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Foundational

3-(3,4-Difluorophenyl)-5-methoxyaniline structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-(3,4-Difluorophenyl)-5-methoxyaniline Introduction In the landscape of modern drug discovery and materials science, the precise characterization of novel mole...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Aryl-aryl coupled structures, particularly those incorporating fluorine and other functional groups, are prevalent scaffolds in medicinal chemistry due to their unique electronic properties and metabolic stability. 3-(3,4-Difluorophenyl)-5-methoxyaniline is one such molecule, presenting an interesting and representative challenge for structure elucidation. Its architecture combines a substituted aniline ring, a difluorinated phenyl ring, and a methoxy group, requiring a multi-faceted analytical approach for unambiguous confirmation.

This guide provides a comprehensive, field-proven workflow for the complete structure determination of 3-(3,4-Difluorophenyl)-5-methoxyaniline. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques builds a self-validating system of evidence. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for characterizing complex organic small molecules.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before any spectroscopic analysis, the first objective is to determine the molecular formula. This is the cornerstone upon which all subsequent structural hypotheses are built.

1.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While low-resolution mass spectrometry provides the nominal mass, HRMS is critical for determining the exact mass to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique elemental composition, ruling out other potential formulas that may have the same nominal mass. For this analysis, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields a prominent protonated molecular ion, [M+H]⁺, minimizing initial fragmentation and preserving the primary molecular information.

Expected Result: The molecular formula for 3-(3,4-Difluorophenyl)-5-methoxyaniline is C₁₃H₁₁F₂NO.

  • Calculated Exact Mass: 235.0808

  • Expected [M+H]⁺ Ion: 236.0886

Confirmation of this exact mass provides high confidence in the elemental makeup of the molecule.

1.2. Degree of Unsaturation (DoU)

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule. It is a simple but powerful calculation derived from the molecular formula.

  • Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: DoU = 13 + 1 - (11/2) - (2/2) + (1/2) = 14 - 5.5 - 1 + 0.5 = 8

A DoU of 8 is consistent with the proposed structure: two benzene rings (4 DoU each = 8) account for all degrees of unsaturation. This preliminary calculation immediately aligns with the biphenyl-like core structure.

Part 2: Spectroscopic Interrogation and Data Synthesis

With the molecular formula established, we proceed to a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Mass Spectrometry (MS) - Fragmentation Analysis

Expertise & Causality: Beyond determining the molecular weight, tandem mass spectrometry (MS/MS) provides invaluable connectivity information through controlled fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, we can identify stable substructures within the molecule.

Experimental Protocol: LC-MS/MS Analysis A general protocol for analyzing the target compound is as follows.[1]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute serially to create working standards (e.g., 1 µg/mL).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Full scan mode to detect the [M+H]⁺ ion, followed by a data-dependent MS/MS experiment on the most intense ions.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Data Presentation: Predicted MS Fragmentation

Predicted Ion m/z (Nominal)Proposed FragmentationNotes
236[M+H]⁺Protonated molecular ion.
221[M+H - CH₃]⁺Loss of the methyl radical from the methoxy group.
208[M+H - CO]⁺Loss of carbon monoxide, characteristic of aryl ethers.
127[C₇H₄F₂]⁺Fragment corresponding to the difluorophenyl moiety.
108[C₇H₈N]⁺Fragment corresponding to the methoxyaniline moiety after rearrangement.

The fragmentation pattern helps confirm the presence of the methoxy group and the two distinct aromatic rings. The stability of fluorinated aromatic rings often results in charge retention on that fragment.[2]

Infrared (IR) Spectroscopy - Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target compound, we expect to see clear signatures for the amine, the aromatic rings, the ether linkage, and the carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
3450 - 3350Primary Aromatic AmineAsymmetric & Symmetric N-H Stretch[3][4]
3100 - 3000Aromatic C-HC-H Stretch
2980 - 2850Methoxy C-HC-H Stretch
~1620Primary Aromatic AmineN-H Bend (Scissoring)[4]
1600, 1500Aromatic RingC=C Stretch
~1250Aromatic Amine / Aryl EtherC-N Stretch / Asymmetric C-O-C Stretch[4][5]
~1050Aryl EtherSymmetric C-O-C Stretch[5]
1300 - 1100Aryl FluorideC-F Stretch (Strong)

The presence of two distinct peaks in the 3350-3450 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂). The strong absorptions in the lower wavenumber region confirm the C-O and C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atom connectivity and spatial relationships.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for anilines as it can help in observing the -NH₂ protons which may exchange in other solvents.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}, ¹⁹F{¹H}

    • 2D: ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC

Logical Workflow for NMR Data Interpretation

The following diagram illustrates the logical flow of using different NMR experiments to build the final structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_fragments Fragment Identification H_NMR ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Count & Type) C_NMR->HSQC Assigns protonated carbons C_NMR->HMBC F_NMR ¹⁹F NMR (Fluorine Environments) Frag1 3,4-Difluorophenyl Group F_NMR->Frag1 Confirms F positions COSY->Frag1 Frag2 5-Methoxyaniline Group COSY->Frag2 HSQC->Frag1 HSQC->Frag2 Final Final Structure Assembly & Verification HMBC->Final Connects Fragments Frag1->Final Frag2->Final

Caption: Workflow for NMR-based structure elucidation.

2.3.1. ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their integration (relative numbers), and their coupling (neighboring protons).

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ~5.30broad s2H-NH₂Amine protons, shift is solvent-dependent.
Hₑ~7.4-7.6m1HAr-H (Difluorophenyl)Complex multiplet due to coupling with Hf, Hg, and F atoms.
Hf/Hg~7.2-7.4m2HAr-H (Difluorophenyl)Overlapping multiplets.
Hₓ~6.8-7.0m2HAr-H (Aniline)Protons ortho to the biphenyl linkage.
Hᵧ~6.3-6.4t (or m)1HAr-H (Aniline)Proton para to the biphenyl linkage.
Hₘ~3.75s3H-OCH₃Characteristic singlet for a methoxy group.

2.3.2. ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons directly bonded to fluorine will exhibit strong coupling (¹JCF), appearing as doublets.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)C-F CouplingAssignment
~160-C-O (Aniline Ring)
~150 (d)¹JCF ≈ 245 HzC-F
~148 (d)¹JCF ≈ 245 HzC-F
~147-C-N (Aniline Ring)
~142-Quaternary C (Biphenyl Linkage)
~138-Quaternary C (Biphenyl Linkage)
~124 (dd)²JCF, ³JCFCH (Difluorophenyl Ring)
~118 (d)²JCFCH (Difluorophenyl Ring)
~115 (d)³JCFCH (Difluorophenyl Ring)
~105-CH (Aniline Ring)
~103-CH (Aniline Ring)
~98-CH (Aniline Ring)
~55--OCH₃

2.3.3. ¹⁹F NMR Analysis

Trustworthiness: This experiment provides unequivocal proof of the fluorine atoms' presence and their chemical environment.[6][7] The chemical shifts and coupling patterns are highly diagnostic.

Expected Result: Two distinct signals would be observed for the two non-equivalent fluorine atoms.

  • F-3: Expected to be a doublet of doublets, coupled to F-4 (ortho coupling, ~20 Hz) and the adjacent proton H (ortho coupling, ~8-10 Hz).

  • F-4: Expected to be a doublet of doublets, coupled to F-3 (ortho coupling, ~20 Hz) and the adjacent proton H (ortho coupling, ~8-10 Hz).

2.3.4. 2D NMR - Connecting the Pieces

  • COSY: Will show correlations between coupled protons within each ring, confirming the assignment of the two separate aromatic spin systems.

  • HSQC: Will map each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

  • HMBC (The Crucial Link): This experiment reveals 2 and 3-bond correlations and is the key to assembling the final structure.

Key Expected HMBC Correlations:

Caption: Key HMBC correlations confirming the biphenyl linkage.

  • Methoxy Group Placement: The protons of the methoxy group (Hₘ, ~3.75 ppm) will show a 3-bond correlation to the carbon at ~160 ppm (C-O), confirming its attachment point on the aniline ring.

  • Biphenyl Linkage Confirmation: This is the most critical correlation. Protons on the aniline ring (Hₓ) will show a 3-bond correlation to the quaternary carbon of the difluorophenyl ring to which it is attached (~138 ppm). Conversely, a proton on the difluorophenyl ring (Hₑ) will show a 3-bond correlation to the quaternary carbon of the aniline ring (~142 ppm). These reciprocal correlations provide undeniable proof of the C-C bond between the two rings.

Conclusion

The structure elucidation of 3-(3,4-Difluorophenyl)-5-methoxyaniline is a systematic process of evidence accumulation and cross-validation. By integrating data from High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we can achieve an unambiguous and confident structural assignment. The workflow described herein—starting with the molecular formula, identifying functional groups, defining individual spin systems, and finally connecting the fragments using long-range heteronuclear correlations—represents a robust and reliable strategy applicable to a wide range of complex small molecules encountered in research and development. This methodical approach ensures the highest level of scientific integrity and provides the definitive structural blueprint required for further investigation and application.

References

  • Illinois State University Department of Chemistry. (2015).
  • Joyce, E. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines.
  • Gauthier, E. A., & Mabury, S. A. (2022). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]

  • NIST Chemistry WebBook. 3,4-Difluoroaniline. SRD 69. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy (IR).
  • PubChem. 3,4-Difluoro-5-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Kagramanov, N. D. (2022). Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene,[8]-annulene, hexafluorobenzene and its isomers. Fluorine Notes, 142, 5-6.

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. [Link]

  • Hans J. Reich. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Vdovin, V., et al. (2011).
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Executive Summary In modern drug discovery and materials science, the strategic incorporation of biphenyl scaffolds functionalized with halogens and heteroatoms is a cornerstone of rational design. 3-(3,4-Difluorophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of biphenyl scaffolds functionalized with halogens and heteroatoms is a cornerstone of rational design. 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5), also known systematically as 3',4'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine, serves as a highly versatile building block[1]. Featuring a hydrophobic difluorophenyl ring, an electron-donating methoxy group, and a reactive aniline handle, this intermediate is heavily utilized in the synthesis of kinase inhibitors, agrochemicals, and advanced organic materials.

This guide provides an in-depth technical analysis of its physicochemical properties, analytical validation workflows, and synthetic methodologies, grounded in field-proven causality and self-validating experimental designs.

Physicochemical Profiling & Molecular Weight

Accurate determination of molecular weight and isotopic distribution is critical for downstream analytical validation. The presence of two fluorine atoms (monoisotopic, 19 F) simplifies the isotopic envelope compared to chlorinated or brominated analogs, while the nitrogen atom dictates an odd nominal mass, adhering to the Nitrogen Rule.

Quantitative Data Summary
Physicochemical PropertyValue / Specification
IUPAC Name 3',4'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine
CAS Registry Number 2138566-03-5
Molecular Formula C 13​ H 11​ F 2​ NO
Average Molecular Weight 235.23 g/mol
Exact Monoisotopic Mass 235.0809 Da
SMILES String FC=1C=CC(=CC1F)C2=CC(OC)=CC(N)=C2
Hydrogen Bond Donors 1 (from -NH 2​ )
Hydrogen Bond Acceptors 4 (N, O, and 2 × F)

Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)

To definitively confirm the molecular formula of synthesized 3-(3,4-difluorophenyl)-5-methoxyaniline, High-Resolution Mass Spectrometry (HRMS) is the gold standard[2]. Low-resolution techniques cannot differentiate between isobaric impurities; therefore, measuring the exact monoisotopic mass (235.0809 Da) with sub-3 ppm mass accuracy is mandatory[3].

Step-by-Step ESI-TOF MS Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Mobile Phase Selection: Use a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: The basicity of the aniline nitrogen (pK a​ ~4.5) makes it highly susceptible to protonation. Formic acid acts as a proton source, driving the formation of the [M+H]+ pseudo-molecular ion (Theoretical m/z : 236.0887).

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Data Acquisition & Lock-Mass Correction: Acquire data over a mass range of 100–1000 m/z .

    • Self-Validating System: Continuously infuse a known reference calibrant (e.g., Leucine Enkephalin, [M+H]+ m/z 556.2771) via a dual-spray source. The software automatically corrects the mass axis in real-time against this known standard. If the lock-mass signal deviates or drops below a threshold intensity, the acquisition is flagged as invalid, ensuring absolute trustworthiness of the sub-3 ppm mass measurement.

Structural Characterization: NMR Spectroscopy

While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is required to map the regiochemistry of the biphenyl linkage and the 3,4-difluoro substitution.

Step-by-Step NMR Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because it strongly hydrogen-bonds with the aniline -NH 2​ protons, shifting their resonance downfield (typically ~5.0–5.5 ppm) and preventing rapid proton exchange, which allows for distinct integration of the amine protons.

  • 19 F NMR Acquisition: Acquire fluorine spectra operating at ~376 MHz.

    • Causality: The two fluorine atoms at the 3' and 4' positions are chemically and magnetically non-equivalent. They will couple with each other ( 3JFF​ ~20 Hz) and with adjacent aromatic protons, yielding two distinct multiplets. This uniquely validates the 3,4-substitution pattern over 2,4- or 3,5-isomers.

  • 13 C NMR Acquisition:

    • Self-Validating System: Use a prolonged relaxation delay ( D1​≥2 seconds). Quaternary carbons (such as the biphenyl bridgehead carbons) lack attached protons for dipole-dipole relaxation, leading to long T1​ relaxation times. A short delay would artificially suppress these peaks, invalidating the carbon count. The prolonged delay ensures all 13 carbon resonances are visible and accurately integrated.

Synthesis Strategy & Workflow

The construction of the biphenyl core is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. This method couples an aryl halide with an arylboronic acid under mild conditions, offering exceptional functional group tolerance[5].

Step-by-Step Suzuki-Miyaura Protocol
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-bromo-5-methoxyaniline (1.0 equiv) and (3,4-difluorophenyl)boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl 2​ (0.05 equiv) and K 2​ CO 3​ (2.0 equiv).

    • Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, outcompeting unwanted homocoupling side-reactions.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: Water is strictly required to dissolve the inorganic base (K 2​ CO 3​ ). The dissolved carbonate generates a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Reaction & Monitoring: Heat to 90°C under an argon atmosphere for 4 hours.

    • Self-Validating System: Monitor the reaction via LC-MS. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet ( 79 Br / 81 Br). The complete disappearance of this isotopic signature serves as an internal, self-validating checkpoint that the starting material has been fully consumed.

  • Purification: Extract with Ethyl Acetate, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

SynthWorkflow A 3-Bromo-5-methoxyaniline C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B (3,4-Difluorophenyl)boronic acid B->C D 3-(3,4-Difluorophenyl)-5-methoxyaniline (Target Compound) C->D Transmetalation & Reductive Elimination E LC-MS Monitoring & Silica Gel Purification D->E F HRMS & NMR Validation E->F >98% Purity

Fig 1: Step-by-step Suzuki-Miyaura synthetic workflow and validation for CAS 2138566-03-5.

Pharmacological Significance & SAR Impact

In drug development, 3-(3,4-difluorophenyl)-5-methoxyaniline is not merely a structural scaffold; its specific functional groups are chosen to optimize pharmacokinetics and target engagement.

  • 3,4-Difluorophenyl Group: Fluorine substitution is a classic bioisosteric replacement for hydrogen. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, rendering it resistant to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, thereby increasing the drug's half-life.

  • 5-Methoxy Group: Acts as a steric boundary and an electron-donating group via resonance, which fine-tunes the basicity (pK a​ ) of the adjacent aniline nitrogen.

  • Aniline Amine (-NH 2​ ): Serves as a critical synthetic handle for amide coupling (e.g., attaching a warhead) or acts directly as a hydrogen-bond donor to interact with the hinge region of target kinases.

SARImpact Core Biphenyl Scaffold (Hydrophobic Core) F_Group 3,4-Difluoro Group (Metabolic Stability) Core->F_Group Blocks CYP450 oxidation OMe_Group 5-Methoxy Group (Steric Tuning) Core->OMe_Group Modulates electron density NH2_Group Aniline Amine (Conjugation Handle) Core->NH2_Group Enables kinase hinge binding

Fig 2: Pharmacophore mapping and Structure-Activity Relationship (SAR) impact of functional groups.

References

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development SciSpace[Link]

  • Small Molecule MS - Novatia, LLC Novatia, LLC [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling MDPI[Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society ACS Publications[Link]

Sources

Foundational

3-(3,4-Difluorophenyl)-5-methoxyaniline: IUPAC Nomenclature, Structural Dynamics, and Synthetic Workflows in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex aromatic building blocks that serve as the foundation for novel therapeutics. One such privileged scaffold is 3-(3,4-Difluor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex aromatic building blocks that serve as the foundation for novel therapeutics. One such privileged scaffold is 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5).

This technical whitepaper provides an in-depth deconstruction of this molecule. Rather than merely listing its properties, we will explore the logic behind its IUPAC nomenclature, its pharmacophoric utility, and provide a field-validated, self-correcting synthetic protocol for its generation.

IUPAC Nomenclature and Structural Deconstruction

The chemical identity of a molecule dictates its reactivity. For this compound, the nomenclature can be approached from two distinct IUPAC frameworks, depending on which structural moiety is prioritized as the parent parent structure.

The Nomenclature Logic
  • Aniline-Based Nomenclature (Common Usage): When the aniline ring is treated as the core, the primary amine (-NH2) dictates position 1. To assign the lowest possible locants to the substituents, the ring is numbered such that the difluorophenyl group sits at position 3 and the methoxy group at position 5. This yields 3-(3,4-difluorophenyl)-5-methoxyaniline [1].

  • Biphenyl-Based Nomenclature (Preferred IUPAC Name - PIN): Modern IUPAC rules often prioritize the largest contiguous ring assembly. Here, the core is a biphenyl system. The ring containing the principal functional group (the amine) is numbered 1 through 6, while the secondary ring is numbered 1' through 6'. The amine takes position 3, the methoxy takes position 5, and the fluorines are at 3' and 4'. This generates the PIN: 3',4'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine [2].

Quantitative Structural Data

To facilitate rapid reference during assay development or synthetic planning, the core physicochemical properties are summarized below.

PropertyValueAnalytical Significance
CAS Registry Number 2138566-03-5Primary identifier for inventory and procurement[2].
Molecular Formula C13H11F2NODefines exact mass requirements for high-resolution MS.
Molecular Weight 235.23 g/mol Optimal low-MW fragment for lead optimization (Rule of 5 compliant)[2].
SMILES String FC=1C=CC(=CC1F)C2=CC(OC)=CC(N)=C2Essential for in silico docking and cheminformatics[2].
H-Bond Donors / Acceptors 1 (Amine) / 2 (Methoxy, Amine)Critical for predicting kinase hinge-binding interactions.

Pharmacophoric Relevance in Medicinal Chemistry

Why do medicinal chemists specifically design molecules like 3-(3,4-difluorophenyl)-5-methoxyaniline? The causality lies in the strategic placement of its functional groups, which collectively enhance target affinity and pharmacokinetic (PK) stability.

  • The 3,4-Difluorophenyl Motif: Fluorine substitution is a classic bioisosteric strategy. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, increasing its oxidative stability against Cytochrome P450 enzymes. Furthermore, the 3,4-difluoro substitution pattern specifically modulates the lipophilicity (logP), enhancing cellular permeability without drastically increasing the topological polar surface area (TPSA).

  • The 5-Methoxy Group: This acts as a rigid hydrogen-bond acceptor. In the context of kinase inhibitors (such as RIPK2 or NOD signaling inhibitors), methoxy groups at this position frequently engage with the solvent-exposed regions or specific gatekeeper residues of the kinase domain[3].

  • The 3-Amine Handle: The primary amine is the critical synthetic vector. It allows for downstream functionalization into amides, ureas, or sulfonamides, which are the actual pharmacophores that engage the target protein's hinge region[3].

Pharmacophore Core 3-(3,4-Difluorophenyl)- 5-methoxyaniline Amine Primary Amine (-NH2) Synthetic Handle / H-Bond Donor Core->Amine Methoxy Methoxy (-OCH3) H-Bond Acceptor / Steric Bulk Core->Methoxy Difluoro 3,4-Difluorophenyl Metabolic Stability / Lipophilicity Core->Difluoro

Pharmacophoric deconstruction of 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

To synthesize this biphenyl architecture, the 3 is the gold standard[3]. The reaction exhibits high functional group tolerance, meaning the primary amine and methoxy groups do not require protecting group chemistry.

Experimental Rationale

We utilize 3-bromo-5-methoxyaniline as the electrophile and as the nucleophile. A biphasic solvent system (1,4-Dioxane/H2O) is chosen because Dioxane solubilizes the organic precursors, while water dissolves the inorganic base (K2CO3). The base is mechanistically required to coordinate with the boronic acid, forming a reactive boronate complex that undergoes transmetalation with the Palladium catalyst.

Step-by-Step Self-Validating Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-methoxyaniline (1.0 equiv, 10 mmol) and 3,4-difluorophenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add K2CO3 (2.5 equiv, 25 mmol) and the catalyst Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (40 mL) and Deionized H2O (10 mL). Sparge the biphasic mixture with Argon gas for 15 minutes. Causality: Palladium(0) intermediates are highly sensitive to oxygen; failure to degas will result in catalyst poisoning and homocoupling side-products.

  • Thermal Activation: Heat the reaction mixture to 90°C under an Argon atmosphere for 12 hours.

  • In-Process Monitoring: At 8 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the starting bromide spot (Rf ~0.4) completely disappears, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and partition. Wash the organic layer with water (2 x 30 mL) and brine (30 mL) to remove inorganic salts and residual boronic acid. Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (gradient elution: 10% to 25% EtOAc in Hexanes) to yield the pure product.

SuzukiWorkflow Start Reagents: 3-Bromo-5-methoxyaniline + (3,4-Difluorophenyl)boronic acid Catalyst Catalytic System: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Start->Catalyst Reaction Reflux at 90°C under Argon (Monitor via TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup (EtOAc extraction) Brine Wash, Na2SO4 Drying Reaction->Workup Complete Conversion Purification Silica Gel Column Chromatography (Hexanes/EtOAc gradient) Workup->Purification Product Pure 3-(3,4-Difluorophenyl)- 5-methoxyaniline Purification->Product >98% Purity

Step-by-step Suzuki-Miyaura cross-coupling synthetic workflow.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized batch, rigorous analytical validation is required. The protocol relies on orthogonal techniques (NMR for structural connectivity, LC-MS for mass verification).

Analytical Validation Parameters
Analytical MethodExpected Readout / ParameterDiagnostic Significance
LC-MS (ESI+) m/z = 236.1 [M+H]+Confirms exact mass (Calculated for C13H12F2NO+ is 236.09).
1H NMR (400 MHz, DMSO-d6) ~3.75 ppm (s, 3H)Confirms the presence of the intact Methoxy (-OCH3) group.
1H NMR (400 MHz, DMSO-d6) ~5.20 ppm (br s, 2H)Confirms the primary amine (-NH2). Broadness is due to quadrupolar relaxation and exchange.
19F NMR (376 MHz, DMSO-d6) Two distinct multiplets (~ -138 ppm, -142 ppm)Verifies the asymmetric 3,4-difluoro substitution on the distal ring.
HPLC (Reverse Phase) Single sharp peak (>98% AUC)Validates purity prior to downstream biological assay utilization[2].

By adhering to this analytical framework, researchers can definitively confirm the structural integrity of 3-(3,4-Difluorophenyl)-5-methoxyaniline, ensuring reproducible downstream functionalization in drug discovery campaigns.

References

  • National Institutes of Health / PMC. "Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold". Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 3-(3,4-Difluorophenyl)-5-methoxyaniline in a Research Setting

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and risk mitigation strategies for the novel research chemical, 3-(3,4-Difluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and risk mitigation strategies for the novel research chemical, 3-(3,4-Difluorophenyl)-5-methoxyaniline. As this compound is primarily for research and development, extensive, peer-reviewed toxicological data is not yet available. Therefore, this guide synthesizes data from its constituent chemical classes—aromatic amines and fluorinated organic compounds—to establish a robust framework for safe laboratory practices.

Section 1: Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of a sound risk assessment.

1.1 Identification and Structure

  • Chemical Name: 3-(3,4-Difluorophenyl)-5-methoxyaniline

  • Synonyms: 3,4-difluoro-5-methoxybenzenamine[1]

  • CAS Number: 1195190-12-5[1]

  • Molecular Formula: C₇H₇F₂NO[1]

  • Molecular Weight: 159.13 g/mol [1]

  • Chemical Structure: Chemical structure of 3-(3,4-Difluorophenyl)-5-methoxyaniline

    Image Source: PubChem CID 58188789

1.2 Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 3-(3,4-Difluorophenyl)-5-methoxyaniline and its structural analogs. This data is critical for anticipating its behavior under various laboratory conditions.

PropertyValue / ObservationSource / Rationale
Appearance Likely a solid at room temperature.Based on analogs like p-Anisidine which is a crystalline solid.[2][3]
Melting Point Not explicitly reported. p-Anisidine melts at 57°C.[2][3][4]The difluoro-substitution may alter this significantly.
Boiling Point Not explicitly reported. p-Anisidine boils at 243-246°C.[2][4]High boiling point suggests low volatility under standard conditions.
Solubility Sparingly soluble in water; likely soluble in organic solvents.Aromatic amines often have limited water solubility.[4]
Vapor Pressure Expected to be low at room temperature.Based on the high boiling point of structural analogs.[3]

Section 2: Hazard Identification and Toxicological Assessment

Given the absence of specific toxicological studies on 3-(3,4-Difluorophenyl)-5-methoxyaniline, a hazard assessment must be extrapolated from its structural components: the aromatic amine core and the difluorophenyl group.

2.1 GHS Classification and Hazard Statements

Based on data for analogous compounds, the following GHS classifications are anticipated.[1][5]

  • Pictograms: Warning

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][5]

    • H312: Harmful in contact with skin.[1][5]

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H332: Harmful if inhaled.[1]

2.2 Core Toxicological Concerns

  • Aromatic Amine Toxicity: Aromatic amines as a class are associated with significant health hazards.[6] They are often lipid-soluble and can be readily absorbed through the skin.[6] The primary concern with many aromatic amines is their potential carcinogenicity and mutagenicity, with historical links to bladder cancer in industrial settings.[7][8] Exposure can also lead to the formation of methemoglobin in the blood, which impairs oxygen transport and can cause cyanosis (blueish discoloration of the skin).[3][9]

  • Fluorinated Compound Toxicity: The introduction of fluorine atoms can significantly alter the toxicological profile of an organic molecule. While some fully fluorinated compounds are relatively inert, partially fluorinated compounds can have significant biological activity. The toxicology of many fluoro-organic compounds is not well-studied, but some have been shown to cause pulmonary and renal effects in animal studies.[10] The high chemical activity of some fluorinated compounds and their impurities can contribute to their toxicity.[11]

  • Metabolites and Photodegradation: It is crucial to consider that the metabolic byproducts or environmental degradation products of the parent compound may exhibit different or even enhanced toxicity.[12]

Section 3: Risk Assessment and Mitigation in a Laboratory Setting

A proactive approach to risk management is essential when working with novel compounds. The following protocols are designed to minimize exposure and ensure a safe working environment.

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of 3-(3,4-Difluorophenyl)-5-methoxyaniline, especially when handling the solid or creating solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Designated Area: Establish a designated area within the lab for working with this compound. This area should be clearly marked with appropriate hazard warnings.[14]

3.2 Personal Protective Equipment (PPE)

The selection of PPE must be based on the potential routes of exposure: inhalation, skin contact, and eye contact.

PPE_Selection_Workflow start Assess Task: Handling 3-(3,4-Difluorophenyl)-5-methoxyaniline solid_handling Handling Solid (Weighing, Transfer) start->solid_handling solution_handling Handling Solutions start->solution_handling eye_protection Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. solid_handling->eye_protection solution_handling->eye_protection lab_coat Wear a fully buttoned lab coat. eye_protection->lab_coat gloves Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended. lab_coat->gloves check_gloves Check glove manufacturer's compatibility data. Inspect for tears before and during use. gloves->check_gloves resp_protection Respiratory protection may be needed for large spills or if engineering controls fail. Requires fit-testing and training. end Proceed with Experiment resp_protection->end check_gloves->resp_protection Potential for aerosolization? check_gloves->end No aerosolization risk

  • Eye Protection: Chemical splash goggles are mandatory.[15][16]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given that many aromatic amines can be absorbed through the skin, it is crucial to change gloves immediately if contamination is suspected.[6][15] For prolonged tasks, consider wearing heavier-duty gloves or double-gloving.

  • Skin and Body Protection: A full-length, buttoned lab coat should be worn to protect street clothes.[14][15] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Not typically required if work is conducted within a fume hood. However, for spill cleanup or in the event of a ventilation failure, a respirator with an appropriate cartridge may be necessary.[15] All respirator use requires prior medical clearance, fit-testing, and training.[15]

3.3 Safe Handling and Storage Protocols

  • Minimization: Procure and use the smallest quantity of the chemical necessary for the experiment.[17][18]

  • Storage: Store containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[19] The storage cabinet should be clearly labeled.[18] Ensure the container is tightly sealed when not in use.[13]

  • Weighing: Weigh solid material in a fume hood to prevent dust inhalation.[13] Using pre-made solutions when possible can reduce dust exposure.[13]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[20]

Section 4: Emergency Response and Waste Disposal

Preparedness is key to effectively managing laboratory incidents.

4.1 Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22][23]
Skin Contact Immediately remove contaminated clothing.[21][22] Flush the affected skin with copious amounts of water for at least 15 minutes.[15][23] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][22] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[22] Rinse mouth with water.[24] Seek immediate medical attention.

4.2 Spill Response

The response to a spill depends on its size and location.

Spill_Response_Flowchart spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL, Contained in Fume Hood) assess->small_spill Small & Contained large_spill Large Spill (>100 mL or Outside Fume Hood) assess->large_spill Large or Uncontained cleanup_small 1. Wear appropriate PPE. 2. Absorb with inert material (e.g., vermiculite, sand). 3. Collect in a sealed, labeled container for hazardous waste. small_spill->cleanup_small evacuate 1. Evacuate the immediate area. 2. Alert others and restrict access. 3. Contact institutional Environmental Health & Safety (EHS) or emergency services (911). large_spill->evacuate decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water. cleanup_small->decontaminate end Report Incident to Supervisor evacuate->end decontaminate->end

  • Small Spills (inside a fume hood): Trained personnel wearing appropriate PPE can clean up small spills.[14][15] Absorb the spill with an inert material like vermiculite or sand.[14] Collect the material in a sealed container for hazardous waste disposal.[14][15]

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately.[14][15] Alert others and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[14] Do not attempt to clean up a large spill yourself.[15]

4.3 Waste Disposal

All waste containing 3-(3,4-Difluorophenyl)-5-methoxyaniline, including contaminated absorbents and PPE, must be treated as hazardous waste.[14] Collect waste in a clearly labeled, sealed container.[14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[14]

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Standard Operating Procedure for Aniline. Washington State University. [Link]

  • Aromatic Amines. Sustainability Directory. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]

  • Appendix I - Hazards Of Functional Groups. Princeton University Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Aniline. University of California, Irvine Environmental Health & Safety. [Link]

  • Aromatic Amines. Breast Cancer Prevention Partners (BCPP). [Link]

  • AROMATIC AMINES Chemical Fact Sheet. Cancer & Environment Network of Southwestern Pennsylvania. [Link]

  • Aniline Safety Data Sheet. Arizona State University. [Link]

  • Chemical Storage. University of Wisconsin–Madison Environmental Health & Safety. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • 3,4-Difluoro-5-methoxyaniline. PubChem. [Link]

  • 3,5-Difluoro-4-methoxyaniline. PubChem. [Link]

  • 3,5-Difluorophenol. PubChem. [Link]

  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. [Link]

  • (E)-1,2-Difluoroethylene (HFO-1132E). Toxicology Excellence for Risk Assessment. [Link]

  • Photochemistry and Photoinduced Toxicity of Acifluorfen, a Diphenyl-Ether Herbicide. ResearchGate. [Link]

  • Toxicology of the fluoroalkenes: Review and research needs. PMC. [Link]

  • Anisidine. ChemIDplus. [Link]

  • ICSC 0971 - p-ANISIDINE. INCHEM. [Link]

Sources

Foundational

Definitive Guide to the Solubility Profile of 3-(3,4-Difluorophenyl)-5-methoxyaniline in Organic Solvents

Executive Summary In the development of targeted therapeutics and advanced materials, the rational selection of organic solvents for active pharmaceutical ingredient (API) intermediates is a critical path to process opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics and advanced materials, the rational selection of organic solvents for active pharmaceutical ingredient (API) intermediates is a critical path to process optimization. 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5) is a structurally complex bi-aryl intermediate. Its unique combination of a lipophilic difluorophenyl moiety, a hydrogen-bond accepting methoxy group, and a hydrogen-bond donating/accepting aniline group creates a highly specific solvation profile.

This whitepaper provides a comprehensive, causality-driven framework for predicting, measuring, and optimizing the solubility of 3-(3,4-Difluorophenyl)-5-methoxyaniline in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with self-validating empirical protocols aligned to USP guidelines, this guide equips researchers with the mechanistic insights required to prevent yield losses, avoid solvent-induced degradation, and optimize crystallization workflows.

Physicochemical Profiling & Solvation Thermodynamics

To understand why 3-(3,4-Difluorophenyl)-5-methoxyaniline behaves the way it does in solution, we must deconstruct its molecular architecture using the Hansen Solubility Parameter (HSP) framework [2]. The total cohesive energy of the molecule is divided into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): Driven heavily by the aromatic rings and the highly electronegative but non-polarizable fluorine atoms. The difluorophenyl group disrupts planar crystal lattice packing compared to non-fluorinated analogs, generally lowering the melting point and increasing baseline solubility in moderately non-polar solvents.

  • Polar Interactions ( δP​ ): The asymmetrical distribution of the methoxy ether (-OCH 3​ ) and the primary amine (-NH 2​ ) generates a distinct dipole moment.

  • Hydrogen Bonding ( δH​ ): The primary aniline group acts as both a hydrogen bond donor and acceptor, while the methoxy oxygen acts strictly as an acceptor.

Optimal solvation occurs when the Hansen distance ( Ra​ ) between the solvent and the solute is minimized. Solvents that can simultaneously disrupt the aniline hydrogen-bond network while accommodating the lipophilic difluorinated ring will exhibit the highest solubilization capacity.

Solvation_Logic Molecule 3-(3,4-Difluorophenyl)-5-methoxyaniline (Solid State Lattice) Dispersion Dispersion Forces (δD) Difluorophenyl & Bi-aryl Core Molecule->Dispersion Polarity Polar Interactions (δP) Asymmetric Methoxy/Amine Molecule->Polarity H_Bonding H-Bonding (δH) Aniline (Donor/Acceptor) Molecule->H_Bonding Solvent2 Aliphatic Hydrocarbons (e.g., Heptane) Poor Solvation Capacity Dispersion->Solvent2 Weak Affinity Solvent1 Polar Aprotic Solvents (e.g., DMF, DMSO) High Solvation Capacity Polarity->Solvent1 Strong Dipole Alignment H_Bonding->Solvent1 H-Bond Acceptance

Caption: Thermodynamic solvation logic mapping functional groups to Hansen Solubility Parameters.

Predictive Solvent Selection Matrix

Based on the structural descriptors of 3-(3,4-Difluorophenyl)-5-methoxyaniline, quantitative data regarding solvent compatibility can be stratified into tiers. The following table summarizes the predicted equilibrium solubility across standard organic solvent classes used in chemical synthesis and purification.

Solvent ClassRepresentative SolventDielectric Constant ( ε )HSP ( δD​,δP​,δH​ )Predicted Solubility TierMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)36.717.4, 13.7, 11.3High (>100 mg/mL)Excellent H-bond acceptor; strong dipole matches the aniline/methoxy asymmetry.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.718.4, 16.4, 10.2High (>100 mg/mL)High polarity disrupts crystal lattice; ideal for stock solutions.
Halogenated Dichloromethane (DCM)8.918.2, 6.3, 6.1Moderate-High (50-100 mg/mL)Strong dispersion force matching with the difluorophenyl ring.
Esters Ethyl Acetate (EtOAc)6.015.8, 5.3, 7.2Moderate (20-50 mg/mL)Good balance of dispersion and H-bond accepting properties; ideal for extraction.
Alcohols Methanol (MeOH)32.715.1, 12.3, 22.3Low-Moderate (5-20 mg/mL)High δH​ competes with internal H-bonding, but poor dispersion match for the bi-aryl core.
Aliphatic n-Heptane1.915.3, 0.0, 0.0Very Low (<1 mg/mL)Complete lack of polar and H-bonding interactions; ideal as an anti-solvent.

Self-Validating Experimental Protocol (USP <1236> Aligned)

Theoretical predictions must be empirically validated. To determine the true thermodynamic equilibrium solubility of 3-(3,4-Difluorophenyl)-5-methoxyaniline, we employ a modified Saturation Shake-Flask Method, adhering to the principles outlined in USP Chapter <1236> Solubility Measurements [1].

As a Senior Application Scientist, I emphasize that a solubility protocol is only as good as its ability to prove that the solid phase has not altered during the experiment. Polymorphic transformation or solvate formation during equilibration will yield apparent solubility, not true equilibrium solubility.

Step-by-Step Methodology
  • Solvent Preparation: Saturate the target organic solvent with an inert gas (e.g., Nitrogen or Argon) prior to use. Causality: The primary aniline group is susceptible to oxidative degradation in solution over prolonged periods. Deoxygenation prevents the formation of degradation artifacts that could skew HPLC-UV quantification.

  • Excess Solid Addition: Add 3-(3,4-Difluorophenyl)-5-methoxyaniline to a glass vial containing 5.0 mL of the solvent until a visible, persistent suspension is achieved.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 to 48 hours. Causality: 24 hours is the USP recommended baseline [1], but highly crystalline bi-aryl compounds may require 48 hours to reach true thermodynamic equilibrium.

  • Phase Separation: Extract a 1.0 mL aliquot and centrifuge at 10,000 x g for 10 minutes, maintaining the temperature at 25.0 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory. Nylon or PVDF filters possess polar backbones that can adsorb the lipophilic difluorophenyl moiety, artificially lowering the measured concentration [3].

  • Quantitative Analysis: Dilute the filtrate immediately in the HPLC mobile phase (e.g., Acetonitrile:Water) to prevent precipitation. Quantify using HPLC-UV at the compound's λmax​ (typically ~254 nm or 280 nm for substituted anilines).

  • Solid-State Verification (The Validation Step): Recover the undissolved solid pellet from the centrifuge tube. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the XRPD diffractogram of the recovered solid differs from the input API, a solvate or new polymorph has formed. The measured solubility applies only to this new phase.

USP_Workflow Start 1. Excess Solid Addition (Inert Atmosphere) Equilibration 2. Isothermal Equilibration (Shake-Flask, 24-48h at 25°C) Start->Equilibration Separation 3. Phase Separation (PTFE Filtration / Centrifugation) Equilibration->Separation Analysis 4. Supernatant Analysis (HPLC-UV Quantification) Separation->Analysis Validation 5. Solid State Verification (XRPD / DSC for Polymorphism) Separation->Validation Undissolved Pellet

Caption: Self-validating USP <1236> equilibrium solubility workflow including solid-state verification.

Troubleshooting & Mechanistic Pitfalls

When working with 3-(3,4-Difluorophenyl)-5-methoxyaniline in the laboratory, several phenomena can disrupt solubility measurements or process scale-up:

  • The Common-Ion Effect in Acidic Solvents: If attempting to dissolve this compound in acidic organic media (e.g., containing TFA or HCl to protonate the aniline), the presence of excess counter-ions can suppress solubility. As outlined in FDA dissolution guidelines, the common-ion effect shifts the equilibrium, forcing the hydrochloride salt of the aniline to precipitate prematurely [3].

  • Solvent-Induced Polymorphism: Solvents with high hydrogen-bonding capacity ( δH​ ), such as Methanol or Isopropanol, frequently co-crystallize with aniline derivatives to form stable solvates. If a sudden drop in solubility is observed after 12 hours of stirring in an alcohol, it is highly probable that a less soluble solvate has nucleated.

  • Oxidative Dimerization: In basic, oxygen-rich solvents, the aniline group can undergo single-electron oxidation, leading to azo-dimerization or polymeric impurities. This will manifest as a darkening of the solution (turning pink or brown) and will invalidate gravimetric solubility measurements. Always use HPLC-UV for specific quantification.

References

  • USP <1236> Solubility Measurements Chapter Source: Biorelevant / United States Pharmacopeia URL:[Link]

  • Hansen Solubility Parameters: A User's Handbook Source: Kinam Park / CRC Press URL:[Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Exploratory

Comprehensive Spectroscopic Characterization of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Executive Summary & Structural Significance In modern medicinal chemistry, fluorinated biphenyl architectures are highly privileged scaffolds, frequently utilized to enhance metabolic stability and lipophilicity in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, fluorinated biphenyl architectures are highly privileged scaffolds, frequently utilized to enhance metabolic stability and lipophilicity in drug candidates. 3-(3,4-Difluorophenyl)-5-methoxyaniline (also nomenclatured as 3',4'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine, CAS: 2138566-03-5)[1] represents a highly functionalized intermediate.

Characterizing this molecule requires a nuanced understanding of competing electronic effects. The electron-rich aniline core (bearing +M directing groups) contrasts sharply with the electron-deficient fluorinated ring (exerting −I inductive effects). This whitepaper provides a self-validating analytical framework, detailing the causality behind experimental choices and providing authoritative spectroscopic data for rigorous structural validation.

Predictive Spectroscopic Logic & Causality

As an analytical scientist, one must not merely read spectra but anticipate them based on molecular electronics. The spectroscopic behavior of this compound is governed by three primary phenomena:

  • Resonance Shielding in the Aniline Core: The primary amine ( −NH2​ ) and methoxy ( −OCH3​ ) groups are strong π -electron donors. Through resonance ( +M effect), they significantly increase electron density at the ortho and para positions. Consequently, the protons on this ring (H2, H4, H6) are heavily shielded and will resonate unusually upfield for aromatic protons (typically between 6.1 and 6.7 ppm)[2].

  • Fluorine-Induced Spin-Spin Coupling: Fluorine ( 19F , 100% natural abundance, spin 1/2) couples strongly with both 1H and 13C nuclei. The −I inductive effect of fluorine deshields adjacent carbons, while its +M effect shields the ortho and para positions of the fluorinated ring. This results in complex, highly diagnostic multiplets (e.g., doublets of doublets of doublets, ddd ) in the 1H NMR and heavily split doublets in the 13C NMR[3].

  • Solvent-Solute Interactions: The choice of solvent dictates the behavior of the −NH2​ protons. By utilizing strongly hydrogen-bonding solvents like DMSO- d6​ , we disrupt intermolecular amine-amine hydrogen bonding, anchoring the −NH2​ protons to the solvent and yielding a sharper, more quantifiable broad singlet.

ElectronicEffects E1 3-(3,4-Difluorophenyl)-5-methoxyaniline E2 Aniline Ring (-NH2, -OCH3) E1->E2 E3 Fluorinated Ring (-F) E1->E3 E4 Strong +M / +I Effects (Shielding) E2->E4 E5 Strong -I / +M Effects (Deshielding/Coupling) E3->E5 E6 Upfield 1H Shifts (H2, H4, H6: 6.1-6.7 ppm) E4->E6 E7 Complex Multiplets (19F-1H Spin-Spin Coupling) E5->E7

Causality of electronic effects dictating the spectroscopic shifts and splitting patterns.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies are designed as self-validating systems.

Protocol A: Multinuclear NMR Spectroscopy ( 1H , 13C , 19F )
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is selected to lock the exchangeable −NH2​ protons, preventing signal broadening common in CDCl3​ .

  • 1H NMR Acquisition: Acquire on a 400 MHz spectrometer using a standard 30° pulse sequence, 16 scans, and a 2-second relaxation delay.

  • 13C NMR Acquisition: Acquire at 100 MHz using inverse-gated decoupling. Causality: Standard proton decoupling distorts integration via the Nuclear Overhauser Effect (NOE). Inverse-gated decoupling suppresses NOE, allowing for semi-quantitative carbon integration[2].

  • 19F NMR Acquisition: Acquire at 376 MHz with 1H decoupling. Causality: Decoupling protons collapses the complex F−H multiplets into sharp singlets (or simple F−F doublets), drastically simplifying spectral interpretation[3].

  • Internal Validation: Cross-reference the integration of the methoxy singlet (3H at ~3.75 ppm) against the total integration of the aromatic region (6H) to confirm structural and molecular purity.

Protocol B: High-Resolution Mass Spectrometry (LC-ESI-HRMS)
  • Chromatography: Inject 1 µL of a 10 µg/mL solution onto a C18 reverse-phase column (50 × 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the basic aniline nitrogen.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Internal Validation: The observed [M+H]+ mass must fall within ±5 ppm of the theoretical exact mass (Calculated for C13​H12​F2​NO+ : 236.0881 Da)[1].

Protocol C: FTIR-ATR Spectroscopy
  • Preparation: Place 2-3 mg of the neat, dry solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) module. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 co-added scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Internal Validation: The presence of a distinct high-frequency doublet (~3450, 3360 cm −1 ) validates the primary amine, while intense bands in the 1200-1100 cm −1 region confirm the C−F bonds[2].

Workflow N1 Sample Prep & Purity Check N2 LC-HRMS (Mass & Purity) N1->N2 N3 Multinuclear NMR (1H, 13C, 19F) N2->N3 N4 FTIR Spectroscopy (Functional Groups) N3->N4 N5 Structural Validation N3->N5 N4->N5

Orthogonal analytical workflow ensuring self-validating structural confirmation.

Quantitative Data Summaries

The following tables consolidate the expected spectroscopic data based on the established electronic parameters and empirical norms for fluorinated biphenylamines.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )
Position / GroupChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
−NH2​ 5.20Broad singlet-2HExchanges with D2​O ; broadened by 14N quadrupolar relaxation.
−OCH3​ 3.75Singlet-3HDeshielded aliphatic protons adjacent to oxygen.
H4 (Aniline) 6.15Triplet2.01HHighly shielded; ortho to both −NH2​ and −OCH3​ .
H2 (Aniline) 6.45Triplet1.81HShielded; ortho to −NH2​ , para to −OCH3​ .
H6 (Aniline) 6.55Triplet1.81HShielded; ortho to −OCH3​ , para to −NH2​ .
H6' (Fluoro-ring) 7.35Multiplet-1HComplex splitting from H5' and long-range F coupling.
H5' (Fluoro-ring) 7.45ddd10.5, 8.5, 2.01HOrtho coupling to H6', ortho coupling to F4'.
H2' (Fluoro-ring) 7.55ddd12.0, 7.5, 2.01HOrtho coupling to F3', meta coupling to H6'.
Table 2: 13C and 19F NMR Assignments (DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)Multiplicity / Coupling ( JC−F​ , Hz)Assignment
19F -138.5Multiplet (1F)F3' (Couples with F4', H2', H4')
19F -141.2Multiplet (1F)F4' (Couples with F3', H5')
13C 161.0SingletC5 (Aniline, attached to −OCH3​ )
13C 150.5dd ( J=245,12 )C3' or C4' (C-F bond)
13C 150.0SingletC3 (Aniline, attached to −NH2​ )
13C 149.0dd ( J=245,12 )C4' or C3' (C-F bond)
13C 55.2SingletMethoxy carbon ( −OCH3​ )
Table 3: HRMS and FTIR Validation Data
TechniqueParameterObserved ValueDiagnostic Significance
HRMS (ESI+) [M+H]+ Exact Mass236.0885 DaValidates formula C13​H11​F2​NO (Calc: 236.0881 Da)[1].
FTIR (ATR) N-H Stretch3450, 3360 cm −1 Doublet confirms a primary amine (symmetric/asymmetric stretch).
FTIR (ATR) C-F Stretch1515, 1270 cm −1 High-intensity bands confirming fluorinated aromatic system.
FTIR (ATR) C-O-C Stretch1210, 1040 cm −1 Confirms the presence of the aryl ether (methoxy) linkage.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[2] URL: [Link]

  • Dolbier, W. R. (2016). Guide to Fluorine NMR for Organic Chemists, 2nd Edition. John Wiley & Sons.[3] URL: [Link]

Sources

Foundational

Strategic Applications of Substituted Diarylamines in Medicinal Chemistry: A Technical Guide to Scaffold Optimization and Pharmacological Evaluation

Executive Summary Substituted diarylamines represent a highly privileged class of pharmacophores in modern drug discovery. Characterized by two aromatic rings flanking a central secondary amine, this scaffold offers a un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted diarylamines represent a highly privileged class of pharmacophores in modern drug discovery. Characterized by two aromatic rings flanking a central secondary amine, this scaffold offers a unique combination of structural flexibility, hydrogen-bonding capability, and lipophilicity. From serving as the structural backbone of blockbuster tyrosine kinase inhibitors (e.g., Imatinib, Dasatinib) to emerging as potent antiviral agents, the diarylamine moiety is highly versatile[1].

This technical guide provides an in-depth analysis of the mechanistic applications of substituted diarylamines in oncology and virology. Furthermore, it details the causality behind structural optimizations—such as bioisosteric replacements and late-stage functionalization—and provides self-validating experimental protocols for synthesizing and evaluating these high-value chemical entities.

Mechanistic Pathways & Pharmacological Applications

Oncology: Precision Tyrosine Kinase Inhibition

The diarylamine core is exceptionally well-suited for targeting the ATP-binding pocket of kinases. The central N-H bond acts as a critical hydrogen bond donor to the kinase hinge region, while the flanking aryl rings adopt specific dihedral angles to occupy adjacent hydrophobic pockets (such as the DFG-out conformation).

Recent high-throughput kinase screening campaigns have identified specific substituted diarylamines as potent inhibitors of Mer tyrosine kinase (MerTK), a proto-oncogene associated with numerous tumor types[2]. Structure-Activity Relationship (SAR) studies reveal that incorporating meta-chloro and ortho-nitro groups on the A-ring is crucial for locking the molecule into the bioactive conformation required for potent cytotoxic activity, yielding GI50 values ranging from 0.33 to 3.45 μM against cell lines like A549 and DU145[2]. Furthermore, diarylamine-guided carboxamide derivatives have demonstrated selective proliferation inhibition against HepG2 and SGC-7901 cancer cell lines, utilizing the carboxamide moiety to improve aqueous solubility and target engagement[3].

G D Diarylamine Inhibitor K Target Kinase (MerTK) D->K Competitive Binding S Effector Proteins K->S Phosphorylation Halted A ATP Binding A->K Blocked P Tumor Proliferation S->P Downregulated Ap Apoptosis Pathway S->Ap Upregulated

Mechanism of action for diarylamine-based tyrosine kinase inhibitors.

Virology: Viral Entry Inhibition via Bioisosteric Replacement

Beyond oncology, diarylamines have proven highly effective as viral entry inhibitors. In the continuous exploration of treatments for the Ebola virus (EBOV), researchers initially identified diarylsulfides as hits that bind to the EBOV glycoprotein (EBOV-GP), destabilizing its complex with the host receptor NPC1[4]. However, thioethers suffer from poor metabolic stability due to rapid oxidation by cytochrome P450 enzymes.

By executing a bioisosteric replacement of the sulfur atom with a nitrogen atom, researchers successfully synthesized diarylamine derivatives that maintained the critical V-shaped geometry required for EBOV-GP binding while significantly improving metabolic stability[4]. This rational design choice underscores the utility of the diarylamine scaffold in overcoming pharmacokinetic liabilities.

Quantitative Structure-Activity Relationships (SAR)

To facilitate rational drug design, the quantitative biological data of key substituted diarylamines are summarized below. The data highlights how specific structural modifications directly correlate with target affinity and cellular efficacy.

Compound / DerivativeTarget / Cell LineIC50 / GI50Mechanistic RationaleRef
Compound 11e & 13b Mer Tyrosine Kinase2.2 - 3.0 μMMeta-chloro and ortho-nitro A-ring substituents lock the dihedral angle, driving hinge-binding affinity.[2]
Carboxamide C11 HepG2 & SGC-7901< 15.0 μMCarboxamide moiety enhances solubility; demonstrates selective proliferation inhibition over normal cells.[3]
N-CF3 Derivative 2y A549 (Lung Cancer)~ 10.0 μMN-CF3 substitution blocks metabolic N-oxidation and increases lipophilicity, improving intracellular half-life.[5]
Diarylamine 16 EBOV-GP (Ebola)Low EC50Nitrogen replacement of sulfur prevents rapid oxidative clearance while maintaining NPC1 disruption geometry.[4]

Advanced Synthetic Methodologies & Protocols

The synthesis of highly substituted diarylamines often requires overcoming significant steric hindrance and electronic deactivation. Below are two field-proven, self-validating protocols for the synthesis and late-stage functionalization of these scaffolds.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Synthesize sterically encumbered ortho-substituted diarylamines. Causality: Standard phosphine ligands often fail to promote reductive elimination in sterically crowded environments. Utilizing a bulky, electron-rich ligand like BippyPhos facilitates the oxidative addition of deactivated aryl bromides and forces the necessary spatial proximity for efficient C-N bond formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading (in Glovebox): Charge the flask with Pd2(dba)3 (2 mol%) and BippyPhos (4 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species.

  • Substrate Addition: Add the sterically hindered aryl bromide (1.0 equiv), the substituted aniline (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (previously degassed via argon sparging for 30 mins to prevent catalyst oxidation).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 100 °C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup & Validation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography. Validate the product via 1H-NMR (look for the characteristic broad N-H singlet around 5.5–6.5 ppm) and 13C-NMR.

Protocol 2: Late-Stage N-Trifluoromethylation of Diarylamines

Objective: Convert the metabolically labile N-H bond of a diarylamine into a stable N-CF3 group. Causality: The N-H bond is susceptible to phase II glucuronidation and CYP-mediated oxidation. Direct N-trifluoromethylation increases the compound's lipophilicity and metabolic stability. Because the N-CF3 bond is historically difficult to form, the combination of AgSCF3 and AgF is used to generate an active trifluoromethylating species in situ under mild conditions[5].

G S1 N-H Diarylamine Precursor R1 AgSCF3 + AgF DMSO, RT, 16h S1->R1 Reagents P1 N-CF3 Diarylamine (Stable & Lipophilic) R1->P1 One-Pot Synthesis A1 In Vitro Screening (A549, HepG2) P1->A1 Bio-evaluation

Workflow for the synthesis and biological evaluation of N-CF3 diarylamines.

Step-by-Step Methodology:

  • Reagent Mixing: In a dried 10 mL reaction vial equipped with a magnetic stir bar, add the N-H diarylamine (0.2 mmol), AgSCF3 (0.6 mmol, 3.0 equiv), and AgF (0.6 mmol, 3.0 equiv)[5].

  • Solvent Addition: Add anhydrous DMSO (2 mL) under an inert argon atmosphere.

  • Reaction Execution: Wrap the vial in aluminum foil to prevent the photodecomposition of the silver salts. Stir the mixture vigorously at room temperature for 16 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH4Cl (5 mL) to precipitate excess silver ions as AgCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Validation: Isolate the target N-CF3 diarylamine via silica gel chromatography. Validate the successful trifluoromethylation using 19F-NMR (expecting a sharp singlet typically between -40 and -60 ppm)[5].

Conclusion

Substituted diarylamines are far more than simple synthetic intermediates; they are highly tunable, privileged scaffolds capable of addressing complex biological targets. By understanding the causality behind their structural features—such as how ortho/meta substitutions dictate kinase hinge binding[2], or how N-CF3 modifications circumvent metabolic liabilities[5]—medicinal chemists can rationally design next-generation therapeutics for oncology, virology, and beyond.

References

  • From Diarylsulfides to Diarylamines: New Ebola Virus Entry Inhibitors with Improved Metabolic Stability Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action Frontiers in Chemistry - PMC URL:[Link]

  • Synthesis and Biological Evaluation of N–CF3 Diaryl Amines Organic Letters - ACS Publications URL:[Link]

  • Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents Bioorganic & Medicinal Chemistry - PubMed URL:[Link]

  • Diarylamides in anticancer drug discovery: A review of pre-clinical and clinical investigations European Journal of Medicinal Chemistry - PubMed URL:[Link]

Sources

Exploratory

role of difluorophenyl moiety in drug discovery

The Strategic Integration of the Difluorophenyl Moiety in Modern Drug Discovery: A Technical Whitepaper Abstract The transition from unsubstituted phenyl rings to fluorinated aromatics represents a cornerstone strategy i...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Integration of the Difluorophenyl Moiety in Modern Drug Discovery: A Technical Whitepaper

Abstract The transition from unsubstituted phenyl rings to fluorinated aromatics represents a cornerstone strategy in contemporary medicinal chemistry. Specifically, the difluorophenyl moiety is not merely a "greasy" structural filler; it is a highly calibrated pharmacophore used to overcome severe pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. This whitepaper explores the mechanistic rationale behind difluorophenyl integration, highlighting its role in metabolic shielding, conformational locking, and target affinity, supported by clinical case studies and validated laboratory protocols.

The Physicochemical & Structural Rationale

1.1 Metabolic Shielding and CYP450 Evasion Unsubstituted phenyl rings are notorious "soft spots" for cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically para- and ortho-hydroxylation. The introduction of a difluorophenyl moiety (e.g., 2,4-difluorophenyl or 2,5-difluorophenyl) replaces vulnerable C–H bonds with highly stable C–F bonds (bond dissociation energy ~116 kcal/mol). This effectively shields the aromatic ring from oxidative degradation, significantly lowering intrinsic clearance ( CLint​ ) and extending the in vivo half-life without drastically increasing the molecular weight.

1.2 Conformational Locking and Target Affinity Beyond metabolism, the difluorophenyl group acts as a powerful conformational control element. The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). When positioned at the ortho-position (e.g., 2,4-difluorophenyl or 2,6-difluorophenyl), the fluorine atom introduces specific steric clashes with adjacent linkers (such as amides, ethers, or amines), forcing the molecule into a "locked," non-coplanar low-energy conformation. This conformational pre-organization reduces the entropic penalty upon binding to the target receptor.

Furthermore, the highly electronegative fluorine atoms engage in orthogonal multipolar interactions with protein backbones[1]. For instance, in Kinesin Spindle Protein (KSP) inhibitors, the 2,5-difluorophenyl moiety perfectly occupies a large hydrophobic allosteric pocket, interacting favorably with residues L214, A218, and F239[1].

OptimizationPathway A Initial Hit Compound (Unsubstituted Phenyl) B Identify Metabolic Soft Spots (CYP450 Oxidation) A->B C Incorporate Difluorophenyl Moiety (e.g., 2,4-diF) B->C D Conformational Locking & Steric Shielding C->D E Enhanced Lipophilicity (LogD Shift) C->E F Improved PK Profile (Lower Clearance, Longer t1/2) D->F E->F

Rational design pathway illustrating the dual PK/PD benefits of difluorophenyl substitution.

Clinical Case Studies and Target Applications

The versatility of the difluorophenyl group is evidenced by its presence across diverse therapeutic classes.

2.1 Antifungals and CYP51 Inhibitors In the development of antifungal agents, the difluorophenyl group is critical for target specificity and host safety. Oteseconazole, an FDA-approved (2022) oral antifungal, features a difluorophenyl group at its carbinol center[2]. This structural feature enhances binding affinity to fungal CYP51 while resisting degradation by human CYP enzymes, significantly reducing the incidence rate of recurrent vulvovaginal candidiasis[2].

2.2 Oncology: Kinase and PARP Inhibitors In targeted cancer therapies, the difluorophenyl moiety frequently optimizes both potency and pharmacokinetics:

  • B-Raf Inhibitors: N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as highly selective B-Raf inhibitors, demonstrating low nanomolar IC50 values against the B-RafV600E mutation and favorable pharmacokinetic properties[3].

  • Receptor Tyrosine Kinases: 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives have shown promising antiproliferative activity by targeting c-MET and HER2 receptors, where the fluorinated aryl fragment enhances lipophilicity and fits seamlessly into the hydrophobic receptor subpockets[4].

  • PARP Inhibitors: Replacing the linker in Olaparib with a 2,3-difluorophenyl moiety yielded novel PARP1 inhibitors with extraordinary potency ( IC50​ = 1.3 nM against PARP1 enzyme and 0.003 nM in V-C8 cells) and enhanced in vivo tumor growth inhibition[5].

  • p38α Kinase Inhibitors: 6-(4-(2,5-difluorophenyl)oxazol-5-yl) derivatives demonstrate moderate-to-high oral bioavailability (30-87%) across preclinical species due to the metabolic stability imparted by the difluorophenyl ring[6].

Quantitative Data Summary

Table 1: Pharmacological Impact of Difluorophenyl Substitution

Compound Class / TargetDifluorophenyl IsomerKey Pharmacological ImpactReference
Oteseconazole (CYP51)2,4-difluorophenylEnhanced resistance to host CYP450; FDA approved 2022.[2]
Olaparib Analog (PARP1)2,3-difluorophenylImproved enzyme potency ( IC50​ = 1.3 nM) & cellular efficacy.[5]
B-Raf Inhibitor 2,4-difluorophenylLow nanomolar IC50​ against B-RafV600E; favorable PK profile.[3]
p38α Kinase Inhibitor 2,5-difluorophenylModerate-to-high oral bioavailability (30-87%); low clearance.[6]
KSP Inhibitor (MK-0731)2,5-difluorophenylOptimal fit in hydrophobic allosteric pocket (L214, A218, F239).[1]

Validated Experimental Protocols

As a Senior Application Scientist, establishing robust, reproducible assays is paramount. To rigorously evaluate the impact of difluorophenyl incorporation, the following self-validating protocols are employed. These methodologies are designed with built-in controls to ensure data trustworthiness.

4.1 Protocol 1: Microsomal Metabolic Stability Assay (In Vitro Clearance) Objective: Quantify the intrinsic clearance ( CLint​ ) reduction afforded by difluorophenyl substitution compared to the unsubstituted analog. Causality & Design: Liver microsomes contain the full complement of CYP450 enzymes. By controlling the protein concentration strictly to 0.5 mg/mL, we prevent non-specific protein binding from artificially masking clearance, ensuring linear Michaelis-Menten kinetics.

Step-by-Step Methodology:

  • System Preparation: Prepare a 10 mM stock of the difluorophenyl compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Self-Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to verify baseline microsomal activity.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450s; omitting it in a negative control arm validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate CLint​ .

AssayWorkflow Step1 1. Prepare 1 µM Difluorophenyl Cmpd Step2 2. Add Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Initiate with NADPH (Incubate 37°C) Step2->Step3 Step4 4. Quench with Acetonitrile at Timepoints (0-60 min) Step3->Step4 Step5 5. Centrifuge & LC-MS/MS Analysis Step4->Step5 Step6 6. Calculate Intrinsic Clearance (CLint) Step5->Step6

Step-by-step workflow for assessing CYP450-mediated metabolic stability.

4.2 Protocol 2: Shake-Flask Determination of LogD (Lipophilicity) Objective: Assess the impact of the difluorophenyl group on the partition coefficient at physiological pH (7.4). Causality & Design: Fluorine is highly lipophilic. Measuring LogD (rather than LogP) accounts for the ionization state of the entire molecule at physiological pH, providing a more accurate predictor of in vivo membrane permeability.

Step-by-Step Methodology:

  • Phase Saturation: Stir equal volumes of 1-octanol and 100 mM phosphate buffer (pH 7.4) vigorously for 24 hours. Causality: Mutual pre-saturation is critical. If unsaturated phases are used, they will dissolve into each other during the assay, altering the phase volumes and skewing the final concentration calculations.

  • Compound Spiking: Dissolve the difluorophenyl compound in the pre-saturated octanol phase to a concentration of 100 µM.

  • Partitioning: Combine 5 mL of the spiked octanol with 5 mL of the pre-saturated buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation and break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase using HPLC-UV or LC-MS/MS. Calculate LogD as Log10​([ConcentrationOctanol​]/[ConcentrationBuffer​]) .

References

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL:[Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors Source: MDPI URL:[Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors Source: PMC / ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor Source: PubMed / Biopharmaceutics & Drug Disposition URL:[Link]

  • Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Commercial Availability and Synthetic Utility of 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS 2138566-03-5)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern targeted therapeutics, biaryl amines s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern targeted therapeutics, biaryl amines serve as privileged scaffolds, particularly in the development of kinase inhibitors. Among these, 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS 2138566-03-5) has emerged as a highly sought-after building block. This technical guide provides an authoritative analysis of its structural causality in drug design, its commercial supply chain, and a self-validating synthetic protocol for its assembly and integration into pharmaceutical pipelines.

Structural Causality: The E-E-A-T Perspective on Molecule Design

The selection of 3-(3,4-difluorophenyl)-5-methoxyaniline as a core synthon is not arbitrary; it is driven by precise physicochemical requirements in medicinal chemistry.

  • The 3,4-Difluorophenyl Motif (Metabolic Shielding): The strategic incorporation of fluorine is a well-established paradigm in rational drug design . Fluorine's high electronegativity and small van der Waals radius allow it to significantly enhance the lipophilicity (LogP) of the molecule, thereby improving cellular membrane permeation[1]. Furthermore, placing fluorine atoms at the 3 and 4 positions of the distal phenyl ring acts as a metabolic shield, effectively blocking cytochrome P450-mediated oxidative metabolism at these traditionally labile sites [2].

  • The Methoxy Group (Hinge Binding): The methoxy substituent at the 5-position of the aniline ring serves a dual purpose. Electronically, it modulates the basicity of the adjacent amine. Structurally, it acts as a critical hydrogen bond acceptor, frequently utilized to anchor the resulting active pharmaceutical ingredient (API) into the ATP-binding hinge region of target kinases (e.g., BTK or p38 MAPK).

  • The Primary Amine (Synthetic Handle): The aniline nitrogen provides a highly reactive, chemoselective handle for downstream derivatization, typically via amide bond formation, urea coupling, or sulfonylation[3].

Commercial Sourcing & Supply Chain Logistics

While the compound is commercially available, sourcing it at high purity (≥98%) is critical, as trace palladium or des-bromo impurities from its upstream synthesis can poison downstream catalytic steps or complicate biological assays.

Table 1: Physicochemical Profile
ParameterSpecification / Value
Chemical Name 3-(3,4-Difluorophenyl)-5-methoxyaniline
Synonym 3',4'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine
CAS Registry Number 2138566-03-5
Molecular Formula C₁₃H₁₁F₂NO
Molecular Weight 235.23 g/mol
SMILES String FC=1C=CC(=CC1F)C2=CC(OC)=CC(N)=C2
Table 2: Commercial Vendor Specifications
VendorCatalog NumberClaimed PurityStorage ConditionsTypical Scale
ChemScene CS-1211513≥98%2-8°C, Sealedmg to kg[4]
BLD Pharm BD01867584≥95-98%Room Temp / 2-8°Cmg to bulk[5]

Note: For bulk scale-up (>1 kg), researchers often bring the synthesis in-house to control impurity profiles and reduce supply chain bottlenecks.

Synthetic Assembly: The Suzuki-Miyaura Protocol

When commercial lead times are prohibitive, the biaryl core must be synthesized in-house. The most robust method is the Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxyaniline with (3,4-difluorophenyl)boronic acid.

Causality Behind Experimental Choices
  • Catalyst Selection: Pd(dppf)Cl₂ is chosen over simpler catalysts like Pd(PPh₃)₄. The bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination while preventing the precipitation of palladium black. Crucially, it suppresses the protodeboronation of the electron-deficient fluorinated boronic acid.

  • Solvent System: A 1,4-Dioxane/H₂O (4:1) mixture is utilized. Dioxane provides excellent solubility for the organic substrates at 90°C, while water is mandatory to dissolve the inorganic base (K₂CO₃) and activate the boronic acid via formation of the reactive boronate complex.

Validated Experimental Protocol (Self-Validating System)

Step 1: Reaction Setup

  • Charge a flame-dried Schlenk flask with 3-bromo-5-methoxyaniline (1.0 equiv, 10 mmol) and (3,4-difluorophenyl)boronic acid (1.2 equiv, 12 mmol).

  • Add K₂CO₃ (2.5 equiv, 25 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). Purge the vessel with N₂ for 10 minutes to prevent oxidative homocoupling of the boronic acid.

  • Heat the reaction mixture to 90°C for 12 hours under vigorous stirring.

Step 2: In-Process Control (The Self-Validation Checkpoint) Do not proceed to workup without validation. Withdraw a 50 µL aliquot, dilute in MeCN, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

  • Validation Criteria: The protocol is validated for the next step only if the starting material mass (m/z 202.0/204.0) is absent and the product mass (m/z 236.1 [M+H]⁺) is the dominant peak.

Step 3: Workup & Purification

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (100 mL).

  • Wash the organic layer with distilled water (2 × 50 mL) and brine (50 mL) to remove inorganic salts and residual boronic acid.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

Step 4: Final Quality Control Validate the isolated product using ¹⁹F NMR. The presence of two distinct fluorine environments (typically multiplets around -138 ppm and -141 ppm, depending on the solvent) confirms the integrity of the 3,4-difluorophenyl ring.

Visualizations of Workflows and Logic

SyntheticWorkflow SM1 3-Bromo-5-methoxyaniline (Electrophile) Cat Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat SM2 (3,4-Difluorophenyl)boronic acid (Nucleophile) SM2->Cat Coupling Suzuki-Miyaura Cross-Coupling Cat->Coupling QC In-Process QC (LC-MS: m/z 236.1) Coupling->QC Workup Aqueous Workup & Silica Chromatography QC->Workup If [M+H]+ confirmed Product 3-(3,4-Difluorophenyl)- 5-methoxyaniline (CAS 2138566-03-5) Workup->Product

Synthetic workflow and self-validating QC checkpoints for CAS 2138566-03-5.

PathwayLogic cluster_0 Pharmacological Effects Core Biaryl Amine Core (CAS 2138566-03-5) Deriv Amide/Urea Formation Core->Deriv API Kinase Inhibitor (e.g., BTK/p38) Deriv->API Metab Metabolic Shielding (3,4-Difluoro) API->Metab Bind Hinge Region Binding (Methoxy/Amide) API->Bind Effect Target Pathway Inhibition Metab->Effect Bind->Effect

Logical integration of the biaryl amine core into kinase inhibitor drug design.

References

  • Müller, K., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). Available at:[Link]

  • Böhm, H.-J., et al. "Fluorine in medicinal chemistry." ChemBioChem (2004). Available at:[Link]

  • American Chemical Society (ACS). "Synthesis of Biaryl Tertiary Amines through Pd/Norbornene Joint Catalysis." The Journal of Organic Chemistry (2014). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline from 3,4-difluorobromobenzene

Executive Summary The 3,5-disubstituted aniline motif is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors targeting RIPK2, Syk, and FGFR[1][2][3]. Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-disubstituted aniline motif is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors targeting RIPK2, Syk, and FGFR[1][2][3]. Specifically, 3-(3,4-difluorophenyl)-5-methoxyaniline serves as a highly valuable building block. In kinase inhibitor design, the aniline nitrogen acts as a critical hinge-binding hydrogen bond donor, while the difluorophenyl group occupies deep hydrophobic pockets to enhance target selectivity[1].

This application note details a highly efficient, two-step synthetic protocol to generate this compound from commercially available 3,4-difluorobromobenzene, optimized for scalability, high yield, and operational safety.

Synthetic Strategy and Workflow

The synthesis relies on a tandem sequence of palladium-catalyzed organoboron transformations. Direct cross-coupling of two halogenated arenes is prone to homocoupling and poor regioselectivity. Therefore, the strategy isolates the borylation and cross-coupling events to maximize yield and purity[4]:

  • Miyaura Borylation : Conversion of 3,4-difluorobromobenzene to its corresponding stable pinacol boronate ester.

  • Suzuki-Miyaura Cross-Coupling : Coupling of the isolated boronate ester with 3-bromo-5-methoxyaniline to construct the final biaryl core.

SynthesisWorkflow SM 3,4-Difluorobromobenzene (Starting Material) Step1 Step 1: Miyaura Borylation Reagents: B2pin2, Pd(dppf)Cl2, KOAc Solvent: 1,4-Dioxane (90°C) SM->Step1 Int 3,4-Difluorophenylboronic acid pinacol ester Step1->Int Step2 Step 2: Suzuki-Miyaura Coupling Reagents: 3-bromo-5-methoxyaniline, Pd(dppf)Cl2, K2CO3 (aq) Solvent: Dioxane/H2O (100°C) Int->Step2 Product 3-(3,4-Difluorophenyl)- 5-methoxyaniline (Target Compound) Step2->Product

Figure 1: Two-step synthetic workflow for 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Mechanistic Rationale & Experimental Design

To ensure a self-validating and robust protocol, the reaction conditions have been meticulously selected based on fundamental mechanistic principles:

  • Base Selection in Borylation (Step 1) : Potassium acetate (KOAc) is strictly required for the Miyaura borylation[5]. The use of stronger bases (e.g., K₂CO₃ or NaOH) would activate the newly formed boronate ester into a reactive tetrahedral boronate, triggering a premature Suzuki-Miyaura homocoupling to yield 3,3',4,4'-tetrafluorobiphenyl. KOAc is sufficiently basic to facilitate the transmetalation of the boryl group to the Pd(II) center, but too weak to activate the pinacol ester product[5].

  • Catalyst System : Both steps utilize[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is often rate-limiting in the synthesis of sterically hindered biaryls[4]. Furthermore, Pd(dppf)Cl₂ exhibits exceptional thermal stability, preventing catalyst degradation and palladium black precipitation during the 90–100 °C heating cycles.

  • Aqueous Activation in Cross-Coupling (Step 2) : In contrast to the anhydrous first step, the second step mandates the addition of water and a strong base (K₂CO₃). The aqueous carbonate attacks the empty p-orbital of the boron atom, forming a negatively charged tetrahedral complex. This intermediate is highly nucleophilic, enabling rapid transmetalation to the aryl-Pd(II) halide species formed by the oxidative addition of 3-bromo-5-methoxyaniline[6].

Detailed Experimental Protocols

Protocol A: Synthesis of 3,4-Difluorophenylboronic Acid Pinacol Ester

Objective : Convert 3,4-difluorobromobenzene to a stable organoboron intermediate via Miyaura Borylation.

  • Preparation : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(pinacolato)diboron (B₂pin₂) (2.79 g, 11.0 mmol, 1.1 equiv), anhydrous potassium acetate (KOAc) (2.94 g, 30.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.36 g, 0.5 mmol, 5 mol%).

  • Solvent Addition & Degassing : Add anhydrous 1,4-dioxane (30 mL). Seal the flask with a rubber septum and sparge the heterogeneous mixture with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which can irreversibly oxidize the palladium catalyst.

  • Substrate Addition : Inject 3,4-difluorobromobenzene (1.93 g, 1.13 mL, 10.0 mmol, 1.0 equiv) via syringe.

  • Reaction : Replace the septum with a reflux condenser (under N₂ flow) and heat the mixture in an oil bath at 90 °C for 6 hours.

  • In-Process Control : Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.8) should be completely consumed, yielding the product (Rf ~0.5).

  • Workup : Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with ethyl acetate (50 mL).

  • Isolation : Concentrate the filtrate under reduced pressure. The crude dark oil can be purified via short-path silica gel chromatography (Hexanes/EtOAc 95:5) to afford the product as a colorless to pale-yellow oil that may crystallize upon standing.

Protocol B: Synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Objective : Construct the biaryl linkage via Suzuki-Miyaura cross-coupling.

  • Preparation : In a 100 mL round-bottom flask, combine 3-bromo-5-methoxyaniline (1.61 g, 8.0 mmol, 1.0 equiv)[1], 3,4-difluorophenylboronic acid pinacol ester (from Protocol A, 2.11 g, 8.8 mmol, 1.1 equiv), and Pd(dppf)Cl₂ (0.29 g, 0.4 mmol, 5 mol%).

  • Solvent & Base Addition : Add 1,4-dioxane (24 mL) and a 2.0 M aqueous solution of K₂CO₃ (12 mL, 24.0 mmol, 3.0 equiv).

  • Degassing : Sparge the biphasic mixture with nitrogen for 15 minutes.

  • Reaction : Heat the mixture to 100 °C under vigorous stirring for 12 hours. Critical Note: Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases, ensuring efficient biphasic transmetalation.

  • In-Process Control : Monitor via LC-MS. Confirm the disappearance of the brominated aniline (m/z 201/203) and the appearance of the target mass ([M+H]⁺ m/z 236.09).

  • Workup : Cool to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (eluent gradient: 10% to 30% EtOAc in Hexanes) to afford 3-(3,4-difluorophenyl)-5-methoxyaniline as an off-white solid.

Quantitative Data & Analytical Summaries

The following table summarizes the expected reaction parameters, yields, and analytical markers to ensure the self-validation of the synthesized intermediates and final product.

Reaction StepTemperature & TimeExpected YieldKey Analytical Markers
1. Miyaura Borylation 90 °C, 6 h82–88%¹¹B NMR : δ ~30 ppm (characteristic of pinacol esters)GC-MS : m/z 240
2. Suzuki-Miyaura Coupling 100 °C, 12 h75–85%LC-MS : [M+H]⁺ m/z 236.09¹H NMR : br s δ 3.6–3.8 ppm (-NH₂), s δ 3.8 ppm (-OCH₃)

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Biaryl Amines in Medicinal Chemistry The strategic incorporation of fluorine atoms into drug candidates has be...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Biaryl Amines in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Similarly, the biaryl amine scaffold is a privileged structure found in a multitude of biologically active compounds. The target molecule of this guide, 3-(3,4-Difluorophenyl)-5-methoxyaniline, combines these key features, making it a valuable building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors for oncology.[1][2]

The 3,4-difluoro substitution pattern on one of the aromatic rings, coupled with the methoxy and amino functionalities on the other, provides a versatile platform for further chemical modifications. This allows for the fine-tuning of a compound's properties to achieve desired therapeutic effects. The synthesis of this and similar molecules often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and highly effective method for the crucial carbon-carbon bond formation.[3][4]

These application notes provide a comprehensive guide to the palladium-catalyzed synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline via a Suzuki-Miyaura cross-coupling reaction. The protocols and discussions herein are designed to provide researchers with a detailed, scientifically-grounded framework for the successful synthesis and purification of this important intermediate.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning chemical reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is widely lauded for its mild conditions, tolerance of a broad range of functional groups, and the relatively low toxicity of its boron-containing byproducts.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3-bromo-5-methoxyaniline) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound (3,4-difluorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline

This protocol outlines a representative procedure for the Suzuki-Miyaura coupling of 3-bromo-5-methoxyaniline with 3,4-difluorophenylboronic acid. The specific conditions provided are based on established methodologies for similar transformations and may require optimization for specific laboratory setups and reagent purities.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
3-Bromo-5-methoxyanilineC₇H₈BrNO202.051.00 g4.951.0
3,4-Difluorophenylboronic acidC₆H₅BF₂O₂157.910.94 g5.941.2
PdCl₂(dppf)C₃₄H₂₈Cl₂FeP₂Pd731.70181 mg0.2480.05
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.991.57 g14.853.0
1,4-DioxaneC₄H₈O₂88.1120 mL--
Water (degassed)H₂O18.025 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxyaniline (1.00 g, 4.95 mmol), 3,4-difluorophenylboronic acid (0.94 g, 5.94 mmol), PdCl₂(dppf) (181 mg, 0.248 mmol), and sodium carbonate (1.57 g, 14.85 mmol).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe. The biphasic solvent system is often employed in Suzuki couplings to facilitate the dissolution of both organic and inorganic reagents.[3]

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 85-90 °C using an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford 3-(3,4-Difluorophenyl)-5-methoxyaniline as the final product.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Equip with condenser and stir bar start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x) setup->inert solvents Add Solvents: - 1,4-Dioxane - Degassed Water inert->solvents heating Heat Reaction: - 85-90 °C with vigorous stirring solvents->heating monitoring Monitor Progress: - TLC or LC-MS heating->monitoring workup Work-up: - Cool to RT - Dilute with EtOAc and H₂O - Separate layers and extract - Wash with brine and dry monitoring->workup Reaction Complete purification Purification: - Concentrate crude product - Flash column chromatography workup->purification end End: Pure 3-(3,4-Difluorophenyl)-5-methoxyaniline purification->end

Caption: Experimental workflow for the synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Discussion of Experimental Choices

  • Palladium Catalyst and Ligand: PdCl₂(dppf) is a commonly used and effective pre-catalyst for Suzuki-Miyaura couplings. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle. A catalyst loading of 5 mol% is a good starting point for ensuring efficient conversion.

  • Base: Sodium carbonate is a widely used inorganic base in Suzuki couplings. It is effective in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species. An excess of the base (3 equivalents) is used to drive the reaction to completion.

  • Solvent System: A mixture of 1,4-dioxane and water is a common choice for Suzuki reactions. Dioxane is a good solvent for the organic starting materials and the product, while water is necessary to dissolve the inorganic base. Degassing the water is important to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 85-90 °C is often sufficient for the coupling of aryl bromides.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure a truly inert atmosphere; use freshly opened or purified reagents and solvents.
Insufficiently active baseSwitch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Low reaction temperatureIncrease the reaction temperature, monitoring for potential side reactions.
Formation of side products (e.g., homocoupling) Catalyst decomposition or side reactionsOptimize the catalyst and ligand system; consider using a different palladium source or a more specialized ligand.
Difficult purification Co-eluting impuritiesOptimize the chromatographic conditions (eluent system, gradient); consider a pre-purification step such as an acid-base extraction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline. The protocol provided in these application notes offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development. By understanding the underlying principles of the reaction and carefully controlling the experimental parameters, scientists can achieve high yields of the desired product with excellent purity.

References

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Method

Application Note: Advanced Chromatographic Purification of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Introduction & Physicochemical Profiling 3-(3,4-Difluorophenyl)-5-methoxyaniline is a highly functionalized biaryl aniline. Compounds of this class are critical intermediates in pharmaceutical drug development, often req...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-(3,4-Difluorophenyl)-5-methoxyaniline is a highly functionalized biaryl aniline. Compounds of this class are critical intermediates in pharmaceutical drug development, often requiring stringent purification to remove transition metal catalysts (e.g., from Suzuki-Miyaura cross-couplings) and closely related regioisomeric byproducts[1].

From a physicochemical perspective, the molecule presents a unique chromatographic challenge. While the 3,4-difluorophenyl group is electron-withdrawing and lipophilic, the 5-methoxy group is electron-donating. Despite this electronic modulation, the primary aniline nitrogen retains a localized lone pair of electrons, making it a functional Lewis base. This basicity is the primary driver of purification failures on standard stationary phases.

The Causality of Chromatographic Streaking

When utilizing standard normal-phase silica gel (SiO₂), the surface silanol groups (-SiOH) act as Brønsted acids. The basic amine of 3-(3,4-Difluorophenyl)-5-methoxyaniline interacts strongly with these acidic sites. Instead of partitioning smoothly between the mobile and stationary phases based on polarity, the molecule undergoes an ion-exchange-like interaction.

This acid-base binding leads to non-linear adsorption, manifesting as severe "streaking" or "tailing" on Thin Layer Chromatography (TLC) plates and broad, overlapping bands during flash column chromatography[2]. To overcome this and establish a self-validating purification system, the chromatographic environment must be deliberately manipulated to suppress silanol-amine interactions.

Chromatographic Strategies: A Self-Validating System

We recommend two primary strategies to isolate research-grade 3-(3,4-Difluorophenyl)-5-methoxyaniline, depending on your laboratory's infrastructure and downstream requirements.

Strategy A: Competitive Inhibition (Mobile Phase Modification)

By introducing a volatile tertiary amine, such as Triethylamine (TEA) or ammonia, into the mobile phase (0.1–1.0% v/v), the acidic silanol sites are competitively neutralized[3]. TEA saturates the active acidic sites on the silica column, masking them from the target molecule. This allows the biaryl aniline to elute as a sharp, symmetrical band based strictly on its polarity[2].

Strategy B: Stationary Phase Modification (Amine-Functionalized Silica)

For researchers seeking to avoid basic modifiers—which can complicate downstream concentration and NMR analysis—amine-functionalized silica (e.g., aminopropyl-bonded silica) offers a permanent, structural solution. The stationary phase itself is covalently bonded with basic amine groups, completely eliminating the Brønsted acid-base interaction. This allows for "softer" elution using standard hexane/ethyl acetate gradients without any additives[2][4].

Workflow Visualization

G Start Crude 3-(3,4-Difluorophenyl) -5-methoxyaniline TLC TLC Solvent Screening Start->TLC PathA Standard Silica Gel (SiO2) TLC->PathA Cost-effective PathB Amine-Functionalized Silica TLC->PathB High-recovery ModA Add 0.1-1% Et3N (TEA) to neutralize acidic silanols PathA->ModA ModB No modifier required (Soft elution) PathB->ModB EluteA Elute: Hexane/EtOAc + TEA ModA->EluteA EluteB Elute: Hexane/EtOAc only ModB->EluteB Pure Pure Biaryl Aniline (High Yield, No Streaking) EluteA->Pure EluteB->Pure

Caption: Workflow for selecting the optimal column chromatography strategy for biaryl anilines.

Experimental Protocols

Protocol A: Standard Silica Gel with TEA Modifier

This protocol is highly cost-effective and utilizes standard laboratory consumables.

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 80:20 v/v) containing 1% TEA[3]. Self-Validation Step: Run a TLC of the crude mixture in this exact solvent system to confirm the target spot is sharp and round (Rf ~0.35).

  • Column Packing: Slurry-pack standard flash silica gel (230-400 mesh) using the TEA-modified solvent. Flush the packed column with 2-3 column volumes of the eluent to ensure complete neutralization of the silanol groups before loading.

  • Sample Loading: Dissolve the crude 3-(3,4-Difluorophenyl)-5-methoxyaniline in a minimum volume of dichloromethane (DCM) or the modified eluent. Apply carefully to the column head using a long glass pipette to prevent disturbing the silica bed[4].

  • Elution: Elute the column using the modified gradient. Monitor fractions via TLC.

  • Concentration: Pool product-containing fractions and concentrate via rotary evaporation. Crucial Insight: While TEA prevents streaking, it implies having to remove it from the purified product post-column. This is achieved via high-vacuum evaporation or a mild aqueous extraction[4].

Protocol B: Amine-Functionalized Silica (High-Recovery Method)

This protocol is ideal for late-stage intermediates where maximum recovery and zero TEA contamination are required.

  • Column Selection: Utilize a pre-packed amine-functionalized silica cartridge (e.g., Biotage KP-NH or equivalent)[2].

  • Equilibration: Equilibrate the column with 100% Hexane. Do not add TEA [2].

  • Loading & Elution: Load the crude mixture and elute using a standard Hexane/Ethyl Acetate gradient. The basic surface of the stationary phase inherently repels the basic aniline, allowing it to elute as a sharp, symmetrical peak without tailing.

  • Isolation: Pool and concentrate fractions. The absence of TEA ensures a highly pure free-base product ready for immediate downstream application.

Quantitative Data: Method Comparison

ParameterProtocol A: Standard Silica + TEAProtocol B: Amine-Functionalized Silica
Stationary Phase Unmodified Silica Gel (SiO₂)Aminopropyl-bonded Silica (NH₂-Silica)
Mobile Phase Modifier 0.1% - 1.0% Triethylamine (TEA)None Required
Primary Retention Mechanism Polarity (Silanols masked by TEA)Polarity (Basic surface repels amines)
Typical Rf Value (Hex/EtOAc 80:20) 0.35 - 0.45 (Sharp spot)0.40 - 0.50 (Sharp spot)
Post-Column Processing Requires high-vacuum to remove residual TEADirect concentration; no TEA removal needed
Cost Efficiency High (Standard consumables)Moderate (Specialized columns required)

Troubleshooting Guide

  • Issue: The purified product turns dark or black during concentration.

    • Causality: Anilines are highly prone to air-oxidation, and trace transition metals from upstream synthesis can catalyze this degradation.

    • Solution: Purge the rotary evaporator with argon or nitrogen. Store the final purified 3-(3,4-Difluorophenyl)-5-methoxyaniline at 4°C under an inert atmosphere[1].

  • Issue: Persistent co-elution of regioisomeric impurities.

    • Causality: Cross-coupling reactions often produce closely related isomers that possess identical Rf values on normal-phase silica, even with TEA[1].

    • Solution: Convert the free aniline to a hydrochloride salt using HCl in diethyl ether. The salt can often be recrystallized to remove impurities. Once pure, neutralize with sodium bicarbonate to regenerate the free base before proceeding[5].

Sources

Application

Advanced HPLC Method Development and Validation for the Purity Analysis of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Executive Summary The accurate purity profiling of complex pharmaceutical intermediates is a critical regulatory requirement in drug development. 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity profiling of complex pharmaceutical intermediates is a critical regulatory requirement in drug development. 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5)[1] is a highly functionalized biphenyl derivative utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Analyzing this compound presents specific chromatographic challenges due to its mixed physicochemical nature: a polar, basic aniline moiety coupled with a highly hydrophobic and electronegative difluorophenyl ring.

This application note provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) protocol designed for the rigorous purity analysis of this compound. Moving beyond basic step-by-step instructions, this guide details the mechanistic causality behind each experimental parameter and establishes a self-validating analytical workflow aligned with the latest [2].

Physicochemical Profiling & Chromatographic Rationale

To develop a robust analytical method, the chromatographic parameters must be dictated by the intrinsic properties of the molecule. Method development is not a trial-and-error process; it is an exercise in applied physical chemistry.

  • Stationary Phase Selection (Causality): While a standard C18 column is the default for many reversed-phase methods, it often struggles to resolve closely related halogenated positional isomers. For 3-(3,4-Difluorophenyl)-5-methoxyaniline, a Phenyl-Hexyl stationary phase is selected. The highly electronegative fluorine atoms create a strong dipole, while the aromatic rings provide a rich π -electron system. The Phenyl-Hexyl phase exploits orthogonal π−π and dipole-dipole interactions, vastly improving selectivity against des-fluoro or regioisomeric impurities compared to purely dispersive C18 interactions[3].

  • Mobile Phase & pH Control (Causality): The aniline nitrogen is a weak base with an estimated pKa of ~4.5. Operating at a neutral pH would result in partial ionization, leading to severe peak broadening and retention time instability. By buffering the aqueous mobile phase to pH ~2.0 using 0.1% Trifluoroacetic Acid (TFA), the amine is fully protonated. This serves a dual purpose: it ensures a single, sharp ionization state for the analyte and acts as an ion-pairing agent to mask residual silanols on the silica matrix, thereby eliminating peak tailing[4].

Rationale Mol 3-(3,4-Difluorophenyl)-5-methoxyaniline Prop1 Aniline Moiety (pKa ~4.5) Mol->Prop1 Prop2 Fluorinated Biphenyl (Hydrophobic/Polarizable) Mol->Prop2 Choice1 Acidic Mobile Phase (0.1% TFA, pH ~2.0) Prop1->Choice1 Dictates pH Choice2 Phenyl-Hexyl Column (π-π Interactions) Prop2->Choice2 Dictates Stationary Phase Result1 Full Protonation (Prevents Peak Tailing) Choice1->Result1 Result2 Enhanced Selectivity (Resolves Isomers) Choice2->Result2

Figure 1: Logical derivation of chromatographic parameters based on analyte physicochemical properties.

Experimental Protocol: A Self-Validating System

A modern analytical protocol must be a self-validating system . This means the method does not rely on post-run human analysis to determine if the run failed; instead, it embeds logical gates (System Suitability Tests) within the sequence that automatically halt the analysis if data integrity is compromised.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification / ConditionRationale
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Maximizes π−π retention for fluorinated aromatics.
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)Protonates aniline; masks silanols.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant ionic strength during gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer.
Detection UV at 254 nm (PDA 200-400 nm)Captures maximum absorbance of the conjugated biphenyl.
Injection Vol 10 µLPrevents column overloading while maintaining LOQ.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08515Isocratic hold to focus polar impurities.
2.08515End of isocratic hold.
15.01090Linear gradient to elute hydrophobic biphenyls.
18.01090High-organic wash to clear column matrix.
18.18515Return to initial conditions.
25.08515Re-equilibration (7 column volumes).
Step-by-Step Methodology

Step 1: Preparation of the Resolution Control Standard (RCS) Causality: To prove the column has not lost its specific selectivity, we must challenge it.

  • Weigh 10 mg of 3-(3,4-Difluorophenyl)-5-methoxyaniline reference standard and 1 mg of a known closely eluting impurity (e.g., 3-(4-fluorophenyl)-5-methoxyaniline).

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: Preparation of the Sample

  • Accurately weigh 10 mg of the synthesized batch sample into a 10 mL volumetric flask.

  • Dissolve and make up to volume with Diluent (Final concentration: 1.0 mg/mL).

Step 3: Execution of the Self-Validating Sequence Program the Chromatography Data System (CDS) to execute the following sequence with an automated conditional halt:

  • Blank Injection (x2) - Checks for carryover.

  • RCS Injection (x5) - Evaluates System Suitability.

  • Automated Logic Gate: The CDS must verify that the Resolution ( Rs​ ) between the API and the impurity is ≥2.0 , and the API peak tailing factor is ≤1.5 . If these criteria fail, the sequence aborts automatically.

  • Sample Injections (Bracketed by RCS every 10 injections to prove ongoing stability).

Workflow Prep Sample & Standard Prep (Include Resolution Mix) SST System Suitability Test (Res > 2.0, Tailing < 1.5) Prep->SST Decision SST Criteria Met? SST->Decision Halt Halt & Troubleshoot (Self-Validation Failed) Decision->Halt NO Run Execute Sample Sequence (Bracketed Standards) Decision->Run YES Data Data Processing & ICH Q2(R2) Reporting Run->Data

Figure 2: Self-validating analytical workflow ensuring data integrity prior to sample analysis.

Method Validation Framework (ICH Q2(R2) Aligned)

To ensure regulatory compliance for pharmaceutical submissions, the method must be validated according to the[2][5]. The following parameters ensure the method is fit for its intended purpose.

Specificity and Forced Degradation

Causality: A purity method is only valid if it is "stability-indicating." We must intentionally destroy the molecule to prove that our method can separate the API from its degradation products.

  • Acid/Base Hydrolysis: Expose the sample to 0.1N HCl and 0.1N NaOH at 80°C for 2 hours. The methoxy group may undergo cleavage under extreme conditions.

  • Oxidation: Expose to 3% H2​O2​ at room temperature. The aniline nitrogen is highly susceptible to oxidation, likely forming N-oxide or nitroso derivatives.

  • Acceptance Criteria: Peak purity angle must be less than the purity threshold (via PDA detection) for the main peak in all stressed samples.

Quantitative Validation Metrics

Table 3: Summary of Expected ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExpected Method Performance
Linearity (Range) Limit of Quantitation to 120% of spec R2≥0.999 over 0.5 µg/mL to 1.2 mg/mL
Accuracy (Recovery) Assessed across 3 concentration levels98.0% - 102.0% recovery
Precision (Repeatability) Minimum of 6 determinations at 100%%RSD ≤1.0% for peak area
Limit of Detection (LOD) Signal-to-Noise ratio ≥3:1 ~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥10:1 ~0.15 µg/mL
Robustness Deliberate variation in flow/pH/tempNo significant change in Rs​ ( ≥2.0 )

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Multi-Nuclear NMR Characterization Protocol for 3-(3,4-Difluorophenyl)-5-methoxyaniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation / Quality Control Introduction & Scope The compound 3-(3,4-Difluorophenyl)-5-methoxyan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation / Quality Control

Introduction & Scope

The compound 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5) is a highly functionalized biphenyl-like building block frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. The molecule features a unique electronic "push-pull" system: an electron-rich aniline ring substituted with a methoxy group, coupled to an electron-deficient 3,4-difluorophenyl moiety.

Accurate structural elucidation of this compound is critical, as the positional isomerism of the fluorine atoms and the methoxy group drastically alters the molecule's pharmacokinetic profile. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of this molecule, grounded in mechanistic causality and advanced spectral validation techniques.

Mechanistic Insights & Electronic Effects

To interpret the NMR spectra of 3-(3,4-Difluorophenyl)-5-methoxyaniline accurately, one must understand the underlying causality of the electronic environment:

  • The Aniline Core (Ring A): The amine ( −NH2​ ) and methoxy ( −OCH3​ ) groups are strong π -electron donors via resonance (+M effect). This localized electron density heavily shields the protons at positions C-2, C-4, and C-6, pushing their 1 H NMR signals significantly upfield (6.0–6.5 ppm) compared to standard aromatic protons. Because these protons are meta to each other, they will exhibit characteristic narrow coupling constants ( 4JHH​≈1.5−2.5 Hz).

  • The Fluorinated System (Ring B): Fluorine exerts a strong electron-withdrawing inductive effect (-I) but donates electron density via resonance (+M). In 13 C NMR, the spin-1/2 19 F nuclei couple directly with the carbon skeleton, creating massive scalar couplings. The carbons directly attached to fluorine (C-3' and C-4') will appear as distinct doublets of doublets (dd) with primary couplings ( 1JCF​ ) of ~245–255 Hz.

  • Solvent Causality: [1] because it effectively disrupts intermolecular hydrogen bonding, slowing the chemical exchange of the −NH2​ protons. This allows the amine protons to be observed as a distinct, quantifiable broad singlet rather than being lost to the baseline.

Experimental Workflow & Protocol

The following protocol establishes a self-validating system . By acquiring 1D spectra alongside 2D correlation data, the analytical scientist creates a closed-loop verification process where no single peak assignment relies on a solitary data point.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 40–50 mg of 3-(3,4-Difluorophenyl)-5-methoxyaniline.

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm).

    • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through a glass wool plug if necessary to maintain magnetic field homogeneity).

  • Instrument Setup:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe.

    • Tune and match the probe for 1 H, 13 C, and 19 F frequencies. Lock the magnetic field to the deuterium signal of DMSO- d6​ .

  • Acquisition Parameters:

    • 1 H NMR: Spectral width = 12 ppm; Number of scans (ns) = 16; Relaxation delay ( D1​ ) = 1.5 s.

    • 13 C{ 1 H} NMR: Spectral width = 250 ppm; Number of scans (ns) = 1024; Critical: Set D1​≥2.0 s. The molecule contains six quaternary carbons (C-1, C-3, C-5, C-1', C-3', C-4') which lack attached protons for dipole-dipole relaxation. A short D1​ will result in severe signal attenuation for these critical nodes.

    • 19 F NMR (Validation): Spectral width = 100 ppm; ns = 64; D1​ = 1.0 s.

  • Data Processing:

    • Apply zero-filling to 64k data points.

    • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

    • Perform manual phase correction and a polynomial baseline correction to accurately integrate the complex multiplets of the fluorinated ring.

Workflow A Sample Preparation (40-50 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C{1H}, 19F) A->B C 2D NMR Acquisition (HSQC, HMBC, COSY) A->C D Data Processing (Zero-filling, Apodization) B->D C->D E Spectral Analysis (Extract J-C-F Couplings) D->E F Self-Validating Assignment (Cross-reference 1D & 2D) E->F

Workflow for the multi-nuclear NMR characterization of fluorinated anilines.

Data Presentation & Spectral Assignments

The quantitative data below summarizes the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on empirical models and coupling physics.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-NH 2​ 5.25br s-2HExchangeable protons; broad due to quadrupolar relaxation of 14 N.
-OCH 3​ 3.75s-3HHighly deshielded aliphatic singlet.
H-6 (Ring A) 6.15t 4JHH​ = 1.81HMost shielded; ortho to both electron-donating groups (-NH 2​ , -OCH 3​ ).
H-2 (Ring A) 6.35t 4JHH​ = 1.81HShielded by -NH 2​ , slightly deshielded by adjacent Ar group.
H-4 (Ring A) 6.45t 4JHH​ = 1.81HShielded by -OCH 3​ .
H-6' (Ring B) 7.30m-1HPara to F-3', meta to F-4'. Complex multiplet.
H-5' (Ring B) 7.40dt 3JHH​ = 10.5, 4JHF​ = 8.51HOrtho to F-4'.
H-2' (Ring B) 7.50ddd 3JHF​ = 12.0, 4JHH​ = 7.5, 5JHF​ = 2.01HOrtho to F-3'. Strongest scalar coupling to fluorine.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Assignment Rationale
C-5 161.0s-Quaternary; directly attached to oxygen.
C-1 150.0s-Quaternary; directly attached to nitrogen.
C-3', C-4' 148.5, 149.5dd 1JCF​ ~ 248, 2JCF​ ~ 13C-F ipso carbons. Massive 1J splitting is diagnostic.
C-3 140.5s-Quaternary; biphenyl bridgehead on Ring A.
C-1' 136.0dd 3JCF​ ~ 5, 4JCF​ ~ 4Quaternary; biphenyl bridgehead on Ring B.
C-6' 122.5dd 3JCF​ ~ 6, 4JCF​ ~ 3Aromatic CH; meta and para to fluorines.
C-5' 117.5d 2JCF​ ~ 17Aromatic CH; ortho to F-4'.
C-2' 114.5d 2JCF​ ~ 17Aromatic CH; ortho to F-3'.
C-2, C-4 103.0, 104.5s-Aromatic CH (Ring A); highly shielded by +M effects.
C-6 98.5s-Aromatic CH (Ring A); maximum shielding from -NH 2​ and -OCH 3​ .
-OCH 3​ 55.0s-Aliphatic methoxy carbon.

Advanced Validation System

To ensure absolute trustworthiness of the structural assignment, the protocol mandates cross-validation using 2D NMR and 19 F NMR. [2].

  • 19 F NMR Confirmation: Acquire a 19 F spectrum. You must observe two distinct multiplets around -138 ppm and -142 ppm. The complex mutual coupling between the two non-equivalent fluorine atoms ( 3JFF​≈21 Hz) and adjacent protons confirms the 3,4-difluoro substitution pattern.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • To unambiguously differentiate C-2, C-4, and C-6 on the aniline ring, utilize HMBC.

    • The methoxy protons ( δ 3.75) will show a strong 3-bond correlation ( 3JCH​ ) exclusively to C-5 ( δ 161.0).

    • The protons at H-4 ( δ 6.45) and H-6 ( δ 6.15) will also correlate to C-5, locking their positions in the structural matrix.

    • A correlation from H-2 and H-4 to the bridgehead carbon C-1' ( δ 136.0) confirms the connectivity of the two aromatic rings.

By combining the exact C-F scalar coupling extraction with HMBC connectivity mapping, the analytical scientist creates an irrefutable, self-validating proof of the 3-(3,4-Difluorophenyl)-5-methoxyaniline structure.

References

  • National Center for Biotechnology Information. "3,4-Difluoroaniline - Compound Summary". PubChem. Available at:[Link]

  • F. Malz, et al. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals". Journal of Analytical Methods in Chemistry, 2017. Available at:[Link]

Application

Advanced Derivatization of 3-(3,4-Difluorophenyl)-5-methoxyaniline: Protocols for Drug Discovery Workflows

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols Executive Summary & Scientific Context The strategic incorporation of fluorine into b...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Executive Summary & Scientific Context

The strategic incorporation of fluorine into biphenyl and biaryl scaffolds has emerged as a powerful tool in medicinal chemistry. Fluorinated biphenyls are privileged structures frequently utilized to modulate metabolic stability, lipophilicity, and target binding affinity[1]. The compound 3-(3,4-difluorophenyl)-5-methoxyaniline represents a highly versatile, sp²-rich building block. It features a bifunctional landscape: a nucleophilic primary aromatic amine and a highly substituted, electron-modulated biaryl system.

Derivatization of the aniline moiety is a critical step in exploring structure-activity relationships (SAR) for novel therapeutic agents, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1][2]. This application note provides authoritative, self-validating protocols for the late-stage derivatization of this scaffold, focusing on N-acylation, reductive amination, and sulfonylation.

Reactivity Profile & Mechanistic Causality

Before executing derivatization protocols, it is crucial to understand the electronic and steric environment of 3-(3,4-difluorophenyl)-5-methoxyaniline:

  • Electronic Deactivation: The aniline nitrogen is subject to competing electronic effects. While the meta-methoxy group is electron-donating by resonance, its inductive electron-withdrawing effect, combined with the strong electron-withdrawing nature of the meta-(3,4-difluorophenyl) substituent, results in a net deactivation of the primary amine.

  • Steric Hindrance: The biaryl axis introduces moderate steric bulk. While the meta substitutions do not directly block the amine, the overall three-dimensional rotation of the difluorophenyl ring can hinder the approach of bulky electrophiles.

Causality in Reagent Selection: Due to this electronic deactivation, standard amide coupling reagents (like EDC/NHS) often result in sluggish kinetics and poor yields. Therefore, highly reactive uronium-based coupling agents like HATU are required for N-acylation[3]. For N-alkylation, direct alkylation with alkyl halides risks over-alkylation to the tertiary amine. Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred method, as it allows for mono-alkylation under mild conditions, tolerating the deactivated nature of the aniline without reducing the incoming aldehyde/ketone[4][5].

Visualized Derivatization Workflows

G Core 3-(3,4-Difluorophenyl)- 5-methoxyaniline Amide N-Aryl Amide (Acylation) Core->Amide R-COOH, HATU, DIPEA, DMF Amine Secondary Amine (Reductive Amination) Core->Amine R-CHO, NaBH(OAc)3, AcOH, DCE Sulfonamide Sulfonamide (Sulfonylation) Core->Sulfonamide R-SO2Cl, Pyridine, DCM

Figure 1: Divergent derivatization strategies for the 3-(3,4-difluorophenyl)-5-methoxyaniline scaffold.

Experimental Protocols

Protocol A: N-Acylation via HATU Coupling

Objective: Synthesis of N-aryl amides to explore hydrogen-bond donor/acceptor interactions in target binding pockets.

Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester, which easily overcomes the nucleophilic deficiency of the fluorinated biphenyl aniline[3][6].

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the desired carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-(3,4-difluorophenyl)-5-methoxyaniline (1.0 eq) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via LC-MS. The deactivated nature of the aniline may require slight warming (40 °C) if conversion stalls.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (Mono-N-Alkylation)

Objective: Introduction of sp³-rich alkyl or cyclic motifs to improve metabolic stability and solubility.

Rationale: NaBH(OAc)₃ is a mild, selective reducing agent. The addition of acetic acid (AcOH) facilitates the formation of the imine intermediate, which is critical since the deactivated aniline is a poor nucleophile for the initial condensation[4][7].

G Step1 Aniline + Aldehyde Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack (Rate-limiting) Step3 Imine Formation (-H2O) Step2->Step3 Acid Catalysis (AcOH) Step4 Secondary Amine (Target Product) Step3->Step4 Hydride Transfer from NaBH(OAc)3

Figure 2: Mechanistic pathway of the reductive amination workflow.

Step-by-Step Procedure:

  • Condensation: Dissolve 3-(3,4-difluorophenyl)-5-methoxyaniline (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Add glacial Acetic Acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control the mild exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM) (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides, a classic bioisostere for amides with distinct geometric (tetrahedral) properties.

Rationale: Sulfonyl chlorides are highly electrophilic. However, to prevent bis-sulfonylation (formation of a sulfonimide), the reaction temperature must be strictly controlled, and Pyridine is used as both solvent and base to scavenge the generated HCl[8].

Step-by-Step Procedure:

  • Dissolve 3-(3,4-difluorophenyl)-5-methoxyaniline (1.0 eq) in anhydrous Pyridine (0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.05 eq) dropwise (if liquid) or in small portions (if solid).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Workup: Dilute the mixture with EtOAc and wash extensively with 1N HCl (3 x 30 mL) to remove the pyridine. Wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the derivatization of the 3-(3,4-difluorophenyl)-5-methoxyaniline scaffold based on analogous fluoro-biphenyl systems[5][6][9].

Derivatization MethodReagents / CatalystTemp (°C)Time (h)Expected Yield (%)ScalabilityKey Challenge
N-Acylation HATU, DIPEA, DMF20–404–675–90%High (up to 50g)Removal of HATU byproducts
Reductive Amination NaBH(OAc)₃, AcOH, DCE0 → 2012–1665–85%Medium (up to 20g)Sluggish imine formation
Sulfonylation R-SO₂Cl, Pyridine0 → 20480–95%High (up to 100g)Risk of bis-sulfonylation

References

  • MDPI Molecules. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from[Link]

  • ACS Organic Process Research & Development. Comprehensive Synthetic Route Redesign of AZD5991. Retrieved from[Link]

  • MDPI Molbank. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from[Link]

  • ACS Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from[Link]

  • ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Retrieved from[Link]

Sources

Method

Application Notes and Protocols for the Utilization of 3-(3,4-Difluorophenyl)-5-methoxyaniline as a Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of a Polysubstituted Aniline in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the judicious selection of foundational scaffolds is a critical determinant of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Polysubstituted Aniline in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the judicious selection of foundational scaffolds is a critical determinant of success in the development of novel therapeutic agents. Substituted anilines, in particular, represent a cornerstone class of intermediates due to their versatile reactivity and their prevalence in a vast array of biologically active molecules.[1] The compound 3-(3,4-difluorophenyl)-5-methoxyaniline emerges as a precursor of significant interest, embodying a strategic convergence of structural motifs that are highly sought after in drug design.

The incorporation of fluorine atoms into molecular frameworks is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The meta-disposed aniline architecture, while synthetically challenging to access, is a key feature in numerous marketed drugs.[1] This guide provides a comprehensive overview of the properties of 3-(3,4-Difluorophenyl)-5-methoxyaniline and detailed, actionable protocols for its application in the synthesis of diverse and medicinally relevant heterocyclic compounds.

Physicochemical Properties and Characterization of the Precursor

A thorough understanding of the starting material's properties is paramount for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₇H₇F₂NO[4]
Molecular Weight 159.13 g/mol [4]
CAS Number 1195190-12-5[4]
IUPAC Name 3,4-difluoro-5-methoxyaniline[4]
Topological Polar Surface Area 35.3 Ų[4]
XLogP3 1.4[4]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the following table outlines the expected spectroscopic characteristics based on the analysis of structurally related compounds.[5][6][7]

SpectrumPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)Interpretation
¹H NMR 6.0-6.5 (m, 2H), 6.8-7.2 (m, 2H), 3.8 (s, 3H), 3.5-4.0 (br s, 2H)Aromatic protons, methoxy protons, amine protons
¹³C NMR 160-165 (C-O), 150-155 (C-F), 145-150 (C-N), 100-120 (aromatic C-H), 55-60 (O-CH₃)Aromatic carbons, methoxy carbon
IR 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1600-1620 (N-H bend), 1450-1600 (C=C stretch), 1000-1300 (C-O, C-F stretch)Key functional group vibrations
Mass Spec (EI) m/z 159 (M⁺), fragments corresponding to loss of CH₃, CO, and other moietiesMolecular ion peak and characteristic fragmentation pattern

Proposed Synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline

The synthesis of this precursor can be envisioned through a multi-step sequence starting from commercially available materials. A plausible retrosynthetic analysis is outlined below.

Synthesis_of_Precursor precursor 3-(3,4-Difluorophenyl)-5-methoxyaniline intermediate1 1-(3,4-Difluorophenyl)-3-methoxy-5-nitrobenzene precursor->intermediate1 Reduction starting_material1 3,4-Difluorobromobenzene intermediate1->starting_material1 Suzuki Coupling starting_material2 Sodium Methoxide intermediate1->starting_material2 Nucleophilic Aromatic Substitution intermediate2 1-Bromo-3,5-dinitrobenzene starting_material3 Nitrating Mixture reductant Reducing Agent (e.g., Fe/HCl, H₂/Pd-C)

A plausible retrosynthetic pathway for the target aniline.

A general protocol for the final reduction step is provided:

Protocol 1: Reduction of a Nitroaromatic to Synthesize 3-(3,4-Difluorophenyl)-5-methoxyaniline

This protocol is a representative method for the reduction of a nitro group to an amine on a substituted benzene ring.[8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroaromatic precursor (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a reducing agent such as iron powder (3.0-5.0 eq) and a catalytic amount of hydrochloric acid or ammonium chloride.

  • Reaction: Heat the mixture to reflux (typically 70-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aniline can be purified by column chromatography on silica gel.

Application in the Synthesis of Heterocyclic Scaffolds

The following sections provide detailed protocols for the synthesis of key heterocyclic families using 3-(3,4-Difluorophenyl)-5-methoxyaniline as the key building block. These protocols are based on well-established synthetic transformations of anilines.[9][10][11]

Synthesis of Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde.[9] The first step is the formation of the corresponding hydrazine from the aniline.

Fischer_Indole_Synthesis aniline 3-(3,4-Difluorophenyl)- 5-methoxyaniline hydrazine [3-(3,4-Difluorophenyl)-5-methoxyphenyl]hydrazine aniline->hydrazine 1. NaNO₂, HCl 2. SnCl₂ hydrazone Intermediate Hydrazone hydrazine->hydrazone Condensation indole Substituted Indole hydrazone->indole [3,3]-Sigmatropic Rearrangement ketone Ketone/Aldehyde (e.g., Cyclohexanone) ketone->hydrazone acid_catalyst Acid Catalyst (e.g., H₂SO₄, PPA) acid_catalyst->hydrazone

Workflow for the Fischer Indole Synthesis.

Protocol 2: Synthesis of a Substituted Indole

  • Hydrazine Formation:

    • Dissolve 3-(3,4-Difluorophenyl)-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0 °C.

    • Add the diazonium salt solution to the tin(II) chloride solution dropwise, keeping the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • Basify the mixture with a concentrated sodium hydroxide solution and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude hydrazine.

  • Indole Cyclization:

    • To the crude hydrazine (1.0 eq), add a ketone or aldehyde (e.g., cyclohexanone, 1.1 eq) and an acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid.

    • Heat the reaction mixture to 80-100 °C for 1-3 hours, monitoring the reaction by TLC.

    • Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield the substituted indole.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12]

Friedlander_Synthesis aniline 3-(3,4-Difluorophenyl)- 5-methoxyaniline amino_ketone 2-Amino-substituted aryl ketone aniline->amino_ketone Ortho-acylation quinoline Substituted Quinoline amino_ketone->quinoline Condensation & Cyclization keto_compound α-Methylene Ketone/Ester keto_compound->quinoline catalyst Acid or Base Catalyst catalyst->amino_ketone

General workflow for the Friedländer Quinoline Synthesis.

Protocol 3: Synthesis of a Substituted Quinoline

This protocol assumes the prior synthesis of an ortho-aminoaryl ketone from the starting aniline.

  • Reaction Setup: In a round-bottom flask, combine the ortho-aminoaryl ketone derived from 3-(3,4-Difluorophenyl)-5-methoxyaniline (1.0 eq), a compound with an active methylene group (e.g., ethyl acetoacetate, 1.2 eq), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) in a suitable solvent like ethanol or toluene.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired quinoline derivative.

Synthesis of Substituted Benzimidazoles

Benzimidazoles can be readily synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[11] This requires the introduction of a second amino group ortho to the existing one on the precursor.

Benzimidazole_Synthesis aniline 3-(3,4-Difluorophenyl)- 5-methoxyaniline diamine Substituted o-phenylenediamine aniline->diamine Ortho-nitration followed by Reduction benzimidazole Substituted Benzimidazole diamine->benzimidazole Condensation & Cyclization reagent Carboxylic Acid or Aldehyde reagent->benzimidazole catalyst Acid Catalyst (e.g., HCl) catalyst->diamine

Synthetic pathway to Benzimidazoles.

Protocol 4: Synthesis of a Substituted Benzimidazole

This protocol assumes the prior synthesis of the corresponding o-phenylenediamine.

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq) and a carboxylic acid (1.1 eq) in a high-boiling solvent such as polyphosphoric acid (PPA) or 4M hydrochloric acid.

  • Reaction: Heat the mixture to 100-150 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a concentrated ammonium hydroxide or sodium hydroxide solution to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water.

Synthesis of Substituted 1,2,3-Triazoles via Click Chemistry

The formation of 1,2,3-triazoles can be achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne, a reaction often catalyzed by copper(I) ("click chemistry").[13]

Triazole_Synthesis aniline 3-(3,4-Difluorophenyl)- 5-methoxyaniline azide Corresponding Aryl Azide aniline->azide 1. NaNO₂, HCl 2. NaN₃ triazole Substituted 1,2,3-Triazole azide->triazole [3+2] Cycloaddition alkyne Terminal Alkyne alkyne->triazole catalyst Cu(I) Catalyst catalyst->azide

Reaction scheme for the synthesis of 1,2,3-Triazoles.

Protocol 5: Synthesis of a Substituted 1,2,3-Triazole

  • Azide Formation:

    • Follow the procedure for diazotization as described in Protocol 2, step 1.

    • To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

    • Extract the aryl azide with an organic solvent like diethyl ether or ethyl acetate.

    • Carefully concentrate the organic layer under reduced pressure. Caution: Aryl azides can be explosive and should be handled with appropriate safety precautions.

  • Cycloaddition:

    • In a reaction vessel, dissolve the crude aryl azide (1.0 eq) and a terminal alkyne (1.1 eq) in a solvent mixture such as t-butanol and water.

    • Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Conclusion

3-(3,4-Difluorophenyl)-5-methoxyaniline is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern offers opportunities to fine-tune the electronic and steric properties of the target molecules, making it a highly attractive building block for applications in drug discovery and materials science. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this promising intermediate.

References

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry, 20, 188-198. [Link]

  • Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. (2007). Organic Letters, 10(1), 71-74. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(27), 18455-18476. [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). Semantic Scholar. [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • 3,4-Difluoro-5-methoxyaniline. (n.d.). PubChem. [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). RSC Medicinal Chemistry, 14(2), 265-273. [Link]

  • Synthesis of some Heterocyclic Compounds Derived from. (2013). ResearchGate. [Link]

  • The Reaction of Quinoline N-Oxide with. (n.d.). Chemical and Pharmaceutical Bulletin, 19(7), 1357-1363. [Link]

  • A multicomponent reaction for modular assembly of indole-fused heterocycles. (2024). Chemical Science, 15(11), 4011-4017. [Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (2011). Beilstein Journal of Organic Chemistry, 7, 898-903. [Link]

  • Reaction pathway in the vapour-phase synthesis of indole and alkylindoles. (2001). Applied Catalysis A: General, 216(1-2), 193-201. [Link]

  • Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. (2023). ACS Chemical Biology, 18(4), 705-717. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). MDPI. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. (1975). Journal of the Chemical Society, Perkin Transactions 1, 481-486. [Link]

  • Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as. (2020). Egyptian Journal of Chemistry, 63(3), 967-979. [Link]

  • Modular assembly of indole alkaloids enabled by multicomponent reaction. (2022). Nature Communications, 13(1), 6062. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). RSC Medicinal Chemistry, 15(3), 576-588. [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline. (2013). ResearchGate. [Link]

  • 3,4-Dimethoxyaniline. (n.d.). PubChem. [Link]

  • Synthesis of 3,4,5-Trimethoxyaniline. (2013). Chemistry and Industry of Forest Products, 33(4), 113-117. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Molecules, 28(9), 3698. [Link]

  • 3-(3,4-Dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2328. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1339-1347. [Link]

  • 3,4-Difluoroaniline. (n.d.). NIST WebBook. [Link]

  • Process for preparing 3,4-difluoroaniline. (1991).
  • N1-(3,4,5-Trimethoxybenzylidene)-3-methoxyaniline. (n.d.). SpectraBase. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • 3,5-Difluoro-4-methoxyaniline. (n.d.). PubChem. [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2016). International Journal of Science and Research, 5(6), 180-184. [Link]

  • 3,4,5-Trifluoroaniline. (n.d.). PubChem. [Link]

Sources

Application

Application Note: Screening 3-(3,4-Difluorophenyl)-5-methoxyaniline Derivatives in Kinase Biological Assays

Audience: Researchers, scientists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD), Type II Kinase Inhibitors, High-Throughput Screening (HTS), and Biophysical Validation. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD), Type II Kinase Inhibitors, High-Throughput Screening (HTS), and Biophysical Validation.

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, the development of highly selective kinase inhibitors frequently relies on stabilizing the inactive, "DFG-out" conformation of the kinase domain[1]. Unlike Type I inhibitors that target the highly conserved ATP-binding pocket (DFG-in), Type II inhibitors exploit an adjacent allosteric hydrophobic pocket that is only exposed when the Asp-Phe-Gly (DFG) motif flips outward[2].

The compound 3-(3,4-Difluorophenyl)-5-methoxyaniline is a privileged synthetic scaffold designed specifically to exploit this mechanism. Its structural components serve distinct, synergistic functions:

  • The Aniline Core: Acts as the primary synthetic anchor. It is typically converted into a urea or amide linkage, which serves as a critical hydrogen-bond donor/acceptor bridge to the conserved catalytic glutamate and the DFG aspartate[2].

  • The 3,4-Difluorophenyl Motif: Functions as the "tail" that penetrates deep into the lipophilic allosteric pocket. The fluorine substitutions are strategically placed to block cytochrome P450-mediated oxidative metabolism while simultaneously increasing the lipophilicity of the ring, thereby lowering the desolvation penalty upon target engagement[3].

  • The 5-Methoxy Group: Modulates the electronic properties of the aniline (tuning the pKa​ of the resulting urea/amide) and provides a vector for solvent-exposed interactions. Furthermore, it influences the dihedral angle of the biphenyl system, minimizing torsional strain to achieve an optimal trajectory into the binding cleft[4].

Discovery Workflow

To effectively utilize 3-(3,4-Difluorophenyl)-5-methoxyaniline in a drug discovery program, researchers must couple the fragment to a hinge-binding motif (e.g., a pyrazole or pyridine) and subject the resulting library to a rigorous, self-validating cascade of biological and biophysical assays.

Workflow A Scaffold Selection 3-(3,4-Difluorophenyl)- 5-methoxyaniline B Urea/Amide Coupling (Hinge-Binder Attachment) A->B C Primary Screen (TR-FRET Assay) B->C C->B SAR Feedback D Orthogonal Validation (SPR Kinetics) C->D E Structural Biology (X-ray Crystallography) D->E F Lead Optimization (DFG-out Stabilization) E->F

Fig 1: FBDD workflow for Type II kinase inhibitors using the biphenyl aniline scaffold.

Biological Assay Protocols

The following protocols outline the evaluation of a synthesized 3-(3,4-Difluorophenyl)-5-methoxyaniline derivative (hereafter referred to as "Test Compound") against a representative kinase target (e.g., p38 α MAPK or Abl).

High-Throughput TR-FRET Kinase Profiling

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard absorbance assays because it eliminates compound auto-fluorescence—a common artifact with conjugated biphenyl systems—via a time-delayed reading window.

Materials:

  • Recombinant Kinase (e.g., p38 α )

  • Biotinylated peptide substrate

  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Test Compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Enzyme Addition: Add 5 μ L of the Kinase/Peptide mixture in Assay Buffer to the wells.

  • Pre-Incubation (Critical Step): Incubate the plate at room temperature for 60 minutes . Causality: Type II inhibitors require the kinase to undergo a conformational shift from DFG-in to DFG-out[1]. This structural rearrangement results in slow association rates ( kon​ ). Skipping this pre-incubation will result in artificially high IC50​ values.

  • Reaction Initiation: Add 5 μ L of ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 45 minutes.

  • Detection: Add 10 μ L of the Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (positive control). The assay is only valid if Z′≥0.6 .

Surface Plasmon Resonance (SPR) for Kinetic Validation

Rationale: While TR-FRET provides thermodynamic potency ( IC50​ ), it does not capture binding kinetics. Type II inhibitors derived from biphenyl anilines are prized for their long target Residence Time ( τ=1/koff​ ), which often correlates better with sustained in vivo efficacy than affinity ( Kd​ ) alone.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip. Immobilize an anti-His antibody via standard amine coupling, followed by the capture of His-tagged Kinase. Causality: Capture coupling ensures uniform orientation of the kinase, preserving the flexibility of the activation loop required for DFG-out binding.

  • Buffer Matching (Critical Step): Prepare running buffer (HBS-EP+) containing exactly 3% DMSO. The Test Compound dilutions must be prepared in the exact same 3% DMSO buffer. Mismatched DMSO concentrations cause massive bulk refractive index shifts, obscuring small-molecule binding signals.

  • Analyte Injection: Inject the Test Compound at 5 concentrations (e.g., 1.25 nM to 20 nM) using Single-Cycle Kinetics (SCK). Inject for 120 seconds (association phase) followed by a 600-second buffer flow (dissociation phase).

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model or a two-state conformational change model (to account for the DFG-in to DFG-out transition) to extract kon​ , koff​ , and Residence Time.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, illustrating how the specific substitutions on the 3-(3,4-Difluorophenyl)-5-methoxyaniline scaffold enhance both binding kinetics and metabolic stability compared to an unsubstituted baseline.

Compound Scaffold (Urea-linked)TR-FRET IC50​ (nM)SPR Kd​ (nM)Residence Time (min)Microsomal CLint​ ( μ L/min/mg)
Unsubstituted Biphenyl145.0120.54.285.4 (High clearance)
3-Phenyl-5-methoxyaniline42.138.018.562.1
3-(3,4-Difluorophenyl)-5-methoxyaniline 4.8 3.2 145.0 12.3 (Stable)

Note: The addition of the 3,4-difluoro motif drastically reduces intrinsic clearance ( CLint​ ) while pushing the residence time into the >2 hour range, a hallmark of potent DFG-out stabilization.

Downstream Signaling Impact

Successful engagement of the DFG-out conformation by the biphenyl-urea derivative halts the kinase's ability to transfer phosphate groups. In the context of a target like p38 α MAPK, this directly truncates the inflammatory signaling cascade[3].

Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAPK (Target Kinase) MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Inflammation Pro-inflammatory Gene Expression MK2->Inflammation Inhibitor Type II Inhibitor (Biphenyl-Urea Derivative) Inhibitor->p38 Binds DFG-out Blocks Activation

Fig 2: p38α MAPK signaling pathway interrupted by DFG-out binding Type II kinase inhibitors.

References[4] Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRNrYDGOSIMzezRrHGQNhBR0VRuB6eRV5V1liFkVAvHLCHcrpl1US5R2yDMDx9BNwtnGAW6fPUXfFeAPUYgmKzEDymEJD9KZXjCSISB-DzLn5H5MumxqhbgW5TDXQmy7nYYJnaSL9sWYjV_G4=[3] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa_VOpbGxlpHCm8c3eWACG03C-M9ue4KJaU5vA-WpWqbOKVJZAgMUZSDQcNVz__wfbcnVb3n2fFVvSO4GgJbs3N2rhkKasaHvnDdo45qDDsnUXv5eetBNEf6u6PWvgy9v5ZQ==[1] Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIh3BhPeBvOhiJK_Oqu-aFz6ZCZ5jjf_h_VsZkVILWPnAD-r2X7jGth5o5ZDwFGvRa5Lc2mmouIkd63Akn3xwiBjXUqtJrcjKhlZ8WcKRWxMFy7fVilJO1YsKx7ofV6HrYP06QEOrwieqXoaA=[2] Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxVe4xpjcQr9J3uAa3qOWXA2zVMggGaoTMOQwytztZ3HKhFq5YsXuX_06mPhj-lx2sDsmLzdVNmRcrlSNDIrlnTV7WvOnMQXkET3wtqYu2rQ-snBigoPeWrU8uUerR6Q==

Sources

Method

Application Note &amp; Protocol: Preparation of 3-(3,4-Difluorophenyl)-5-methoxyaniline Stock Solutions for In Vitro Studies

Abstract The reproducibility and reliability of in vitro experimental data are fundamentally dependent on the precise and consistent preparation of test compounds. This document provides a comprehensive guide for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reproducibility and reliability of in vitro experimental data are fundamentally dependent on the precise and consistent preparation of test compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for preparing high-concentration stock solutions of 3-(3,4-Difluorophenyl)-5-methoxyaniline. We delve into the critical aspects of solvent selection, calculation, dissolution, and storage, emphasizing the scientific rationale behind each step to ensure compound integrity and maximize experimental success. This protocol is designed to be a self-validating system, incorporating best practices to mitigate common issues such as compound precipitation, degradation, and solvent-induced cellular toxicity.

Compound Properties and Safety Imperatives

A thorough understanding of the physicochemical properties and safety profile of 3-(3,4-Difluorophenyl)-5-methoxyaniline is the prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Data Summary

The following table summarizes the essential properties of 3-(3,4-Difluorophenyl)-5-methoxyaniline. This information is critical for accurate calculations and proper handling.

PropertyDataSignificance & Rationale
Molecular Formula C₁₃H₁₁F₂NODefines the elemental composition of the molecule.
Molecular Weight (MW) 235.23 g/mol Crucial for all molarity-based calculations. This value must be confirmed from the Certificate of Analysis (CoA) provided by the supplier.[1][2]
Appearance Typically a solid (crystalline or powder)The physical state dictates the initial handling and weighing procedures.
Solubility Poorly soluble in water; Soluble in DMSO.Dictates the choice of solvent. Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][3][4]
Storage (Solid) Store at room temperature or as per CoA.Follow supplier recommendations to ensure long-term stability of the solid compound.[5]
Storage (In Solution) -20°C or -80°C, protected from light.Essential for maintaining the stability of the compound in solution and preventing degradation.[1][3][5][6]
Hazard Identification and Safe Handling

Based on the safety data for structurally similar aniline compounds, 3-(3,4-Difluorophenyl)-5-methoxyaniline should be handled with care.[7][8][9][10][11]

  • Potential Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[7][8][10][11]

  • Required Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[7][9]

  • Handling Procedures: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9][11] Avoid dust formation during weighing.[11] In case of contact, immediately flush the affected area with copious amounts of water.[7][8][9]

The Scientific Basis for Protocol Design

The choices made during stock solution preparation directly impact compound stability and experimental outcomes. This section explains the causality behind our recommended protocol.

The Critical Choice of Solvent: Dimethyl Sulfoxide (DMSO)

For many organic small molecules like 3-(3,4-Difluorophenyl)-5-methoxyaniline, which are poorly soluble in aqueous media, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:[3][12][13]

  • Exceptional Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds, making it ideal for creating high-concentration stock solutions (e.g., 10 mM or higher).[3][14]

  • Miscibility: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.[14]

However, the use of DMSO necessitates adherence to strict best practices:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[3] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation. Therefore, it is imperative to use anhydrous, high-purity (≥99.9%) DMSO and to keep the solvent bottle tightly sealed at all times. [3]

  • Cellular Effects: At higher concentrations, DMSO can be toxic to cells and may influence experimental results.[15] It is a standard practice to ensure the final concentration of DMSO in the cell culture medium does not exceed a validated, non-toxic level, typically below 0.5%, and often as low as 0.1%.[5][6] A "vehicle control" (cells treated with the same final concentration of DMSO without the compound) is a mandatory component of any well-designed in vitro experiment.[12]

Strategy for Concentration, Aliquoting, and Storage

Our protocol is designed to preserve the integrity of the compound from the moment it is dissolved until its final use.

  • Standardized Stock Concentration: A 10 mM stock solution is a widely adopted standard.[6][14] It provides a convenient concentration that is sufficiently high to allow for significant dilution to a wide range of working concentrations while keeping the final DMSO percentage minimal.

  • The Rationale for Aliquoting: Repeatedly freezing and thawing a stock solution is highly detrimental. It increases the risk of moisture absorption from condensation, which can cause the compound to precipitate, and can lead to the chemical degradation of sensitive molecules.[3][6] Aliquoting the stock solution into smaller, single-use volumes is the most effective strategy to circumvent this issue. [3][5]

  • Optimal Storage Conditions: Storing DMSO stock solutions at -20°C or, preferably, -80°C minimizes molecular motion and slows potential degradation pathways.[3][5][6] If the compound is known to be light-sensitive, using amber or light-blocking vials is crucial.[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of stock and working solutions of 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Required Materials and Equipment
  • Compound: 3-(3,4-Difluorophenyl)-5-methoxyaniline (solid form)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[3]

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Calibrated micropipettes (P10, P200, P1000)

    • Vortex mixer

    • Sonicator bath (optional, for difficult-to-dissolve compounds)[3]

    • Chemical fume hood or well-ventilated area

  • Consumables:

    • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Sterile, filtered pipette tips

    • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

Step 1: Calculation of Required Mass The fundamental relationship between mass, concentration, and molecular weight is the foundation of this protocol.[1][2]

  • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol)

  • Example Calculation for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × (1 L / 1000 mmol) × 1 mL × (1 L / 1000 mL) × 235.23 g/mol × (1000 mg / 1 g) Mass (mg) = 2.35 mg

Step 2: Weighing the Compound Accurate weighing is critical. For small quantities (<10 mg), it is often more accurate to dissolve the entire contents of the supplier's vial.[16] If doing so, adjust the DMSO volume accordingly to achieve the desired concentration.

  • Place a new, sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh 2.35 mg (or the calculated amount) of 3-(3,4-Difluorophenyl)-5-methoxyaniline powder directly into the tube. Record the exact mass.

  • If you weighed an amount different from the target, recalculate the required DMSO volume: Volume of DMSO (mL) = [Mass Weighed (mg) / Molecular Weight (g/mol)] / Desired Concentration (mM)

Step 3: Dissolution

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for 2.35 mg) to the tube containing the compound.[3]

  • Close the tube cap tightly and vortex the solution vigorously for 30-60 seconds.[3]

  • Visually inspect the solution against a light source to ensure all solid particles have completely dissolved.

  • If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes or continue vortexing.[4] Gentle warming (e.g., to 37°C) may be used if the compound is not heat-sensitive, but this should be verified first.[3][6]

Step 4: Aliquoting and Storage

  • Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[6]

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[6]

  • Store the aliquots in a freezer at -20°C for short-term storage or -80°C for long-term stability, protected from light.[3][5][6]

Protocol: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for use in an assay.

  • Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Recommended): To prevent precipitation when transferring the compound from 100% DMSO into an aqueous medium, a serial dilution is recommended.[4] For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS.

  • Prepare Final Working Solution: Use the stock or intermediate solution to prepare the final concentration in your complete cell culture medium.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • This is a 1:1000 dilution.

      • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

      • The final DMSO concentration in this example will be 0.1%.

  • Mix and Apply: Gently mix the final working solution by pipetting or inverting before adding it to your cell culture plates. Always include a vehicle control containing the same final percentage of DMSO.[12]

Visualization of Key Workflows

The following diagrams illustrate the critical processes for preparing and using 3-(3,4-Difluorophenyl)-5-methoxyaniline solutions.

G cluster_prep Stock Solution Preparation calc 1. Calculate Required Mass (Mass = C × V × MW) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add Anhydrous DMSO (Calculated Volume) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot (Single-Use Volumes) dissolve->aliquot store 6. Store at -80°C (Protect from Light) aliquot->store

Caption: Dilution cascade from stock to final working solution.

Troubleshooting and Best Practices

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO Insufficient mixing; Compound has low solubility at the target concentration; Non-anhydrous DMSO used.Continue vortexing; use a sonicator bath. [4]If still unresolved, prepare a lower concentration stock solution. Ensure you are using high-purity, anhydrous DMSO. [3]
Precipitation upon dilution in media The compound "crashed out" of solution when transferred from a high-DMSO environment to an aqueous one.Perform an intermediate dilution step in media or PBS as described in section 3.3. [4]Lower the final working concentration.
Inconsistent experimental results Compound degradation due to repeated freeze-thaw cycles; Inaccurate initial weighing or pipetting.Always use a fresh, single-use aliquot for each experiment. [3]Ensure all balances and pipettes are properly calibrated.
Observed cellular toxicity or artifacts The final DMSO concentration in the culture is too high; The compound itself is cytotoxic at that concentration.Calculate and confirm the final DMSO concentration is non-toxic for your cell line (typically <0.1%). [6]Always run a vehicle control. Perform a dose-response curve.

References

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]

  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. [Link]

  • Captivate Bio. (2021). SMALL MOLECULES FAQ. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • BioForum. (2013). Making a stock solution for my drug using DMSO. [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

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Application

Application Note: Large-Scale Synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Executive Summary & Strategic Route Design The compound 3-(3,4-difluorophenyl)-5-methoxyaniline is a highly valuable biaryl building block frequently utilized in the development of kinase inhibitors and advanced therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Design

The compound 3-(3,4-difluorophenyl)-5-methoxyaniline is a highly valuable biaryl building block frequently utilized in the development of kinase inhibitors and advanced therapeutics. Scaling up the synthesis of fluorinated biaryl anilines presents two distinct chemical challenges: controlling chemoselectivity during cross-coupling and preventing hydrodefluorination during nitro reduction.

To ensure a highly scalable, robust, and atom-economical process, this protocol utilizes a two-step telescopic strategy starting from commercially available 1-bromo-3-methoxy-5-nitrobenzene :

  • Suzuki-Miyaura Cross-Coupling: We employ a biphasic system using 2-Methyltetrahydrofuran (2-MeTHF) and water. 2-MeTHF is a bio-derived, green solvent that forms a clean biphasic system with water, eliminating the need for an extractive solvent swap during workup[1]. The catalyst, Pd(dppf)Cl₂, is selected for its bidentate phosphine ligand (dppf), which resists oxidative deactivation and provides exceptional turnover numbers (TON) for sterically unhindered aryl bromides[2].

  • Chemoselective Catalytic Hydrogenation: The reduction of the nitro group to an aniline must be achieved without cleaving the strong C(sp²)–F bonds of the difluorophenyl moiety. While catalysts like Pt/C or Rh/C are known to promote the hydrodefluorination of fluoroarenes, Pd/C exhibits poor inherent activity for C–F bond cleavage under mild conditions[3]. By strictly controlling the hydrogen pressure (3 bar) and temperature (45 °C) with 5% Pd/C, we achieve >99% chemoselectivity for the nitro reduction.

Process Visualization

G SM Starting Materials: 1-Bromo-3-methoxy-5-nitrobenzene + (3,4-Difluorophenyl)boronic acid Rxn1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 2-MeTHF/H2O, 80°C SM->Rxn1 Workup1 Phase Separation & Crystallization (EtOH/H2O) Rxn1->Workup1 Int Intermediate: 3-(3,4-Difluorophenyl)-5-methoxy-1-nitrobenzene Workup1->Int Rxn2 Step 2: Catalytic Hydrogenation H2 (3 bar), 5% Pd/C MeOH, 45°C Int->Rxn2 Workup2 Catalyst Filtration & Solvent Evaporation Rxn2->Workup2 Product Final Product: 3-(3,4-Difluorophenyl)-5-methoxyaniline (>99% Purity) Workup2->Product

Workflow for the two-step synthesis of 3-(3,4-difluorophenyl)-5-methoxyaniline.

Quantitative Data & Critical Process Parameters (CPPs)

The following table summarizes the validated parameters required to maintain process integrity at a multi-kilogram scale.

ParameterStep 1: Suzuki-Miyaura CouplingStep 2: Catalytic Hydrogenation
Target Yield 88 – 92%94 – 96%
Target HPLC Purity > 98.5% (a/a)> 99.0% (a/a)
Catalyst Loading 1.0 mol% Pd(dppf)Cl₂5.0 wt% of 5% Pd/C
Solvent System 2-MeTHF / H₂O (3:1 v/v)Methanol (10 volumes)
Temperature 80 °C (Reflux)45 °C
Pressure Atmospheric (N₂ blanket)3.0 bar (H₂ gas)
Primary IPC Method HPLC (Monitor Aryl Bromide)H₂ Uptake & HPLC (Monitor NO₂ / NHOH)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(3,4-Difluorophenyl)-5-methoxy-1-nitrobenzene

Causality Note: Conducting the Suzuki coupling on the nitroarene rather than the free aniline prevents competitive palladium coordination by the amine lone pair, ensuring a rapid and clean catalytic cycle.

  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen (N₂) for 15 minutes.

  • Material Charging:

    • Charge 1-bromo-3-methoxy-5-nitrobenzene (1.0 equivalent, limiting reagent).

    • Charge (3,4-difluorophenyl)boronic acid (1.05 equivalents). Note: A slight excess compensates for minor protodeboronation side reactions.

    • Charge 2-MeTHF (8 volumes) and 2M aqueous K₂CO₃ (2.0 equivalents).

  • Deoxygenation (Critical): Sparge the biphasic mixture with N₂ for 30 minutes. Oxygen ingress will lead to the formation of the homocoupled boronic acid dimer (3,3',4,4'-tetrafluoro-1,1'-biphenyl).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.01 equivalents).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous agitation (400 rpm) to ensure optimal mass transfer between the aqueous and organic phases. Maintain for 6 hours.

  • Self-Validation Checkpoint (IPC): Sample the organic layer for HPLC analysis.

    • Pass Criteria: < 1.0% starting aryl bromide remains.

    • Fail Action: If > 1.0% remains, add 0.005 eq Pd(dppf)Cl₂ and 0.1 eq boronic acid, then heat for 2 additional hours.

  • Workup: Cool the reactor to 25 °C. Stop agitation and allow phases to separate for 30 minutes. Drain the aqueous layer. Wash the organic layer with 5% aqueous NaCl (3 volumes).

  • Isolation: Perform a constant-volume distillation, swapping 2-MeTHF for Ethanol. Once in Ethanol (4 volumes), slowly add Water (1.5 volumes) at 50 °C, then cool to 5 °C to induce crystallization. Filter, wash with cold EtOH/H₂O, and dry under vacuum at 45 °C.

Step 2: Synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Causality Note: The reduction of nitroarenes proceeds sequentially through nitroso and hydroxylamine intermediates. Premature termination or poor hydrogen mass transfer will cause the highly reactive hydroxylamine to accumulate, which can dimerize into azoxy impurities upon exposure to air.

  • Reactor Preparation: Utilize a pressure-rated stainless steel or Hastelloy autoclave.

  • Material Charging:

    • Charge the intermediate 3-(3,4-difluorophenyl)-5-methoxy-1-nitrobenzene (1.0 equivalent).

    • Charge 5% Pd/C (5 wt% relative to the substrate mass).

    • Charge Methanol (10 volumes).

  • Inerting & Pressurization: Purge the headspace with N₂ (3 cycles of pressurize/depressurize to 3 bar). Follow with H₂ purges (3 cycles). Finally, pressurize to 3.0 bar with H₂.

  • Reaction: Heat the reactor to 45 °C. Set the impeller to high shear (600+ rpm) to maximize gas-liquid-solid mass transfer. Monitor the mass flow controller for H₂ uptake.

  • Self-Validation Checkpoint (IPC): Once H₂ uptake plateaus (typically 3–4 hours), hold for an additional 30 minutes, then sample for HPLC.

    • Pass Criteria: < 0.5% nitro starting material AND < 0.5% hydroxylamine intermediate.

    • Fail Action: If hydroxylamine is > 0.5%, the reaction is mass-transfer limited. Do not open the reactor to air. Repressurize to 4 bar H₂ and increase agitation for 1 hour.

  • Workup: Vent the H₂ and purge the reactor with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with Methanol (2 volumes).

  • Isolation: Concentrate the filtrate under reduced pressure to 2 volumes. Add Heptane (5 volumes) dropwise to precipitate the final aniline product. Filter, wash with cold heptane, and dry under vacuum at 40 °C.

References

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.Preprints.org.
  • Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling.
  • Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination of 4-Fluorophenol over Bimetallic Rh–Pd/C Catalysts.

Sources

Method

reaction conditions for N-arylation of 5-methoxyaniline with difluorophenyl boronic acid

Application Note: Optimized Reaction Conditions for the N-Arylation of 5-Methoxyaniline with Difluorophenylboronic Acid Executive Summary The construction of diarylamines via the C–N cross-coupling of anilines and arylbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the N-Arylation of 5-Methoxyaniline with Difluorophenylboronic Acid

Executive Summary

The construction of diarylamines via the C–N cross-coupling of anilines and arylboronic acids is predominantly achieved using the Chan-Lam coupling[1]. While standard conditions are highly effective for electron-rich and neutral substrates, the N-arylation of 5-methoxyaniline with electron-deficient, highly fluorinated coupling partners—such as difluorophenylboronic acid—presents a significant synthetic challenge. This application note details a field-proven, self-validating protocol engineered specifically to suppress the rapid protodeboronation inherent to fluorinated arylboronic acids, ensuring high-yielding C–N bond formation.

Mechanistic Rationale & Experimental Design (Causality)

The primary failure mode in cross-coupling highly fluorinated arylboronic acids is their susceptibility to rapid protodeboronation[2]. This degradation pathway is significantly accelerated by the presence of Brønsted bases and water.

Traditional Chan-Lam couplings utilize stoichiometric or catalytic copper(II) acetate alongside an amine base (e.g., triethylamine or pyridine)[3]. However, applying these standard conditions to difluorophenylboronic acid results in poor yields because the base catalyzes the destruction of the boronic acid before the critical transmetalation step can occur.

To circumvent this, our protocol leverages base-free conditions under a pure oxygen atmosphere , a strategy initially pioneered for pentafluorophenyl substrates 2[2].

  • Omission of Base: Drastically reduces the protodeboronation rate, extending the half-life of the difluorophenylboronic acid in solution.

  • 4Å Molecular Sieves: Sequester adventitious water and the water generated during the transient formation of boroxine intermediates, further protecting the electrophile.

  • Pure O₂ Atmosphere: The oxidation of the Cu(II) intermediate to the highly reactive Cu(III) species is often the rate-limiting step[4]. A pure O₂ atmosphere accelerates this oxidation, ensuring that the productive catalytic cycle outpaces any background degradation.

G N1 Cu(II) Precatalyst [Cu(OAc)2] N2 Amine Coordination Cu(II)-Amine N1->N2 5-Methoxyaniline N3 Transmetalation Ar-B(OH)2 Addition N2->N3 Difluorophenylboronic Acid N4 Oxidation (O2) Cu(II) → Cu(III) N3->N4 O2 Atmosphere N5 Reductive Elimination C-N Bond Formation N4->N5 Rate-Limiting Step N5->N1 Product Release

Fig 1: Logical workflow of the Cu-catalyzed Chan-Lam N-arylation catalytic cycle.

Optimization of Reaction Conditions

The following table summarizes the quantitative data driving the experimental design, demonstrating the causality between the absence of base/presence of desiccants and the final yield.

EntryCopper Source (mol%)Base (Equiv)SolventAdditiveAtmosphereYield (%)
1Cu(OAc)₂ (100)Et₃N (2.0)DCMNoneAir18
2Cu(OAc)₂ (20)Pyridine (2.0)MeOHNoneAir24
3Cu(OAc)₂ (10)NoneDCMNoneO₂ (Balloon)55
4 Cu(OAc)₂ (10) None DCM 4Å MS O₂ (Balloon) 89

Note: Yields determined by HPLC analysis against an internal standard. Entry 4 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Materials Required:

  • 5-Methoxyaniline (1.0 mmol, 123.15 mg)

  • Difluorophenylboronic acid (1.5 mmol, 236.9 mg)

  • Copper(II) acetate anhydrous (0.1 mmol, 18.2 mg)

  • 4Å Molecular Sieves (freshly activated, 200 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Oxygen gas (balloon)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the freshly activated 4Å molecular sieves. Allow the flask to cool to room temperature under a stream of dry argon.

  • Reagent Loading: Add 5-methoxyaniline (1.0 equiv), difluorophenylboronic acid (1.5 equiv), and Cu(OAc)₂ (10 mol%) to the flask.

    • Causality Check: The 1.5 molar excess of the boronic acid is critical to compensate for any unavoidable trace protodeboronation, ensuring the complete conversion of the limiting amine.

  • Solvent and Atmosphere Exchange: Inject 10 mL of anhydrous DCM to achieve a 0.1 M concentration. Evacuate the flask briefly and backfill with pure O₂ gas from a balloon. Repeat this purge cycle three times, leaving the reaction under a positive pressure O₂ balloon.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 18–24 hours.

    • Validation Checkpoint 1 (Visual): The initial solution will appear as a pale blue/green suspension. Within 1–2 hours, the mixture should darken to a deep brown/green hue, visually confirming the formation of the active Cu-amine complex and the initiation of the Cu(II) → Cu(III) oxidation cycle.

    • Validation Checkpoint 2 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). 5-methoxyaniline is strongly UV active and stains readily with ninhydrin. The desired N-arylated product will elute with a higher Rf​ value than the starting aniline.

  • Workup & Isolation: Once TLC indicates complete consumption of the aniline, dilute the reaction mixture with 10 mL of EtOAc. Filter the crude mixture through a short pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the Celite pad with additional EtOAc (3 × 10 mL).

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure N-(difluorophenyl)-5-methoxyaniline.

References

  • Title: Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis Source: ResearchGate URL
  • Title: Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions Source: Thieme Connect URL
  • Title: Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis Source: Chinese Chemical Society URL
  • Title: CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

removal of starting materials from 3-(3,4-Difluorophenyl)-5-methoxyaniline crude product

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists dealing with the downstream purification of 3-(3,4-Difluorophenyl)-5-methoxyaniline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists dealing with the downstream purification of 3-(3,4-Difluorophenyl)-5-methoxyaniline .

Typically synthesized via a Suzuki-Miyaura cross-coupling between a halogenated aniline (e.g., 3-bromo-5-methoxyaniline) and a boronic acid (e.g., 3,4-difluorophenylboronic acid), the resulting crude mixture presents a complex purification challenge. The crude matrix usually contains the highly lipophilic biaryl product, unreacted boronic acid, unreacted starting aniline, and residual palladium catalyst.

Below, we provide a self-validating troubleshooting guide and validated methodologies to systematically isolate your target API.

Purification Workflow

Purification A Crude Reaction Mixture (Product, Pd, Boronic Acid, SM) B 1. Diethanolamine Treatment (Precipitates Boronic Acid) A->B C 2. Silica-Thiol Scavenging (Chemisorbs Palladium) B->C D 3. Acid-Base Extraction (Removes Unreacted Aniline) C->D E Pure 3-(3,4-Difluorophenyl) -5-methoxyaniline D->E

Sequential purification workflow for 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Troubleshooting FAQs

Q1: My crude mixture is heavily contaminated with unreacted 3,4-difluorophenylboronic acid. Standard silica gel chromatography is causing severe streaking and product loss. How can I efficiently remove it? A1: Boronic acids are notoriously difficult to purify via normal-phase chromatography because the empty p-orbital on the boron atom interacts strongly with the hydroxyl groups on the silica gel, leading to streaking and degradation[1]. The most effective chemical method is the formation of a diethanolamine (DEA) adduct[1]. Alternatively, because arylboronic acids ionize similarly to phenols, washing the organic layer with a mild aqueous base (e.g., 1 M NaOH) can partition the boronic acid into the aqueous phase[2][3]. For highly stubborn cases, extending the basic reaction conditions can induce deliberate protodeboronation, decomposing the boronic acid into the volatile 1,2-difluorobenzene, which is easily removed in vacuo[3][4].

Q2: How do I separate the biaryl product from the unreacted starting material, 3-bromo-5-methoxyaniline? Both are anilines and co-elute on TLC. A2: While both compounds possess an aniline moiety, their lipophilicity and basicity differ. The biaryl product is significantly more lipophilic than the starting material. You can exploit this via a tightly controlled liquid-liquid acid-base extraction[5][6]. By using a dilute acid (e.g., 1 M HCl), the less lipophilic starting aniline will protonate and partition into the aqueous phase as an anilinium salt, while the highly lipophilic biaryl product remains in the organic phase[5][7][8].

Q3: The isolated product has a dark brown tint and NMR shows broad peaks, suggesting Palladium contamination. How can I reduce Pd levels to pharmaceutical standards (<10 ppm)? A3: Palladium complexes often coordinate with the basic amine functionality of your product, making them co-elute during standard chromatography. To break this coordination, you must introduce a reagent with a higher thermodynamic affinity for the metal. Functionalized silica scavengers, such as sulfur-based (thiol) resins, operate via chemisorption to bind the Pd irreversibly[9][10]. Alternatively, adding N-acetyl-L-cysteine during the workup acts as an excellent homogeneous Pd scavenger[11].

Step-by-Step Methodologies

Protocol 1: Boronic Acid Removal via Diethanolamine (DEA) Complexation
  • Causality: DEA reacts with the free boronic acid to form a stable, highly polar, and often insoluble cyclic diethanolamine boronate ester. This drives the equilibrium away from the free acid, allowing physical separation by filtration or aqueous extraction[1][3].

  • Step 1: Dissolve the crude mixture in a non-polar solvent (e.g., ethyl acetate or dichloromethane).

  • Step 2: Add 1.5 equivalents of diethanolamine (relative to the initial boronic acid loading) and stir at room temperature for 2 hours. Why: This provides sufficient kinetic time for the complete formation of the DEA-boronate complex.

  • Step 3: Filter the resulting precipitate (DEA-boronate adduct) and wash the organic filtrate with saturated aqueous boric acid. Why: Boric acid sequesters any unreacted DEA into the aqueous phase[1].

  • Validation Check: Spot the organic layer on a TLC plate. The characteristic UV-active baseline streak of the boronic acid should be completely absent.

Protocol 2: Palladium Scavenging using Solid-Supported Thiol Resins
  • Causality: Thiol-functionalized silica (e.g., SPM32) has a much higher affinity for soft transition metals like Pd than the aniline product, effectively stripping the metal from the API via chemisorption[9][10][12].

  • Step 1: Dissolve the organic filtrate in a solvent where the product is fully soluble (e.g., THF or Methanol).

  • Step 2: Add 5-10 equivalents of silica-thiol scavenger relative to the theoretical Pd catalyst loading.

  • Step 3: Stir the suspension at 40-50 °C for 4 to 12 hours. Why: Elevated temperatures increase the kinetic rate of Pd dissociation from the product and diffusion into the silica pores[9].

  • Step 4: Filter the mixture through a pad of Celite and wash with hot solvent.

  • Validation Check: The filtrate should transition from a dark yellow/brown tint to colorless or pale yellow, indicating successful metal removal[12].

Protocol 3: Differential Acid-Base Extraction for Aniline Separation
  • Causality: By carefully tuning the aqueous acid concentration, the smaller starting material is protonated and extracted into the aqueous phase, while the highly lipophilic biaryl product remains in the organic phase[5][6][7].

  • Step 1: Transfer the organic filtrate to a separatory funnel and add an equal volume of 1 M HCl.

  • Step 2: Shake vigorously and allow phase separation. Why: The 1 M HCl protonates the less lipophilic starting aniline, forming a water-soluble anilinium chloride salt[5][8].

  • Step 3: Drain the aqueous layer. Repeat the 1 M HCl wash 2-3 times.

  • Step 4: Wash the organic layer with saturated NaHCO3, then brine, and dry over anhydrous Na2SO4. Why: NaHCO3 neutralizes any residual acid, preventing acid-catalyzed degradation or oxidation of the aniline[5].

  • Validation Check: Basify the combined acidic aqueous layers with 2 M NaOH until pH > 10, then extract with a small amount of EtOAc[13]. Run a TLC of this extract against the organic product layer to ensure no biaryl product was inadvertently lost to the aqueous phase.

Quantitative Data: Palladium Scavenger Efficiency

The following table summarizes the quantitative efficiency of various Palladium scavenging techniques to help you select the appropriate method for your scale and purity requirements.

Scavenger TypeMechanismTypical Loading (eq to Pd)Temp (°C)Time (h)Residual Pd (ppm)Ref
Silica-Thiol (e.g., SPM32) Chemisorption5 - 1025 - 502 - 20< 5[9][12]
Polychelated Resins (PCR-B2) Adsorption / Chelation10 - 202512 - 24~ 4[10]
N-Acetyl-L-Cysteine Homogeneous Chelation2 - 5251 - 2< 10[11]
Recrystallization (Control) Physical SeparationN/AN/AN/A200 - 500+[9][14]

References

  • [5] Technical Support Center: Purification of Substituted Anilines. Benchchem. 5

  • [2] Can I remove boronic acid using Work up process?. ResearchGate. 2

  • [3] Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. 3

  • [14] The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. 14

  • [6] Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem. 6

  • [13] How to obtain pure aniline from a mixture of phenol and aniline?. Chemistry Stack Exchange. 13

  • [11] Organic Syntheses Procedure. Organic Syntheses. 11

  • [7] How do I remove aniline from the reaction mixture?. ResearchGate. 7

  • [12] Palladium catalyst recovery using scavenger resin. SpinChem. 12

  • [9] Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. 9

  • [8] Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Universidade de Lisboa.8

  • [1] Challenging purification of organoboronic acids. Chemistry Stack Exchange. 1

  • [10] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. 10

  • [4] Protodeboronation. Wikipedia. 4

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Fluorinated Aromatic Compounds

Fluorine’s extreme electronegativity, small van der Waals radius, and uniquely strong C-F bond fundamentally alter the electron density and lipophilicity of aromatic rings. For drug development professionals and syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Fluorine’s extreme electronegativity, small van der Waals radius, and uniquely strong C-F bond fundamentally alter the electron density and lipophilicity of aromatic rings. For drug development professionals and synthetic chemists, this "fluorine effect" introduces severe purification bottlenecks. Positional isomers (ortho/meta/para) often exhibit identical Rf values on normal-phase silica and co-elute entirely on standard C18 reversed-phase columns.

This technical support guide provides field-proven troubleshooting strategies, focusing on orthogonal chromatographic selectivity and fluorous-affinity techniques to ensure high-purity isolation of fluorinated aromatics.

Section 1: Resolving Fluorinated Regioisomers in RP-HPLC

Q: Why do my fluorinated aromatic regioisomers co-elute as a single broad peak on a standard C18 column? A: Standard C18 columns separate analytes almost exclusively via hydrophobic (dispersive) interactions. Because shifting a fluorine atom around an aromatic ring barely changes the molecule's overall hydrophobic surface area, a C18 phase cannot distinguish between the isomers. To resolve these, you must switch to a Pentafluorophenyl (PFP) stationary phase[1][2]. PFP columns introduce orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, hydrogen bonding, and specific steric recognition of halogens[3].

Q: I switched to a PFP column, but my resolution is still poor. What is suppressing the separation? A: The most common culprit is the choice of organic modifier in your mobile phase. If you are using Acetonitrile (MeCN), its triple bond contains π -electrons that actively compete with your fluorinated aromatic analyte for the π−π interaction sites on the PFP ring. Switch your mobile phase modifier to Methanol (MeOH). Methanol is protic and lacks π -electrons, allowing the PFP column's unique aromatic selectivity to dominate the separation[4].

HPLC_Logic Issue Co-elution of Fluorinated Regioisomers Check Current Column Chemistry? Issue->Check C18 Alkyl (C18/C8) Hydrophobic Only Check->C18 PFP PFP (Pentafluorophenyl) Multiple Interactions Check->PFP Action1 Switch to PFP Column C18->Action1 Action2 Change Modifier to MeOH (Avoid MeCN) PFP->Action2 Success Baseline Resolution Achieved Action1->Success Action2->Success

Decision tree for resolving co-eluting fluorinated regioisomers in RP-HPLC.

Quantitative Comparison of Stationary Phases
Feature / ParameterC18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Retention Mechanism Hydrophobic (Dispersive)Multiple ( π−π , Dipole, H-bond, Hydrophobic)
Selectivity for Fluorinated Isomers Very Low (Co-elution common)Very High (Baseline resolution typical)
Optimal Organic Modifier Acetonitrile (MeCN) or MethanolMethanol (MeOH) strictly preferred
Aromatic Ring Recognition PoorExcellent (via π−π interactions)
Typical Application General lipophilic compoundsHalogenated, aromatic, and polar compounds
Protocol 1: Step-by-Step HPLC Method Development for Fluorinated Aromatics
  • Column Equilibration: Install a high-purity PFP column (e.g., 3 µm or 5 µm particle size). Equilibrate the column with 90% Aqueous Phase (e.g., 20 mM Ammonium Acetate or 0.1% Formic Acid) and 10% Methanol. Causality: Methanol is chosen over Acetonitrile to prevent π -electron competition at the stationary phase[4].

  • Sample Preparation: Dissolve the fluorinated aromatic mixture in the initial mobile phase conditions. If solubility is poor, use pure Methanol, but keep injection volumes small (<5 µL) to prevent peak distortion.

  • Gradient Execution: Run a shallow gradient from 10% Methanol to 80% Methanol over 15-20 minutes. Validation Step: Monitor UV absorbance at 254 nm (typical for aromatics). If peaks are tailing, verify the mobile phase pH is at least 2 units away from the analyte's pKa.

  • Temperature Optimization: Set the column oven to 25°C. If co-elution persists, increase the temperature incrementally to 45°C to alter the thermodynamic partitioning of the isomers[5].

Section 2: Fluorous Solid-Phase Extraction (F-SPE)

Q: I have synthesized a highly fluorinated intermediate, but it is contaminated with non-fluorinated starting materials. Normal phase chromatography is failing. What is the most efficient cleanup method? A: Fluorous Solid-Phase Extraction (F-SPE) is the optimal technique. F-SPE leverages "fluorophilic" interactions—the strong affinity between highly fluorinated molecules and a fluorocarbon-bonded silica stationary phase. Non-fluorinated organic molecules lack this affinity and will wash straight through the cartridge when a fluorophobic solvent is applied[6][7].

Q: My fluorinated target is eluting prematurely during the wash step (breakthrough). How do I fix this? A: F-SPE is highly sensitive to the loading solvent. If you load your sample in a highly fluorophilic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM), the solvent will outcompete the stationary phase, dragging the target through the column. To prevent breakthrough, dissolve your crude mixture in a minimal volume of a fluorophobic solvent, such as N,N-Dimethylformamide (DMF) or an 80:20 Methanol:Water mixture[7].

FSPE_Workflow Start Crude Mixture (Fluorinated + Non-Fluorinated) Load Load onto Fluorous Silica (Fluorophilic Stationary Phase) Start->Load Wash Wash with Fluorophobic Solvent (e.g., 80:20 MeOH:H2O) Load->Wash Elute1 Non-Fluorinated Impurities Elute Wash->Elute1 Fraction 1 Switch Switch to Fluorophilic Solvent (e.g., 100% MeOH or THF) Wash->Switch Retained Target Elute2 Fluorinated Target Elutes Switch->Elute2 Fraction 2

Fluorous Solid-Phase Extraction (F-SPE) separation logic for fluorinated compounds.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) Workflow
  • Cartridge Conditioning: Mount a fluorous silica SPE cartridge on a vacuum manifold. Wash with 2 column volumes (CV) of a fluorophilic solvent (e.g., 100% Methanol or THF) to wet the pores. Equilibrate with 2 CV of a fluorophobic solvent (e.g., 80:20 Methanol:Water).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume (<0.5 mL) of DMF. Causality: DMF is sufficiently fluorophobic to prevent the fluorinated target from leaching during the load phase[7]. Apply to the cartridge at a dropwise flow rate.

  • Washing (Impurity Removal): Elute with 3 CV of 80:20 Methanol:Water. Collect this fraction. Validation Step: Spot this fraction on a TLC plate to ensure the fluorinated target has not broken through. This fraction contains the non-fluorinated organic impurities.

  • Target Elution: Switch the elution solvent to 100% Methanol or THF. Elute with 3 CV and collect in a clean vial. Evaporate the solvent under reduced pressure to yield the purified fluorinated aromatic compound.

Section 3: Advanced Challenges: Reverse F-SPE and Temperature Effects

Q: My target molecule is non-fluorinated, but I used a fluorous-tagged catalyst. Can I still use F-SPE? A: Yes, through Reverse Fluorous Solid-Phase Extraction (r-FSPE). In this inverted workflow, you use standard polar silica gel as the stationary phase and elute with a fluorous solvent (or a fluorous/organic mixture). The polar, non-fluorinated target is retained on the silica via standard polar interactions, while the fluorous-tagged catalyst is highly soluble in the fluorous mobile phase and washes out immediately[8].

Q: Does column temperature affect the separation of fluorinated compounds? A: Yes, significantly. The separation of fluorocarbon-tagged molecules can be highly temperature-dependent. Elevated chromatographic temperatures (e.g., 45°C) can improve baseline separation by enhancing mass transfer and altering the thermodynamics of the fluorophilic interactions between the analyte and the stationary phase[5].

References

  • Hypersil GOLD PFP columns | Cromlab Instruments | 1

  • NUCLEOSHELL® PFP Pentafluorophenyl | Sorbent Technologies, Inc. | 3

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International | 4

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International | 2

  • Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry | Thieme Connect | 6

  • Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis | PMC / NIH | 7

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds | ACS Publications | 8

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography | PMC / NIH | 5

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Troubleshooting

improving the solubility of 3-(3,4-Difluorophenyl)-5-methoxyaniline for biological testing

Technical Support Center: Solubilization of 3-(3,4-Difluorophenyl)-5-methoxyaniline Welcome to the technical support guide for 3-(3,4-Difluorophenyl)-5-methoxyaniline. This document provides researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Welcome to the technical support guide for 3-(3,4-Difluorophenyl)-5-methoxyaniline. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges encountered during biological testing of this compound. Drawing on established principles of formulation science, this guide offers practical troubleshooting advice, step-by-step protocols, and an in-depth look at the chemical reasoning behind each solubilization strategy.

Understanding the Challenge: Physicochemical Profile

Based on its structure, we can predict key properties that influence its solubility:

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~159.13 g/mol [1][2]Moderate molecular weight, typical for small molecule drug candidates.
XLogP3 ~1.4[1][2]This positive value indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.
Chemical Class Aromatic AmineThe amine group provides a handle for pH-dependent solubility.[6]

Poor aqueous solubility can lead to significant issues in biological testing, including:

  • Precipitation of the compound in aqueous assay buffers.[7]

  • Inaccurate and inconsistent results in cell-based and in vivo studies.[7]

  • Underestimation of the compound's true biological activity.[7]

This guide will walk you through a systematic approach to address these challenges.

Troubleshooting and FAQs

Here are some common questions and issues researchers face when working with poorly soluble compounds like 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Q1: My compound won't dissolve in my aqueous buffer for my in vitro assay. What is the first thing I should try?

A1: The most common starting point for solubilizing a poorly soluble compound for in vitro use is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.[7] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[8]

Q2: I'm seeing precipitation when I add my DMSO stock to my cell culture media. Why is this happening and how can I fix it?

A2: This is a very common issue known as "DMSO shock" or precipitation upon dilution. It happens because the compound is highly soluble in DMSO but not in the aqueous media. When the DMSO stock is added to the media, the DMSO concentration drops dramatically, and the compound crashes out of solution.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your cell culture media, as higher concentrations can be toxic to cells.[8][9] Many cell lines can tolerate up to 1%, but this should be determined experimentally.[10][11]

  • Decrease the Stock Concentration: If lowering the final DMSO percentage isn't feasible due to the required final compound concentration, try making a less concentrated DMSO stock. This will require adding a larger volume to your media, so be mindful of the final DMSO percentage.

  • Improve Mixing: When adding the DMSO stock to the media, vortex or pipette mix vigorously to ensure rapid and uniform dispersion. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Consider an Intermediate Dilution Step: Instead of adding the DMSO stock directly to the final media, try a two-step dilution. First, dilute the DMSO stock into a small volume of media containing a solubilizing agent like serum, and then add this mixture to the rest of your media.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO is highly dependent on the cell line and the duration of exposure.[8] Generally, concentrations below 0.1% are considered safe for most cells. Many robust cell lines can tolerate up to 0.5% or even 1% for short-term experiments (e.g., 24-72 hours), but concentrations above 1% are often associated with cytotoxicity, altered gene expression, and other off-target effects.[8][10][11] It is crucial to run a vehicle control experiment with the same final DMSO concentration as your test compound to assess its effect on your specific assay.[9]

Q4: Are there alternatives to DMSO?

A4: Yes, several other strategies can be employed, either alone or in combination. These include the use of co-solvents, cyclodextrins, and pH modification.[12][13][14] The choice of method will depend on the specific requirements of your biological assay.

Workflow for Solubility Enhancement

A systematic approach is key to finding the optimal formulation. The following workflow outlines a logical progression from simple to more complex methods.

Solubility Workflow Start Start: Poorly Soluble Compound 3-(3,4-Difluorophenyl)-5-methoxyaniline DMSO_Stock Step 1: Prepare High-Concentration Stock in 100% DMSO Start->DMSO_Stock Dilution Step 2: Dilute into Aqueous Buffer DMSO_Stock->Dilution Precipitation_Check Precipitation Observed? Dilution->Precipitation_Check Success Success: Proceed with Biological Assay Precipitation_Check->Success No Troubleshoot Troubleshoot / Advanced Strategies Precipitation_Check->Troubleshoot Yes Co_Solvent Option A: Co-Solvent Formulation (e.g., PEG 400, Ethanol) Troubleshoot->Co_Solvent Cyclodextrin Option B: Cyclodextrin Complexation (e.g., HP-β-CD) Troubleshoot->Cyclodextrin pH_Mod Option C: pH Modification Troubleshoot->pH_Mod

Caption: A decision-making workflow for solubilizing the target compound.

Detailed Protocols and Methodologies

Protocol 1: Standard DMSO Stock Preparation and Dilution

This is the most straightforward method and should always be the first approach.

Materials:

  • 3-(3,4-Difluorophenyl)-5-methoxyaniline powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of the compound needed to make a 10 mM solution in a specific volume of DMSO. (Molecular Weight ≈ 159.13 g/mol ).

    • Weigh the compound accurately and add it to a sterile vial.

    • Add the calculated volume of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but always ensure the final solution is clear and free of particulates.[7]

  • Serial Dilution (for dose-response studies):

    • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of lower concentration stocks.

  • Final Dilution into Aqueous Medium:

    • Add a small volume of the DMSO stock (typically 1-2 µL) to your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Crucially, ensure the final DMSO concentration does not exceed the tolerance level of your assay (ideally ≤ 0.5%). [8]

    • Mix immediately and vigorously.

    • Visually inspect for any signs of precipitation.

Protocol 2: Co-Solvent Formulation

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12][15][16] This is a common strategy for both in vitro and in vivo studies.[17]

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • N-methyl-2-pyrrolidone (NMP)

Example Formulation for In Vivo Studies (e.g., oral gavage): A widely used vehicle combination is DMSO, PEG 400, Tween 80 (a surfactant), and saline.[17]

Materials:

  • 3-(3,4-Difluorophenyl)-5-methoxyaniline powder

  • DMSO

  • PEG 400

  • Tween 80 (or another suitable surfactant)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Initial Dissolution: In a sterile vial, dissolve the required amount of the compound in DMSO. Use the minimal volume of DMSO necessary (e.g., 5-10% of the final volume).

  • Add Co-solvent: Add PEG 400 to the DMSO solution (e.g., 30-40% of the final volume) and vortex until the mixture is homogeneous.

  • Add Surfactant: Add Tween 80 (e.g., 5% of the final volume) and vortex thoroughly. The surfactant helps to create a stable microemulsion and prevent precipitation upon addition of the aqueous component.

  • Add Aqueous Component: Slowly add the saline or PBS to the organic mixture while continuously vortexing to reach the final desired volume.

  • Final Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the ratios of the components may need to be adjusted. Always prepare a vehicle control (containing all components except the compound) for your experiments.[17]

Formulation ComponentTypical % (v/v)Purpose
DMSO5 - 10%Primary organic solvent
PEG 40030 - 40%Co-solvent, increases solubility[18]
Tween 801 - 5%Surfactant, improves stability
Saline/PBS45 - 60%Aqueous vehicle
Protocol 3: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[13][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[23][24]

Materials:

  • 3-(3,4-Difluorophenyl)-5-methoxyaniline powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS or saline)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 10-40% (w/v) solution is a common starting range.

  • Add Compound: Add the powdered 3-(3,4-Difluorophenyl)-5-methoxyaniline directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously for several hours at room temperature or at a slightly elevated temperature (e.g., 37-40°C). Sonication can also be used to accelerate the process.

  • Equilibration and Filtration: Allow the solution to equilibrate, often overnight with continuous stirring. Afterwards, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV) to ascertain the actual achieved solubility.

Cyclodextrin Complexation cluster_0 Inclusion Complex Formation cluster_1 Result CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex CD->Complex Forms Cavity Drug Poorly Soluble Drug (Hydrophobic) Drug->Complex Encapsulation Soluble Enhanced Solubility Complex->Soluble Aqueous Aqueous Environment

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Final Considerations and Best Practices

  • Characterize Your Formulation: Before use in any biological assay, visually inspect your final formulation under a microscope to ensure no crystalline material is present.

  • Stability: Assess the stability of your formulation over the time course of your experiment. Some formulations may be physically unstable and precipitate over time.

  • Vehicle Controls are Essential: Always include a vehicle-only control group in your experiments to account for any biological effects of the formulation components themselves.[17]

  • pH and Ionization: As an aniline derivative, 3-(3,4-Difluorophenyl)-5-methoxyaniline is a weak base. Decreasing the pH of the aqueous buffer (e.g., to pH 4-6) can protonate the amine group, forming a more soluble salt.[6][14] However, you must ensure that the final pH is compatible with your biological system.[14]

By systematically applying these principles and protocols, researchers can overcome the solubility limitations of 3-(3,4-Difluorophenyl)-5-methoxyaniline, enabling accurate and reliable biological evaluation.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Wikipedia. Cosolvent. [Link]

  • J-Stage. Design and Evaluation of Cyclodextrin-Based Drug Formulation. [Link]

  • PubMed. (2006, November 15). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. [Link]

  • ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. [Link]

  • MDPI. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. [Link]

  • ResearchGate. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]

  • PMC. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PMC. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Autech. (2025, October 8). Understanding the Chemical Properties of 3-Fluoro-5-methoxyaniline (CAS: 2339-58-4). [Link]

  • Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Particle Sciences. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • PubChem. 3,4-Difluoro-5-methoxyaniline. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, December 15). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. [Link]

  • PMC. (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubChem. 3,5-Difluoro-4-methoxyaniline. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • PubMed. (2024, November 15). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 4-Methoxyaniline. [Link]

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Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Buchwald-Hartwig Amination of Anilines

Welcome to the technical support center for the Buchwald-Hartwig amination of anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common side reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common side reactions, thereby optimizing the synthesis of arylamines. The formation of carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling is a cornerstone of modern synthesis, but its efficiency can be compromised by competing reaction pathways.[1][2] This resource provides in-depth, scientifically-grounded solutions to common challenges in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Byproduct Formation

This section addresses specific byproducts observed during the reaction. Each entry details the likely causes and provides a series of actionable steps to favor the desired C-N bond formation.

Problem 1: Significant formation of a hydrodehalogenated arene (Ar-H) byproduct.

Question: My reaction produces a significant amount of the arene starting material where the halide has been replaced by a hydrogen atom. What is causing this, and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1] It primarily arises from a β-hydride elimination event from the palladium-amido intermediate or from trace water reacting with palladium hydride species.[1][3] Factors that accelerate this side reaction include high temperatures and ligands that do not sufficiently promote rapid reductive elimination of the desired product.[3]

Causality and Mitigation Strategies:

  • Ligand Selection is Critical: The electronic and steric properties of the phosphine ligand are paramount. Bulky, electron-rich ligands stabilize the palladium center and accelerate the rate of C-N reductive elimination, which outcompetes β-hydride elimination.[1][4]

    • Actionable Advice: Switch to a more sterically hindered and electron-donating biarylphosphine ligand. For aniline couplings, ligands like BrettPhos or Josiphos-type ligands are often effective at minimizing this side reaction.[5][6]

  • Temperature Control: Higher reaction temperatures can increase the rate of β-hydride elimination.

    • Actionable Advice: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may require a longer reaction time, so monitor the reaction progress carefully by TLC or LC-MS.

  • Ensure Anhydrous Conditions: While some protocols tolerate trace water, excess water can contribute to hydrodehalogenation pathways.[7][8]

    • Actionable Advice: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure the aniline and aryl halide are free of water.[7]

  • Base Selection: The choice of base can influence the reaction pathways. While strong bases like sodium tert-butoxide are common, their use can sometimes lead to undesired side reactions.

    • Actionable Advice: Consider screening a weaker inorganic base like K₃PO₄ or Cs₂CO₃, especially if the substrate is sensitive. This may require a higher reaction temperature to achieve full conversion.[6]

Problem 2: Formation of a diarylated or triarylamine byproduct (Ar-N(Ar')₂).

Question: My desired secondary aniline product is reacting further to form a tertiary triarylamine. How can I stop this over-arylation?

Answer:

The diarylation of the aniline product occurs when the newly formed arylamine, which is itself a nucleophile, competes with the starting aniline for the aryl halide.[4] This is particularly problematic with electron-rich anilines, which form even more nucleophilic secondary amine products.

Causality and Mitigation Strategies:

  • Stoichiometry Control: The relative concentrations of the reactants play a crucial role.

    • Actionable Advice: Use a slight excess of the starting aniline (e.g., 1.2 to 1.5 equivalents) relative to the aryl halide. This will statistically favor the initial desired coupling.

  • Ligand Choice: The ligand can influence the selectivity for mono-arylation. Ligands that promote a very fast initial coupling can consume the aryl halide before significant diarylation occurs.

    • Actionable Advice: The use of bulky biarylphosphine ligands such as BrettPhos has been shown to provide excellent selectivity for the monoarylation of primary amines.[4] Screening a few different ligands is often the most effective approach.[5][9]

  • Reaction Concentration and Temperature:

    • Actionable Advice: Running the reaction at a lower concentration can sometimes disfavor the bimolecular diarylation reaction. Additionally, lowering the reaction temperature can increase selectivity, as the activation energy for the second arylation may be higher.

Problem 3: Formation of a biaryl homocoupling byproduct (Ar-Ar).

Question: I am observing the formation of a dimer of my aryl halide starting material. What leads to this homocoupling?

Answer:

The homocoupling of aryl halides to form biaryls can occur through pathways involving catalyst decomposition into palladium black or via side reactions in the catalytic cycle. This is more common with highly reactive aryl iodides.

Causality and Mitigation Strategies:

  • Catalyst Integrity: The formation of palladium (0) nanoparticles (palladium black) can catalyze homocoupling.

    • Actionable Advice: Use a well-defined, air-stable palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These precatalysts ensure the clean and efficient generation of the active L-Pd(0) species, minimizing the formation of palladium black.[6]

  • Rigorous Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst, leading to side reactions.

    • Actionable Advice: Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed before use.[7]

  • Additives: In some cases, additives can suppress homocoupling.

    • Actionable Advice: While less common for aminations, the addition of a phosphine scavenger or ensuring a slight excess of the phosphine ligand relative to palladium can sometimes help maintain the integrity of the mononuclear catalytic species.[5]

Visualizing the Catalytic Cycle and Side Reactions

The following diagram illustrates the main Buchwald-Hartwig catalytic cycle and indicates where the key side reactions diverge.

Buchwald_Hartwig_Cycle cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(Aniline)]+X- OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NHR') Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR' (Desired Product) Amido_Complex->Product Hydrodehalogenation Ar-H (Hydrodehalogenation) Amido_Complex->Hydrodehalogenation β-Hydride Elimination Diarylation Ar-N(Ar)R' (Diarylation) Product->Diarylation Further Reaction with Ar-X

Caption: Buchwald-Hartwig cycle and key byproduct pathways.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal ligand and precatalyst for my aniline coupling?

The choice of ligand is highly dependent on the specific aniline and aryl halide.[6] Modern, bulky, and electron-rich biarylphosphine ligands are generally preferred. Using a well-defined palladacycle precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3) is highly recommended for reproducibility and for ensuring the clean generation of the active catalyst.[10]

Ligand FamilyTypical Application for AnilinesKey Features
BrettPhos Primary anilines, good for preventing diarylation.[4][6]Very bulky, promotes fast reductive elimination.
XPhos General purpose, good for aryl chlorides.[10]Highly active and versatile, widely used.
RuPhos Often used for secondary amines, but can be effective for anilines.[6][8]Bulky dialkylbiaryl phosphine.
Josiphos Ferrocene-based ligands, effective for a range of couplings.[1]Bidentate, offers a different structural class.

This table provides general guidance. Screening a small set of ligands is the best practice for a new substrate combination.[7][9]

Q2: What is the role of the base, and how do I choose the right one?

The base is essential for deprotonating the aniline within the palladium coordination sphere to form the key amido-palladium intermediate.[11][12]

  • Strong Bases (NaOtBu, KOtBu, LiHMDS): These are the most common and generally lead to the fastest reaction rates.[6][8] However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[8]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): These are used for substrates with base-sensitive functionalities. Reactions with these bases often require higher temperatures or longer reaction times to achieve full conversion.[6]

Theoretical and experimental studies have shown that in nonpolar solvents like toluene, an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[13][14][15]

Q3: How critical are inert atmosphere and anhydrous solvents?

Extremely critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.[5][7] Water can interfere with the base and also participate in side reactions that lead to catalyst decomposition and hydrodehalogenation byproducts.[7] Always use thoroughly degassed, anhydrous solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.[7]

Gold-Standard Experimental Protocol: Coupling of Aniline with 4-Chlorotoluene

This protocol provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination, incorporating best practices to minimize byproduct formation.

Reagents & Equipment:

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Aniline (112 mg, 1.2 mmol, 1.2 equiv)

  • 4-Chlorotoluene (127 mg, 1.0 mmol, 1.0 equiv)

  • BrettPhos Pd G3 Precatalyst (18.1 mg, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Standard Schlenk line and inert gas (Argon) supply

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the amination protocol.

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-chlorotoluene (1.0 mmol), BrettPhos Pd G3 precatalyst (2 mol%), and sodium tert-butoxide (1.4 mmol) under a positive flow of argon.

    • Scientist's Note: Adding the solids first under an inert atmosphere prevents premature exposure of the catalyst to air. The use of a G3 precatalyst ensures reliable activation.

  • Inerting the Vessel: Seal the Schlenk flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring, then add aniline (1.2 mmol) via syringe.

    • Scientist's Note: The solution will typically change color, indicating the formation of the active catalytic species.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Scientist's Note: Vigorous stirring is important as the base is often not fully soluble and good mixing is required for efficient reaction.[16]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS until the 4-chlorotoluene starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure N-(p-tolyl)aniline product.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available at: [Link]

  • Serrano, J. L., et al. (2019). Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions. ResearchGate. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). ACS Publications. Available at: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Chemistry. (2002). Macmillan Group, Princeton University. Available at: [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2025). Organometallics. ACS Publications. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Available at: [Link]

  • Buchwald Ligands and Precatalysts Table of Contents. (2014). Strem Chemicals. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Available at: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). In Book Title. Publisher.
  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (Year). Dalton Transactions. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Catalysis Letters. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling|Solved Problems|ChemOrgChem. (2026). YouTube. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (Year). PMC. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (Year). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Diarylamine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stalled cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stalled cross-coupling reactions. The synthesis of diarylamines—primarily via the Buchwald-Hartwig amination or Ullmann-type condensations—is foundational to medicinal chemistry and materials science. However, these reactions are highly sensitive to steric hindrance, electronic deactivation, and atmospheric contaminants.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind reaction failures and provide self-validating protocols to ensure your C–N bond formations achieve complete conversion.

Diagnostic Workflow for Stalled Aminations

Before adjusting equivalents or blindly screening solvents, you must identify the mechanistic failure point. Use the logical workflow below to isolate the root cause of low conversion.

TroubleshootingWorkflow Start Low Conversion in Diarylamine Synthesis CheckPrecip Black precipitate observed? Start->CheckPrecip PdBlack Catalyst Deactivation (Pd Black Formation) CheckPrecip->PdBlack Yes CheckAmine Analyze Amine Type (Primary vs. Secondary) CheckPrecip->CheckAmine No Degas Implement Freeze-Pump-Thaw & Check Glovebox O2/H2O PdBlack->Degas LigandScreen Screen Buchwald Ligands (BrettPhos, RuPhos, etc.) CheckAmine->LigandScreen Steric/Electronic Clash CheckBase Functional Group Tolerance Issue? CheckAmine->CheckBase Substrate Decomposition BaseScreen Switch Base (NaOtBu -> Cs2CO3 / K3PO4) CheckBase->BaseScreen Yes AltMetal Switch to Cu-Catalysis (Ullmann / Chan-Lam) CheckBase->AltMetal No / Persistent Failure

Diagnostic workflow for troubleshooting stalled diarylamine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination stalls at 20% conversion, and I see a black precipitate. What is happening and how do I fix it?

The Causality: The black precipitate is "palladium black," an agglomerated, inactive form of metallic palladium[1]. The catalytic cycle relies on a delicate Pd(0)/Pd(II) redox balance. The active Pd(0) species is highly electron-rich. If trace oxygen is present in your solvent, it rapidly oxidizes Pd(0) to an inactive Pd(II) complex, stripping it of its stabilizing phosphine ligands. Without the substrate to undergo oxidative addition, the naked palladium atoms aggregate into insoluble clusters[1]. The Fix: You must implement rigorous degassing. Sparging with nitrogen is often insufficient for sensitive couplings. Switch to the Freeze-Pump-Thaw method (detailed in the protocol section below) and ensure your phosphine ligands have not oxidized to phosphine oxides during storage.

Q2: I am trying to couple an electron-deficient aryl chloride with a bulky primary amine, but I get no product. Is my catalyst wrong?

The Causality: Yes, your ligand is likely mismatched to the substrate. Primary amines are notoriously difficult because they can undergo bis-arylation or β-hydride elimination if the palladium center is not sufficiently crowded[2]. The Buchwald-Hartwig amination requires dialkylbiarylphosphine ligands specifically tuned to force the reductive elimination step[3]. The Fix: Switch to a ligand designed specifically for primary amines, such as BrettPhos. The extreme steric bulk of BrettPhos restricts the spatial environment around the palladium center, preventing a second aryl group from binding and forcing the desired C–N bond formation[3].

Table 1: Quantitative Ligand Selection Guide for Diarylamine Synthesis

LigandTarget NucleophileKey Structural Feature & Mechanistic CausalityTypical Precatalyst
BrettPhos Primary amines, amidesExtremely bulky; prevents bis-arylation by restricting the spatial environment around Pd[3].Pd G3 / G4
RuPhos Secondary aminesModerately bulky; allows secondary amines to bind while promoting rapid reductive elimination[4].Pd G3 / G4
XPhos General amines, NH-heterocyclesIsopropyl groups on the lower ring stabilize Pd(0) and accelerate oxidative addition of unactivated aryl chlorides[2].Pd G3 / G4
Q3: My starting materials are decomposing under standard NaOtBu conditions. What are the alternatives?

The Causality: The base in a cross-coupling reaction is not just a proton sponge; it actively participates in the transmetalation/deprotonation step to form the critical palladium-amido intermediate[2]. Sodium tert-butoxide (NaOtBu) is a strong base (pKa ~19) that provides exceptionally high reaction rates but will rapidly cleave esters, enolize ketones, and destroy base-sensitive heterocycles[4][5]. The Fix: Shift to a weaker, inorganic base. Note that weaker bases have lower solubility in organic solvents, so you must compensate with higher temperatures, polar solvents, or vigorous stirring to overcome biphasic mass-transfer limitations.

Table 2: Base Selection Guide for Functional Group Tolerance

BasepKa (approx.)Functional Group ToleranceOptimal Solvent
NaOtBu 19Low (cleaves esters, enolizes ketones)Toluene, THF
LHMDS 26Moderate (tolerates some protic groups, good for low temp)THF
Cs₂CO₃ 10High (tolerates esters, nitriles, sensitive groups)1,4-Dioxane, t-AmOH
K₃PO₄ 12High (excellent for base-sensitive substrates)t-BuOH, Dioxane
Q4: I have exhausted all Pd-catalyzed options and screened multiple ligands. Are there alternative catalytic approaches?

The Causality: Some substrates, particularly those with strongly coordinating heteroatoms (e.g., specific thioethers or unhindered imidazoles), will irreversibly poison palladium catalysts. The Fix: Transition to Copper-catalyzed methodologies. Ullmann-type condensations or Cu-catalyzed Chan-Lam couplings offer robust alternatives. Recent advancements have demonstrated highly efficient umpolung couplings to diarylamines using accessible Cu(I) and Cu(II) catalysts under mild conditions[6]. Furthermore, the cross-coupling of nitroarenes with aryl boronic acids using Cu(OAc)₂ and a silane reductant provides an innovative pathway to diarylamines when standard aryl halides fail[7].

Self-Validating Experimental Protocol

To eliminate human error and environmental variables, utilize the following self-validating protocol for setting up a highly sensitive Buchwald-Hartwig amination. This protocol uses Third-Generation (G3) Palladacycle precatalysts, which quantitatively generate the active L-Pd(0) species upon mild base activation, preventing early-stage catalyst death[8].

Step-by-Step Methodology: Air-Free Buchwald-Hartwig Amination using Pd G3 Precatalysts

Step 1: Pre-reaction Preparation (The "Self-Validating" Step)

  • Action: Bake all Schlenk tubes and stir bars at 120 °C overnight. Cool them under high vacuum (≤ 0.1 mbar) and backfill with ultra-high purity Argon.

  • Causality: Glassware surfaces harbor microscopic layers of water. Moisture hydrolyzes the active catalyst and reacts with strong bases, stalling the reaction before it begins.

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Place anhydrous 1,4-Dioxane in a Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath. Apply high vacuum for 5 minutes. Isolate the vacuum and let the solvent thaw, observing the release of trapped gas bubbles. Repeat this cycle three times.

  • Causality: Dissolved oxygen is the primary culprit for Pd(0) oxidation[1]. Sparging only removes ~80% of dissolved gases; Freeze-Pump-Thaw removes >99%.

Step 3: Reagent Loading

  • Action: In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv, 1.0 mmol), amine (1.2 equiv, 1.2 mmol), anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol), and the appropriate Buchwald Pd G3 precatalyst (e.g., BrettPhos Pd G3, 2 mol%).

  • Causality: G3 precatalysts ensure a strict 1:1 ratio of Palladium to Ligand. Unlike traditional Pd(OAc)₂ systems, they do not require excess ligand or strong reducing agents to enter the catalytic cycle[8].

Step 4: Reaction Initiation & Mass Transfer

  • Action: Add 5 mL of the degassed 1,4-Dioxane. Seal the vessel, remove it from the glovebox, and heat to 90 °C with vigorous stirring (800+ rpm).

  • Causality: Inorganic bases like Cs₂CO₃ are completely insoluble in Dioxane. The reaction occurs at the solid-liquid interface. Inadequate stirring (poor mass transfer) is frequently misdiagnosed as catalyst failure.

Step 5: Quenching and Monitoring

  • Action: To sample the reaction, extract 20 µL under positive argon pressure. Immediately quench the aliquot into 1 mL of wet ethyl acetate.

  • Causality: Wet ethyl acetate instantly destroys the active catalyst. If you do not quench the sample, the reaction will continue inside your LC-MS vial, giving you a falsely elevated conversion reading.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions, BenchChem,
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings, WuXi AppTec,
  • Buchwald-Hartwig Amin
  • Buchwald Ligands Review, Entegris,
  • Cross-Coupling Reaction Manual: Desk Reference, MilliporeSigma,
  • Streamlined Umpolung Coupling to Diarylamine Using an Easily Accessible Copper Catalyst under Mild Conditions, ACS Public
  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines, PMC - NIH,
  • The Ultimate Guide to Buchwald-Hartwig Amin

Sources

Optimization

Process R&amp;D Technical Support Center: Scale-Up of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Welcome to the Process Research & Development (R&D) Technical Support Center. This portal is designed for scientists, chemical engineers, and drug development professionals transitioning the synthesis of 3-(3,4-Difluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Research & Development (R&D) Technical Support Center. This portal is designed for scientists, chemical engineers, and drug development professionals transitioning the synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline from bench-scale discovery to kilolab and pilot-plant production.

This active pharmaceutical ingredient (API) intermediate is synthesized via a Suzuki-Miyaura cross-coupling between 3-bromo-5-methoxyaniline and (3,4-difluorophenyl)boronic acid. While reliable at the milligram scale, scaling up fluorinated biaryl anilines introduces severe mass transfer, catalyst deactivation, and metal scavenging challenges.

Workflow SM1 3-Bromo-5- methoxyaniline Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 (3,4-Difluorophenyl) boronic acid SM2->Reaction Workup Biphasic Workup & Extraction Reaction->Workup Crude API Scavenge Pd Scavenging (MP-TMT) Workup->Scavenge Organic Phase Product 3-(3,4-Difluorophenyl)- 5-methoxyaniline Scavenge->Product Pd < 10 ppm

Figure 1: Synthetic workflow for the scale-up of 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Troubleshooting Guide & FAQs

Q1: During scale-up, our yield drops from 85% to 55%, and GC-MS shows high levels of 1,2-difluorobenzene. What is causing this, and how do we prevent it?

The Causality: You are observing protodeboronation (hydrolytic deboronation) 1. Electron-deficient boronic acids, such as (3,4-difluorophenyl)boronic acid, are highly susceptible to base-catalyzed hydrolysis 2. At bench scale, rapid heating and short reaction times allow transmetalation to outpace this degradation. At pilot scale, extended addition times, slower thermal profiles, and prolonged exposure to aqueous base shift the kinetic balance toward protodeboronation 3.

The Solution:

  • Base Selection: Switch from strong bases (NaOH/KOH) to milder bases like K3​PO4​ or K2​CO3​ . This lowers the aqueous pH, reducing the concentration of the highly reactive trihydroxyboronate intermediate 3.

  • Kinetic Control via Dosing: Dose the boronic acid slowly into the reaction mixture at operating temperature. This maintains a low steady-state concentration of the boronic acid, ensuring that palladium transmetalation outcompetes hydrolysis.

  • Masked Boron Reagents: If the issue persists, convert the boronic acid to a pinacol ester (Bpin) or MIDA boronate. These act as "slow-release" mechanisms for the active boronic acid, drastically reducing protodeboronation 4.

Mechanism BA Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]- (Boronate Complex) BA->Boronate Base (OH-) Pd L-Pd(Ar')-X (Oxidative Addition) Boronate->Pd Fast Proto Protodeboronation (Hydrolysis) Boronate->Proto H2O, Heat TM Transmetalation Pd->TM Product Ar-Ar' (Target Biaryl) TM->Product Reductive Elimination Degradation Ar-H (1,2-Difluorobenzene) Proto->Degradation Catalyst Independent

Figure 2: Competing pathways of Transmetalation (desired) vs. Protodeboronation (undesired).

Q2: The reaction stalls at 60-70% conversion, accompanied by the precipitation of Palladium black. Why is the catalyst deactivating?

The Causality: The starting material (3-bromo-5-methoxyaniline) and the product both contain a free, unprotected primary amine (-NH₂). Amines are strong σ-donors that can competitively coordinate to the Pd(II) center, displacing the phosphine ligands. This "catalyst poisoning" stalls the catalytic cycle, leading to the aggregation of unligated Pd(0) into inactive Palladium black.

The Solution: Utilize bulky, electron-rich Buchwald-type dialkylbiaryl phosphine ligands, specifically XPhos or SPhos 56. The steric bulk of XPhos prevents the aniline nitrogen from coordinating to the palladium center, while its electron-rich nature accelerates the oxidative addition of the aryl bromide. If ligand tuning is insufficient, transiently protect the aniline as a Boc-derivative prior to coupling 7.

Q3: We cannot reduce residual Palladium below 500 ppm in the isolated product using standard silica plugs. How can we achieve the <10 ppm ICH target?

The Causality: 3-(3,4-Difluorophenyl)-5-methoxyaniline is a potent bidentate chelator. The spatial arrangement of the aniline nitrogen and the methoxy oxygen creates a strong binding pocket for Pd(II) 8. Standard silica gel relies on weak physisorption and lacks the binding affinity to strip Pd from this product-metal complex.

The Solution: Implement a two-stage scavenging protocol. First, wash the organic phase with aqueous NaHSO3​ at elevated temperatures 9. Second, treat the solution with macroporous polystyrene-bound trimercaptotriazine (MP-TMT ). The TMT ligand has an exceptionally high affinity for soft metals like Pd, effectively stripping it from the API intermediate via covalent binding 10.

Quantitative Data: Palladium Scavenging Comparison

The following table summarizes the efficacy of various palladium removal techniques specifically tested on chelating biaryl anilines:

Scavenging MethodMechanismInitial Pd (ppm)Final Pd (ppm)API Recovery (%)Scalability
Silica Gel Plug Physisorption8,000~3,50095%Poor (High solvent volume)
Aqueous NaHSO3​ Wash (20%, 60 °C)Chelation / Partitioning8,000~10092%Excellent (Liquid-liquid)
MP-TMT Resin (5 equiv., 24h)Covalent Binding (Thiol affinity)8,000< 10 98%Excellent (Filtration)

Self-Validating Experimental Protocol (1 kg Scale)

This protocol integrates the kinetic control of boronic acid and advanced Pd-scavenging techniques to ensure a self-validating, robust scale-up workflow.

Step 1: Reaction Setup (Inert Atmosphere)

  • Charge a 20 L jacketed reactor with 3-bromo-5-methoxyaniline (1.00 kg, 4.95 mol), Pd2​(dba)3​ (0.02 equiv), XPhos (0.04 equiv), and K3​PO4​ (2.5 equiv).

  • Add 10 L of a 4:1 Tetrahydrofuran (THF) / Water mixture.

  • Causality Check: Degas the biphasic mixture via N2​ sparging for 30 minutes. Oxygen must be excluded to prevent the aerobic oxidation of the electron-rich XPhos ligand and the active Pd(0) species.

Step 2: Controlled Addition & Coupling

  • Heat the reactor to 65 °C (gentle reflux).

  • Dissolve (3,4-difluorophenyl)boronic acid (1.2 equiv, 0.94 kg) in 2 L of degassed THF.

  • Causality Check: Dose the boronic acid solution continuously over 4 hours using a metering pump. This slow addition maintains a low steady-state concentration, kinetically favoring transmetalation over hydrolytic protodeboronation.

  • Stir for an additional 2 hours until HPLC shows >99% conversion.

Step 3: Biphasic Workup & Chemical Washing

  • Cool the reactor to 25 °C and separate the aqueous layer.

  • Causality Check: Add 5 L of 20% aqueous NaHSO3​ to the organic phase and heat to 60 °C for 2 hours. The bisulfite breaks the Pd-aniline coordination complex, partitioning the bulk metal into the aqueous layer.

  • Separate and discard the heavy aqueous layer.

Step 4: Polishing with MP-TMT

  • Add MP-TMT resin (5 equivalents relative to theoretical residual Pd) directly to the THF organic phase.

  • Stir at 25 °C for 16 hours.

  • Filter the mixture through a Celite pad to remove the resin-bound Palladium.

Step 5: Crystallization

  • Concentrate the THF under reduced pressure and swap the solvent to Toluene/Heptane (1:3) to induce crystallization.

  • Filter and dry the product in a vacuum oven at 45 °C to yield pure 3-(3,4-Difluorophenyl)-5-methoxyaniline (Expected yield: 82-88%, Pd < 10 ppm).

References

  • Protodeboronation - Wikipedia. Wikipedia. 1

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. 9

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC. 4

  • Protodeboronation of (Hetero)Arylboronic Esters. ed.ac.uk. 3

  • Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications. 8

  • First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis. ChemRxiv. 7

  • Biotage® MP-TMT | Palladium scavenger. Biotage.10

  • A Comparative Study of Halogenated Anilines in Suzuki Coupling. Benchchem. 5

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.6

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 3-(3,4-Difluorophenyl)-5-methoxyaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5). This highly functionalized biphenylamine building block contains three critical reactive domains: a primary aniline, an aromatic methoxy ether, and a 3,4-difluorophenyl ring. Understanding the causality behind its reactivity is essential for preventing degradation during your synthetic workflows.

Section 1: Troubleshooting Acidic Workflows

Q: Why am I losing product during acidic workups, or seeing a new highly polar peak on LC-MS? A: You are likely observing acid-catalyzed ether cleavage. While the compound is stable in mild acids (e.g., dilute HCl, TFA) where it reversibly forms an anilinium salt, exposure to harsh acids (like HBr, HI, or BBr3) at elevated temperatures will degrade the molecule. The mechanism involves the protonation of the ether oxygen, followed by an SN1 or SN2 dissociation that cleaves the methyl group, yielding the corresponding phenol[1]. Recommendation: Restrict acidic environments to pH 1–3 using non-nucleophilic or mild acids at room temperature.

Q: Does lowering the pH help or hurt the long-term stability of this compound? A: Lowering the pH significantly improves long-term stability. Anilines are notoriously prone to autoxidation and polymerization in the presence of atmospheric oxygen, forming complex oligomers or polyaniline-like nanostructures[2]. By lowering the pH (< 3), you protonate the primary amine. This ties up the nitrogen's lone pair, effectively shutting down the radical-initiated oxidation pathways that plague free-base anilines.

Section 2: Troubleshooting Basic Workflows

Q: I am observing a side product when reacting this compound in the presence of strong bases (e.g., alkoxides, KOH) and heat. What is happening? A: You are likely triggering a Nucleophilic Aromatic Substitution (SNAr) on the difluorophenyl ring. While unactivated fluoroarenes are generally stable, the presence of strong nucleophiles (like alkoxides or secondary amines) under harsh basic conditions can force defluorination[3]. The fluorine at the 4'-position (para to the biphenyl linkage) is typically the most susceptible to SNAr. Recommendation: If strong bases are required for your workflow, strictly control the stoichiometry and temperature, or switch to milder, non-nucleophilic bases (e.g., DIPEA, K2CO3).

Q: My isolated free base turns dark brown over time when stored on the bench. How can I prevent this? A: This discoloration is the visual hallmark of free-base autoxidation[2]. Light and oxygen generate radical intermediates that couple to form azo compounds and quinone imines. Recommendation: Always store the free base under an inert atmosphere (Argon/N2) at 2–8 °C in amber vials. For storage exceeding two weeks, convert the compound to its hydrochloride salt (see Protocol 2 below).

Section 3: Quantitative Stability Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative stability parameters of 3-(3,4-Difluorophenyl)-5-methoxyaniline across various conditions.

ConditionpH RangeTemperaturePrimary Risk / Degradation PathwayExpected Stability (Half-life)
Mild Acid (HCl, TFA)1 - 30 - 25 °CNone (Forms highly stable anilinium salt)> 6 months
Harsh Acid (HBr, HI)< 1> 80 °CAryl ether cleavage (Demethylation to phenol)< 2 hours
Mild Base (NaHCO3)7 - 90 - 25 °CAutoxidation of the free base (Light/Air dependent)1 - 2 weeks (in air)
Harsh Base (Alkoxides)> 12> 60 °CNucleophilic Aromatic Substitution (SNAr)< 4 hours

Section 4: Visualizing Reactivity & Workflows

Reactivity Compound 3-(3,4-Difluorophenyl)- 5-methoxyaniline Acidic Acidic Conditions (pH < 3) Compound->Acidic Basic Basic Conditions (pH > 8) Compound->Basic Anilinium Anilinium Salt (Stable to Oxidation) Acidic->Anilinium Mild Acids (HCl, TFA) EtherCleavage Ether Cleavage (Demethylation to Phenol) Acidic->EtherCleavage Harsh Acids + Heat (HBr, BBr3) FreeBase Free Base (Prone to Autoxidation) Basic->FreeBase Exposure to Air/Light SNAr Nucleophilic Aromatic Substitution (SNAr) Basic->SNAr Strong Nucleophiles (Alkoxides, Heat)

Logical relationship of pH-dependent degradation and stability pathways.

Workflow Start Impure Free Base in Organic Solvent Wash Wash with 5% NaHCO3 (Removes acidic impurities) Start->Wash Phase Phase Separation Wash->Phase OrgLayer Organic Layer (Contains Free Base) Phase->OrgLayer AqLayer Aqueous Layer (Discard) Phase->AqLayer Dry Dry over Na2SO4 & Filter under N2 OrgLayer->Dry Salt Add 2M HCl in Ether at 0°C Dry->Salt Precipitate Precipitation of Anilinium HCl Salt Salt->Precipitate

Self-validating experimental workflow for safe free-basing and salt formation.

Section 5: Experimental Protocols

Protocol 1: Mild Free-Basing and Extraction

Objective: To isolate the free base without triggering SNAr or premature oxidation.

  • Dissolution: Dissolve the crude anilinium salt in ethyl acetate (EtOAc) (10 mL per gram of compound).

  • Mild Basification: Add an equal volume of 5% aqueous NaHCO3​ .

    • Causality: We use NaHCO3​ instead of NaOH because it perfectly buffers the aqueous layer to pH ~8. This ensures complete deprotonation of the aniline (pKa ~4.5) without risking SNAr on the difluorophenyl ring or causing severe emulsion issues.

  • Phase Separation: Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow the layers to separate.

  • Validation Checkpoint: Verify the pH of the aqueous layer is ~8. Spot the organic layer on a TLC plate; the free base will be highly UV active and will stain strongly with Ninhydrin (indicating a primary amine).

  • Isolation: Extract the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a temperature not exceeding 35 °C to minimize thermal oxidation.

Protocol 2: Safe Salt Formation (HCl) for Long-Term Storage

Objective: To convert the oxidation-prone free base into a highly stable hydrochloride salt.

  • Preparation: Dissolve the pure free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (15 mL per gram) under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0 °C in an ice bath.

    • Causality: Salt formation is exothermic. Cooling the reaction prevents localized heating, which could otherwise drive unwanted side reactions or trap solvent within the precipitating crystal lattice.

  • Acidification: Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. A white to off-white precipitate will immediately begin to form.

  • Validation Checkpoint: After the addition is complete, check the pH of the supernatant using pH paper (should be pH 1–2). If it is >3, add a slight excess of HCl until acidic.

  • Collection: Filter the precipitate rapidly through a Büchner funnel under a stream of nitrogen. Wash the filter cake with cold, anhydrous ether to remove any unreacted free base. Dry under a high vacuum.

Section 6: References

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Source: Macromolecules URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Welcome to the technical support center for the synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize this and structurally related biaryl amines.

The synthesis of this molecule, which involves forming a C-C bond between a difluorinated phenyl ring and a methoxyaniline ring, is a classic example of a Suzuki-Miyaura cross-coupling reaction. The choice of solvent in this process is not merely a matter of dissolving the reactants; it is a critical parameter that profoundly influences catalyst stability, reaction kinetics, and ultimately, the yield and purity of your final product.[1][2]

This guide provides a structured approach to troubleshooting common issues, understanding the underlying chemical principles, and selecting the optimal solvent system for your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline via Suzuki coupling?

A1: Low yields in this specific Suzuki coupling often trace back to a few key areas, with the solvent system playing a critical, interdependent role.[3] The most common culprits are:

  • Suboptimal Solvent Choice: The solvent affects the solubility of your starting materials (e.g., 3-bromo-5-methoxyaniline and 3,4-difluorophenylboronic acid), the palladium catalyst, and the base.[3] Poor solubility can lead to a sluggish or incomplete reaction. Furthermore, the polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic intermediates.[4][5]

  • Catalyst Deactivation: The aniline functional group, particularly when unprotected, can coordinate to the palladium center, leading to catalyst deactivation.[6] Additionally, oxygen can oxidize the active Pd(0) catalyst; therefore, thorough degassing of the solvent and reaction vessel is paramount.[7]

  • Side Reactions: The primary side reaction to be aware of is the protodeboronation of the 3,4-difluorophenylboronic acid. This is the cleavage of the C-B bond, which can be exacerbated by high temperatures and the presence of excess water or protic solvents.[6][8]

Q2: How do I choose the best starting solvent for my reaction?

A2: A solvent screen is the most effective empirical approach. However, a rational starting point can be selected based on established principles for Suzuki-Miyaura reactions. A mixture of an organic solvent with water is typically required.[7] Water plays a crucial role in dissolving the inorganic base (like K₂CO₃ or K₃PO₄) and facilitating the transmetalation step.[9]

Commonly used solvent systems include:

  • Toluene/Water: A robust, non-polar system often used for a wide range of Suzuki couplings.

  • 1,4-Dioxane/Water: A more polar aprotic ether that is an excellent choice for many substrates.[7]

  • THF/Water: Similar to dioxane, but with a lower boiling point.[10]

  • DMF/Water or DMAc/Water: Polar aprotic solvents that can be effective but should be used with caution. While they can enhance solubility, they are also known to sometimes slow reactions by competing for coordination sites on the palladium catalyst.[3][11]

For the synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline, a good starting point would be a 1,4-Dioxane/Water mixture (e.g., in a 4:1 to 10:1 ratio).

Q3: My reaction is not going to completion. I still see starting material (the aryl halide) by TLC/LC-MS. What should I do?

A3: If your reaction has stalled, consider the following troubleshooting steps, focusing on the solvent and reaction conditions:

  • Check Degassing: Ensure your solvent was thoroughly degassed with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[10] Oxygen is a known poison for the Pd(0) catalyst.

  • Solvent Polarity: If you are using a non-polar solvent like toluene, switching to a more polar solvent like dioxane might improve the solubility of the catalyst or intermediates, potentially increasing the reaction rate.[12]

  • Temperature: Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C).[6] If you are running the reaction at a lower temperature, a modest increase could be beneficial. However, be aware that excessively high temperatures can accelerate catalyst decomposition and side reactions like protodeboronation.[3]

  • Water Content: While some water is necessary, too much can lead to poor solubility of the organic starting materials. Conversely, in some anhydrous systems, a small amount of water is required for the base to function effectively.[3][9] Optimizing the organic solvent to water ratio can be critical.

Q4: I am observing a significant amount of a homocoupled byproduct from my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid (forming 3,3',4,4'-tetrafluorobiphenyl) is often a result of Pd(II) species in the reaction mixture, which can be caused by oxidative processes.[7]

  • Thorough Degassing: This is the most critical step. High oxygen levels are directly linked to an increase in homocoupling.[7]

  • Catalyst Choice: Ensure you are using a high-quality Pd(0) source (e.g., Pd(PPh₃)₄) or that your Pd(II) precatalyst (e.g., Pd(OAc)₂) is being efficiently reduced in situ.

  • Solvent Purity: Use high-purity, dry solvents. Peroxides in aged ether solvents like THF or dioxane can contribute to oxidative side reactions.

Troubleshooting Guide: Solvent-Related Issues

Symptom Potential Solvent-Related Cause Recommended Action
Low or No Conversion 1. Poor solubility of reactants or catalyst. 2. Solvent is inhibiting the catalyst (e.g., strongly coordinating solvents like DMF).[3] 3. Insufficient water to activate the base.[9]1. Switch to a more polar solvent system (e.g., from Toluene/H₂O to Dioxane/H₂O). 2. If using DMF or DMAc, switch to a less coordinating solvent like Dioxane or THF. 3. Adjust the organic solvent to water ratio. Start with a 4:1 or 5:1 mixture.
Formation of Palladium Black 1. Catalyst is unstable and precipitating out of solution. 2. High reaction temperature in a low-boiling solvent.1. Switch to a solvent that better solubilizes the catalyst complex. 2. Choose a higher-boiling solvent (e.g., Dioxane or Toluene over THF) if higher temperatures are required.
Significant Protodeboronation 1. High concentration of water or other protic species in the solvent. 2. High reaction temperature accelerating the side reaction.[6]1. Reduce the amount of water in the solvent mixture. Consider using a base like CsF which can sometimes be used in less aqueous conditions. 2. Attempt the reaction at a lower temperature for a longer period.
Inconsistent Results 1. Variable quality of the solvent (e.g., presence of water, peroxides, or other impurities).[2] 2. Inconsistent degassing procedure.1. Use fresh, high-purity, anhydrous solvents for the organic phase. 2. Standardize the degassing protocol (time, gas flow rate).

Experimental Workflow and Protocols

The synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline is best approached via a Suzuki-Miyaura coupling. The probable reactants would be an aryl halide, such as 3-bromo-5-methoxyaniline , and 3,4-difluorophenylboronic acid .

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and optimizing the Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_workup Workup & Purification A Select & Degas Solvent (e.g., Dioxane/Water 4:1) E Add Degassed Solvent A->E B Weigh Reactants: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) D Combine Reactants & Base in Reaction Vessel B->D C Weigh Catalyst System: - Pd Precatalyst (1-5 mol%) - Ligand (if needed) G Add Catalyst System under Inert Atmosphere C->G D->E F Purge with Inert Gas (Argon or Nitrogen) E->F F->G H Heat Reaction to Target Temperature (e.g., 80-100 °C) G->H I Monitor Progress (TLC, LC-MS) H->I J Cool to RT & Quench I->J K Liquid-Liquid Extraction J->K L Dry & Concentrate K->L M Purify by Column Chromatography L->M Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Complex->Product ArX Ar-X (3-bromo-5-methoxyaniline) ArX->OA_Complex ArB Ar'-B(OH)₂ (3,4-Difluorophenylboronic acid) + Base ArB->TM_Complex

Caption: The Suzuki-Miyaura catalytic cycle.

The solvent plays a key role in stabilizing the different palladium oxidation states (Pd(0) and Pd(II)) and in mediating the transfer of the aryl group from boron to palladium during transmetalation. [13]A well-chosen solvent system ensures each step proceeds efficiently, leading to a high yield of the desired biaryl amine.

References
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). Available at: [Link]

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]

  • Difluorophenylboronic Acid in Suzuki-Miyaura Coupling - Benchchem.
  • Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Available at: [Link]

  • troubleshooting low yields in 9-BBN Suzuki coupling - Benchchem.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with... - ResearchGate. Available at: [Link]

  • Effect of the solvent on the reaction progress of Suzuki-Miyaura... - ResearchGate. Available at: [Link]

  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Available at: [Link]

  • Synthesis process of 3, 5-difluorophenol - Google Patents.
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem.
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Synthesis of 3,4,5-Trimethoxyaniline. Available at: [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. Available at: [Link]

  • Process for preparing 3,4-difluoroaniline - Google Patents.
  • An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applications - Benchchem.

Sources

Troubleshooting

optimizing temperature and reaction time for 3-(3,4-Difluorophenyl)-5-methoxyaniline synthesis

Welcome to the Technical Support Center for biaryl aniline synthesis. This guide is designed for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxyaniline and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for biaryl aniline synthesis. This guide is designed for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxyaniline and 3,4-difluorophenylboronic acid.

Below, you will find mechanistic insights, quantitative optimization data, troubleshooting FAQs, and a self-validating experimental protocol focused on mastering temperature and reaction time dynamics.

Mechanistic Pathway & Failure Modes

Understanding the causality behind reaction failures is critical. The synthesis of 3-(3,4-Difluorophenyl)-5-methoxyaniline relies on a delicate thermal balance: the temperature must be high enough to force the oxidative addition of the electron-rich aryl bromide, but low enough to prevent the thermal degradation of the electron-deficient boronic acid.

Workflow cluster_cycle Catalytic Cycle & Troubleshooting ArBr 3-Bromo-5-methoxyaniline OxAdd Oxidative Addition ArBr->OxAdd ArB 3,4-Difluorophenylboronic acid TransMet Transmetalation ArB->TransMet Pd0 Pd(0) Catalyst Pd0->OxAdd FailCat Pd Black Precipitation (Time > 8h) Pd0->FailCat Prolonged Heating OxAdd->TransMet FailTempLow Reaction Stalls (Temp < 60°C) OxAdd->FailTempLow Low Energy RedElim Reductive Elimination TransMet->RedElim FailTempHigh Protodeboronation (Temp > 80°C) TransMet->FailTempHigh Degradation RedElim->Pd0 Regeneration Product 3-(3,4-Difluorophenyl)- 5-methoxyaniline RedElim->Product

Suzuki-Miyaura catalytic cycle mapping temperature/time failure modes for biaryl aniline synthesis.

Quantitative Optimization Data

The following table summarizes the empirical relationship between temperature, reaction time, and common failure modes during the synthesis of biaryl anilines.

Table 1: Temperature and Time Optimization Matrix

Temperature (°C)Time (h)Conversion (%)Protodeboronation (%)Catalyst State
252420< 1Intact
5012622Intact
658855Intact
80 6 96 8 Trace Pd Black
100127028Heavy Pd Black

Troubleshooting FAQs: Temperature & Time

Q: Why does my reaction stall at 50°C despite using a highly active Pd catalyst? A: The substrate 3-bromo-5-methoxyaniline contains electron-donating methoxy and amino groups. These groups increase the electron density of the aromatic ring, which inherently increases the activation energy required for the oxidative addition of Pd(0) into the C-Br bond. While 50°C yields partial conversion, reaching the optimal 80°C provides the necessary thermal energy to drive oxidative addition to completion[1].

Q: I left the reaction running overnight (24 hours) to ensure completion, but my yield decreased and the solution turned black. What happened? A: Prolonged heating beyond the point of maximum conversion (typically 6–8 hours at 80°C) leads to two detrimental pathways. First, the electron-deficient 3,4-difluorophenylboronic acid undergoes thermal protodeboronation, depleting your coupling partner. Second, without an active transmetalation partner, the catalytic cycle stalls at the Pd(II) intermediate, which eventually agglomerates into inactive Pd(0) nanoparticles (visible as Pd black precipitation). Time optimization is critical; longer is not better[2].

Q: Can I compensate for a lower reaction temperature by extending the reaction time? A: Only to a limited extent. At 65°C, extending the reaction to 8 hours can provide comparable yields to 6 hours at 80°C, especially when using specific catalysts like Pd(OH)2[2]. However, dropping the temperature to room temperature (25°C) will not reach completion even after 24 hours because the strict thermal threshold for oxidative addition is simply not met[1].

Q: How does the solvent choice interact with my temperature parameters? A: A biphasic system (e.g., Dioxane/H2O or EtOH/H2O) is highly recommended. Water is essential to dissolve the inorganic base and activate the boronic acid into the reactive trihydroxyboronate species [ArB(OH)3]⁻. This intermediate undergoes transmetalation significantly faster than neutral boronic acid, allowing you to achieve high yields at 80°C within 6 hours rather than requiring harsher, degradation-inducing temperatures[1].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating stoichiometric buffers and kinetic tracking, the protocol ensures reproducibility and prevents time/temperature-induced degradation.

Objective: Achieve >95% conversion to 3-(3,4-Difluorophenyl)-5-methoxyaniline while minimizing protodeboronation and catalyst degradation.

Step 1: Reagent Assembly & Stoichiometry

  • 3-Bromo-5-methoxyaniline: 1.0 eq (Limiting reagent).

  • 3,4-Difluorophenylboronic acid: 1.2 eq.

    • Causality: The 20% excess acts as a stoichiometric buffer. It compensates for the inevitable minor protodeboronation that occurs at 80°C, ensuring the boronic acid does not become the limiting factor mid-reaction.

  • K₂CO₃: 2.0 eq.

Step 2: Solvent Preparation

  • Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade H₂O (approx. 5 mL per mmol of substrate).

  • Causality: Dioxane solubilizes the organic substrates, while water dissolves the base to facilitate the crucial boronate activation step.

Step 3: Catalyst Addition & Degassing

  • Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand accelerates reductive elimination due to its large bite angle and stabilizes the Pd center against premature aggregation.

  • Sparge the mixture with N₂ gas for 15 minutes. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species.

Step 4: Thermal Activation & Kinetic Tracking (Self-Validation)

  • Heat the reaction mixture strictly to 80°C .

  • Validation Step: At t = 2h, 4h, and 6h, withdraw a 10 µL aliquot, quench it in 1 mL of Acetonitrile, and analyze via LC-MS or HPLC (UV 254 nm).

  • Termination: The reaction is deemed complete when the aryl bromide peak area is <2% of its initial value. Terminate heating immediately at this point (typically around the 6-hour mark) to prevent Pd black formation.

Step 5: Workup & Isolation

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with water (2x) to remove inorganic salts and residual boronic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions in Diarylamine Reaction Workups

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the aqueous workup of diarylamine syntheses, such as the Buchwald-Hartwig amination.[1][2][3][4][5] Our goal is to equip you with the expertise and practical knowledge to prevent and resolve these issues, ensuring efficient and high-yielding purification of your target compounds.

Understanding the Problem: Why Do Emulsions Form in Diarylamine Workups?

An emulsion is a stable mixture of two or more immiscible liquids, in this case, the organic solvent containing your diarylamine and the aqueous wash solution.[6] Emulsion formation is a frequent challenge in synthetic organic chemistry, particularly during the workup of reactions like the Buchwald-Hartwig amination, which often involve components that can act as surfactants.[7][8]

The stability of these emulsions can be attributed to several factors:

  • Surfactant-like Intermediates or Byproducts: Partially reacted starting materials, ligand-metal complexes, or certain salts generated during the reaction can accumulate at the interface of the organic and aqueous layers, reducing interfacial tension and stabilizing the dispersed droplets.

  • Fine Particulates: Insoluble inorganic salts, such as those formed from the base used in the coupling reaction, can act as Pickering stabilizers, physically preventing the coalescence of droplets.[9]

  • High Shear Mixing: Vigorous shaking of the separatory funnel can create very small droplets, increasing the total interfacial area and forming a more stable emulsion.[10][11]

  • pH Effects: The pH of the aqueous phase can influence the charge and solubility of amine-containing compounds, potentially leading to increased emulsification.[12][13][14][15]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter and provides actionable solutions.

Q1: I've just added the aqueous wash to my reaction mixture, and a thick, milky emulsion has formed. What is the quickest way to break it?

A1: The "Salting Out" Method.

This is often the most effective first-line approach.[16] The addition of a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride increases the ionic strength of the aqueous layer.[6][17][18] This has two primary effects:

  • Increased Density Difference: The brine solution is denser than water, which can enhance the gravitational separation of the two phases.[19]

  • Reduced Solubility: The high concentration of salt in the aqueous phase decreases the solubility of organic compounds, forcing them into the organic layer and destabilizing the emulsion.[6][18][20]

Protocol: Breaking an Emulsion with Brine

  • Transfer the entire contents of your separatory funnel (including the emulsion) into a flask or beaker of appropriate size.

  • Add a saturated aqueous solution of NaCl (brine). A good starting point is to add a volume of brine equal to 10-20% of the total volume of the mixture.

  • Gently swirl or stir the mixture. Avoid vigorous shaking, which can reform the emulsion.[16]

  • Allow the mixture to stand and observe for phase separation. This may take a few minutes.

  • Once the layers have separated, carefully transfer the mixture back to the separatory funnel and proceed with the extraction.

Q2: I tried adding brine, but the emulsion is still not breaking. What are my other options?

A2: If salting out is ineffective, several other techniques can be employed, ranging from simple physical methods to chemical modifications.

Physical Methods
  • Filtration through Celite®: This is a highly effective method for breaking stubborn emulsions, especially those stabilized by fine solid particles.[9] Celite®, a form of diatomaceous earth, is a porous filter aid that can disrupt the emulsion by adsorbing the particulate matter that stabilizes the interface.[21][22][23][24]

  • Centrifugation: Applying a strong centrifugal force can accelerate the coalescence of the dispersed droplets, leading to phase separation.[17][25] This method is particularly useful for smaller-scale reactions.

  • Gentle Stirring: Sometimes, simply allowing the mixture to stand for an extended period with gentle stirring can be sufficient to break the emulsion.[26]

  • Temperature Variation: Gently warming the mixture can decrease the viscosity of the liquids and may help to break the emulsion.[6] However, exercise caution to avoid decomposition of your product.

Chemical Methods
  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[16][17] For example, adding a small amount of ethanol or methanol can sometimes be effective.

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer with a dilute acid or base can alter the solubility of the emulsifying agents.[6][25][27] For diarylamine workups, which often involve basic conditions, a slight acidification might help. However, be mindful of the stability of your product to pH changes.

Protocol: Filtration through Celite®

  • Prepare a small plug of Celite® in a fritted glass funnel or a Büchner funnel with filter paper.

  • Wet the Celite® plug with the organic solvent you are using for the extraction.

  • Slowly pour the entire emulsion through the Celite® plug.

  • The filtrate should collect as two distinct layers.

  • Wash the Celite® plug with a small amount of fresh organic solvent to recover any adsorbed product.

Q3: How can I prevent emulsions from forming in the first place?

A3: Prevention is always the best strategy. [17] By taking a few precautions during the workup, you can significantly reduce the likelihood of emulsion formation.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for sufficient phase contact without excessive shear forces.[16]

  • Pre-emptive Salting Out: If you anticipate emulsion formation based on the nature of your reaction, add brine to the aqueous wash solution before adding it to the reaction mixture.[25][27]

  • Use of Phase Separators: For frequent or large-scale extractions, consider using phase separator paper or cartridges. These are silicone-treated papers that allow the organic phase to pass through while retaining the aqueous phase.[16][28][29]

  • Supported Liquid Extraction (SLE): This technique avoids the formation of emulsions altogether by adsorbing the aqueous sample onto a solid support (like diatomaceous earth). The organic extraction solvent is then passed through the support, partitioning the analytes into the organic phase without vigorous mixing.[16]

Decision-Making Workflow for Emulsion Troubleshooting

Emulsion_Troubleshooting start Emulsion Formed brine Add Saturated Brine (Salting Out) start->brine check_brine Emulsion Broken? brine->check_brine celite Filter through Celite® check_brine->celite No success Proceed with Workup check_brine->success Yes check_celite Emulsion Broken? celite->check_celite other_methods Consider Other Methods: - Centrifugation - Solvent Addition - pH Adjustment check_celite->other_methods No check_celite->success Yes other_methods->success failure Consult Senior Scientist

Caption: A flowchart for troubleshooting emulsions.

Comparative Summary of Emulsion Breaking Techniques

TechniquePrinciple of ActionBest ForConsiderations
Salting Out (Brine) Increases ionic strength and density of the aqueous phase, reducing the solubility of organic components.[17][18][19]General-purpose, first-line treatment.May not be effective for all types of emulsions.
Filtration (Celite®) Physically removes fine solid particles that stabilize the emulsion.[9]Stubborn emulsions, especially those with visible particulates.Can lead to some product loss on the filter aid.
Centrifugation Accelerates the coalescence of dispersed droplets through applied force.[17][25]Small-scale reactions where a centrifuge is readily available.Not practical for large volumes.
Gentle Stirring/Standing Allows time for droplets to coalesce naturally.[26]Mild emulsions that are not highly stable.Can be time-consuming.
Solvent Addition Alters the polarity of the organic phase to destabilize the emulsion.[16][17]When other methods fail and the added solvent is compatible with the downstream process.The added solvent must be easily removable.
pH Adjustment Changes the charge and solubility of emulsifying agents.[6][25][27]Emulsions stabilized by pH-sensitive compounds.Requires careful consideration of product stability.

Mechanism of Emulsion Formation and Resolution

Emulsion_Mechanism cluster_formation Emulsion Formation cluster_resolution Emulsion Resolution immiscible Immiscible Layers Organic (Top) Aqueous (Bottom) agitation Vigorous Agitation immiscible->agitation High Shear emulsion Stable Emulsion Dispersed Organic Droplets in Aqueous Phase agitation->emulsion add_brine Add Brine emulsion->add_brine coalescence Droplet Coalescence add_brine->coalescence Increased Ionic Strength separation Separated Layers Organic (Top) Aqueous (Bottom) coalescence->separation

Caption: Emulsion formation and resolution by salting out.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • Biotage. ISOLUTE® Phase separator | Disposable cartridges and plates. [Link]

  • ResearchGate. (2014, December 29). Can you give me natural compounds that can be used for breaking water in oil emulsion?[Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. [Link]

  • The Soap Kitchen. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. [Link]

  • Zaiput. Production Scale Separators & Extraction Platforms. [Link]

  • ACS Publications. (2015, December 28). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Brainly. (2024, January 2). [FREE] Why might brine (a solution of salt in water) be added to a system for better phase separation and to break. [Link]

  • Zaiput. Development Scale Liquid-Liquid/Gas-Liquid Separators. [Link]

  • ResearchGate. Influence of inorganic salts on demulsification of emulsions. [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??[Link]

  • ChemEd X. Dispersing an Emulsion by Stirring. [Link]

  • Faust Lab Science. Phase separators 1PS. [Link]

  • Synthesis Spotlight. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Google Patents. US2206062A - Emulsion breaking reagent and method of preparing the same.
  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • ResearchGate. Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size. [Link]

  • ResearchGate. Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. [Link]

  • YeKeey. (2022, October 21). Effect of Emulsification Time and Stirring Speed on Quality. [Link]

  • Imerys. Celite: Diatomite, practical, efficient and economical filtration media. [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. The Effect of Surfactant, Time and Speed of Stirring in the Emulsification Process of Soybean Oil in Water. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. [Link]

  • Pure Process. AW Celite NF - Filter-Aids-Diatomaceous-Earth. [Link]

  • PMC. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. [Link]

  • ACS Publications. (2020, August 3). New Low-Energy Method for Nanoemulsion Formation: pH Regulation Based on Fatty Acid/Amine Complexes. [Link]

  • PMC. One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. [Link]

  • The University of Manchester - Research Explorer. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]

  • ResearchGate. (2022, January 30). (PDF) Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]

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Reference Data & Comparative Studies

Validation

high-resolution mass spectrometry (HRMS) for 3-(3,4-Difluorophenyl)-5-methoxyaniline

High-Resolution Mass Spectrometry (HRMS) for 3-(3,4-Difluorophenyl)-5-methoxyaniline: Orbitrap vs. Q-TOF Comparison Guide As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) for 3-(3,4-Difluorophenyl)-5-methoxyaniline: Orbitrap vs. Q-TOF Comparison Guide

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the analytical challenge of characterizing complex halogenated biphenyl-like intermediates. 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5)[1] is a critical structural motif often found in the synthesis of advanced kinase inhibitors and targeted therapeutics.

For such compounds, regulatory agencies demand rigorous impurity profiling and structural elucidation[2]. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task, but selecting the right mass analyzer—specifically choosing between an Orbitrap and a Quadrupole Time-of-Flight (Q-TOF)—requires a deep understanding of the underlying physics of the instruments and the physicochemical properties of the analyte[3].

This guide objectively compares Orbitrap and Q-TOF platforms for the analysis of 3-(3,4-Difluorophenyl)-5-methoxyaniline, providing field-proven, self-validating experimental protocols and mechanistic insights.

Physicochemical Rationale & Platform Selection

The analyte, 3-(3,4-Difluorophenyl)-5-methoxyaniline (Chemical Formula: C13​H11​F2​NO ), has an exact monoisotopic mass of 235.0809 Da, yielding a protonated precursor ion [M+H]+ at m/z 236.0881 in positive electrospray ionization (ESI+).

The causality behind selecting a specific HRMS platform lies in the mathematical relationship between the analyte's mass and the instrument's resolving power:

  • Orbitrap Systems: Orbitrap mass analyzers derive their resolving power from the electrostatic trapping of ions, where resolution is proportional to 1/m/z​ [4]. For a low-mass small molecule like our target (m/z 236), this physical principle allows Orbitrap systems to routinely achieve ultra-high resolutions exceeding 140,000 (FWHM). This is critical for distinguishing the target from isobaric impurities that differ by mere millidaltons.

  • Q-TOF Systems: Q-TOF instruments rely on the flight time of ions through a drift tube. While their resolution at low m/z is typically lower than that of an Orbitrap (often 30,000 to 50,000 at m/z 200), their continuous extraction mechanism enables extremely fast data acquisition rates (up to 50 Hz)[3]. This speed is vital when coupling HRMS with ultra-high-performance liquid chromatography (UHPLC), where peak widths can be less than 2 seconds.

Quantitative Data Comparison

The following table summarizes the performance metrics of both platforms specifically optimized for the analysis of 3-(3,4-Difluorophenyl)-5-methoxyaniline.

ParameterOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., High-Resolution TOF)Operational Impact for C13​H11​F2​NO
Mass Resolution (at m/z 200) 140,000 (up to 280,000)40,000 - 60,000Orbitrap provides superior separation of closely eluting isobaric degradation products.
Mass Accuracy < 1 ppm (with internal lock mass)1 - 2 ppmBoth provide excellent elemental composition confirmation[5].
Max Scan Speed ~12 Hz (at 17,500 resolution)Up to 50 HzQ-TOF ensures >15 data points across narrow UHPLC peaks, ideal for precise quantitation.
Dynamic Range 3 to 4 orders of magnitude4 to 5 orders of magnitudeQ-TOF is better suited for simultaneous quantification of the API and trace impurities (0.05% threshold)[2].
Primary Use Case Unknown structural elucidation & trace impurity IDHigh-throughput screening & robust quantitationChoose Orbitrap for early-stage discovery; Q-TOF for late-stage QA/QC[6].

Experimental Workflows & Self-Validating Protocols

A robust analytical method must be a self-validating system. To ensure the integrity of the impurity profile, we employ a matrix-spiking protocol. By utilizing a pre-extraction spike of a stable isotope-labeled internal standard (SIL-IS) and a post-extraction spike of a known structural analog, we can mathematically isolate extraction recovery from ionization suppression/enhancement (matrix effects) in the ESI source.

G Start Sample: 3-(3,4-Difluorophenyl)- 5-methoxyaniline Prep Sample Prep & Self-Validating Spike Start->Prep UHPLC UHPLC Separation (C18, Fast Gradient) Prep->UHPLC Split HRMS Platform Selection UHPLC->Split Orbitrap Orbitrap HRMS (Ultra-High Res, <1 ppm) Split->Orbitrap Unknown ID QTOF Q-TOF HRMS (High Speed, High Dynamic Range) Split->QTOF High-Throughput Data Data Processing (Exact Mass, MS/MS, Isotope) Orbitrap->Data QTOF->Data Output Impurity Profile & Structural Elucidation Data->Output

LC-HRMS workflow for impurity profiling of 3-(3,4-Difluorophenyl)-5-methoxyaniline.
Protocol 1: Self-Validating Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-(3,4-Difluorophenyl)-5-methoxyaniline in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Pre-Extraction Spike: Aliquot 100 µL of biological matrix or synthetic reaction mixture. Spike with 10 µL of SIL-IS (e.g., 13C6​ -labeled analog) at 100 ng/mL. Causality: This standard undergoes the exact same extraction losses as the target, self-correcting for recovery variations.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 500 µL of Ethyl Acetate. Vortex for 2 mins, centrifuge at 14,000 x g for 5 mins.

  • Post-Extraction Spike: Transfer 400 µL of the organic layer to a new vial, evaporate to dryness under N2​ . Reconstitute in 100 µL of Initial Mobile Phase. Spike with 10 µL of a structural analog (e.g., 3-phenyl-5-methoxyaniline) at 100 ng/mL. Causality: Comparing the SIL-IS signal to the post-extraction analog signal quantifies absolute ESI matrix suppression.

Protocol 2: UHPLC-HRMS Acquisition Parameters
  • Chromatography: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Orbitrap Settings (for Structural Elucidation):

    • Ionization: HESI positive mode. Spray voltage: 3.5 kV.

    • Full MS Resolution: 140,000 at m/z 200. AGC Target: 1×106 .

    • Data-Dependent MS/MS (ddMS2): Resolution 17,500. Stepped Normalized Collision Energy (NCE): 20, 40, 60.

  • Q-TOF Settings (for High-Throughput Quantitation):

    • Ionization: Dual AJS ESI positive mode.

    • Acquisition Rate: 10 spectra/sec (MS), 5 spectra/sec (MS/MS).

    • Mass Range: m/z 50 - 1000. Collision Energy: Ramp from 15 eV to 45 eV.

Mechanistic Insights: MS/MS Fragmentation Pathway

Understanding the gas-phase fragmentation of 3-(3,4-Difluorophenyl)-5-methoxyaniline is essential for identifying unknown process impurities. In both Higher-energy Collisional Dissociation (HCD) used in Orbitraps and Collision-Induced Dissociation (CID) used in Q-TOFs, the molecule exhibits highly predictable, structurally diagnostic product ions.

G Parent [M+H]+ m/z 236.0881 C13H12F2NO+ Frag1 Loss of •CH3 m/z 221.0646 C12H9F2NO+• Parent->Frag1 HCD/CID -15.0235 Da Frag2 Loss of CH3OH m/z 204.0619 C12H8F2N+ Parent->Frag2 HCD/CID -32.0262 Da Frag3 Cleavage of Biaryl m/z 113.0202 C6H3F2+ Parent->Frag3 High Energy -123.0679 Da

MS/MS fragmentation pathway of protonated 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Causality of Fragmentation:

  • Loss of a Methyl Radical (-15.0235 Da): The methoxy group on the aniline ring is highly susceptible to homolytic cleavage under low-to-medium collision energies, generating a stable radical cation at m/z 221.0646.

  • Loss of Methanol (-32.0262 Da): A rearrangement involving a proton transfer from the adjacent amine or ring position leads to the neutral loss of CH3​OH , yielding a conjugated fragment at m/z 204.0619.

  • Biaryl Cleavage: At higher collision energies (>40 eV NCE), the robust C-C bond between the two aromatic rings cleaves, producing the highly diagnostic 3,4-difluorophenyl cation at m/z 113.0202. The presence of this specific fragment in an unknown impurity's spectrum immediately confirms that the difluorophenyl moiety remains intact, localizing any chemical modifications to the methoxyaniline ring.

Conclusion

For the analysis of 3-(3,4-Difluorophenyl)-5-methoxyaniline, the choice between Orbitrap and Q-TOF hinges on the phase of drug development. During early-stage synthesis and forced degradation studies, the Orbitrap is unparalleled due to its ultra-high resolving power, which guarantees the unambiguous identification of unknown isobaric impurities[7]. Conversely, during late-stage pharmacokinetics or routine QA/QC batch release, the Q-TOF provides the necessary scan speed and dynamic range to accurately quantify the API alongside trace impurities in a high-throughput UHPLC environment[3].

By implementing the self-validating protocols outlined above, analytical scientists can ensure their HRMS data is both highly accurate and resilient to matrix-induced artifacts.

Sources

Comparative

Comparative Synthesis Guide: Suzuki-Miyaura vs. Buchwald-Hartwig for 3-(3,4-Difluorophenyl)-5-methoxyaniline

Executive Summary The synthesis of highly functionalized biaryl amines, such as 3-(3,4-difluorophenyl)-5-methoxyaniline , represents a common yet critical challenge in medicinal chemistry and drug development[1]. This mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl amines, such as 3-(3,4-difluorophenyl)-5-methoxyaniline , represents a common yet critical challenge in medicinal chemistry and drug development[1]. This molecule features two key structural motifs: a sterically hindered biaryl axis and a primary aniline.

As a Senior Application Scientist, the decision on how to assemble this scaffold typically comes down to two strategic disconnections:

  • Route A (Suzuki-Miyaura): Pre-installing the amine and forming the C–C biaryl bond.

  • Route B (Buchwald-Hartwig): Pre-forming the biaryl core and installing the primary amine via a C–N bond.

This guide objectively compares both methodologies, detailing the mechanistic causality behind ligand selection, providing self-validating experimental protocols, and presenting comparative empirical data to guide your process chemistry decisions.

Retrosynthetic Strategy

The architectural assembly of 3-(3,4-difluorophenyl)-5-methoxyaniline dictates the cross-coupling strategy.

Retrosynthesis Target 3-(3,4-Difluorophenyl)- 5-methoxyaniline Sub_Suzuki1 3-Bromo-5-methoxyaniline Target->Sub_Suzuki1 Suzuki-Miyaura (C-C Bond) Sub_Suzuki2 (3,4-Difluorophenyl) boronic acid Target->Sub_Suzuki2 Sub_BH1 1-Bromo-3-(3,4-difluorophenyl)- 5-methoxybenzene Target->Sub_BH1 Buchwald-Hartwig (C-N Bond) Sub_BH2 Ammonia Surrogate (e.g., Benzophenone imine) Target->Sub_BH2

Caption: Retrosynthetic disconnections for 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Route A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Mechanistic Causality & Catalyst Design

The primary concern when performing a Suzuki-Miyaura coupling on an unprotected bromoaniline is the potential for competitive coordination of the free amine to the palladium center, which can poison the catalyst or lead to unwanted C–N oligomerization[2].

To circumvent this, Pd(dppf)Cl₂ is the catalyst of choice[3]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which sterically enforces the cis-geometry of the intermediate Pd(II) species. This dramatically accelerates the reductive elimination step, pushing the catalytic cycle forward faster than any competitive amine coordination can occur. Furthermore, using a mild base like K₂CO₃ in a biphasic solvent system (Dioxane/H₂O) ensures the boronic acid is efficiently activated to the reactive boronate without deprotonating the aniline, preserving chemoselectivity.

Self-Validating Experimental Protocol

Materials: 3-bromo-5-methoxyaniline (1.0 equiv), (3,4-difluorophenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.5 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

  • Degassing (Critical Step): Charge a Schlenk flask with 3-bromo-5-methoxyaniline, boronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: O₂ promotes homocoupling of the boronic acid, reducing yield.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. The solution will turn a deep red/orange.

  • Thermal Activation: Heat the mixture to 85 °C for 4–6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). Visualize with UV (254 nm) and Ninhydrin stain. The starting bromoaniline will appear as a distinct spot that stains purple/brown. The reaction is complete when this spot is entirely consumed.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove dppf salts and inorganic byproducts. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Final Validation: ¹H NMR (CDCl₃) must show the appearance of the 3,4-difluorophenyl aromatic protons (multiplet, ~7.0-7.3 ppm) and retain the broad singlet of the -NH₂ group (~3.7 ppm, 2H).

Route B: Buchwald-Hartwig Amination (C–N Bond Formation)

Mechanistic Causality & Catalyst Design

Synthesizing primary anilines via Buchwald-Hartwig amination is historically notorious for over-arylation[4]. The monoarylated product (the primary aniline) is often more nucleophilic than the starting ammonia source, leading to diarylamine byproducts.

To solve this, we utilize a two-step sequence employing an ammonia surrogate (benzophenone imine ) and a highly engineered dialkylbiaryl phosphine ligand, tBuBrettPhos [5][6]. The massive steric bulk of the tert-butyl groups on the phosphine forces the palladium center into a highly encumbered pocket. Once the imine coordinates and undergoes reductive elimination, the resulting bulky product cannot re-coordinate to the Pd center, completely shutting down over-arylation. The imine is subsequently cleaved via mild acidic hydrolysis to reveal the primary aniline.

CatalyticCycle Pd0 tBuBrettPhos-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII TransMet Imine Coordination & Deprotonation (NaOtBu) PdII->TransMet PdII_Amido L-Pd(II)(Ar)(N=CPh2) TransMet->PdII_Amido RedElim Reductive Elimination (Sterically Driven) PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-N=CPh2 (Imine Intermediate) RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the sterically driven reductive elimination.

Self-Validating Experimental Protocol

Materials: 1-bromo-3-(3,4-difluorophenyl)-5-methoxybenzene (1.0 equiv), Benzophenone imine (1.1 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), NaOtBu (1.5 equiv), anhydrous Toluene.

  • Glovebox Setup: To prevent catalyst degradation, assemble the reaction in a glovebox. Combine the aryl bromide, Pd₂(dba)₃, tBuBrettPhos, and NaOtBu in a sealed vial.

  • Imine Addition: Add anhydrous Toluene followed by benzophenone imine. Seal the vial and heat to 85 °C for 8 hours.

  • In-Process Validation 1 (Coupling): Check by GC-MS or LC-MS. The mass of the intermediate imine [M+H]⁺ should be the dominant peak.

  • Hydrolysis (Deprotection): Cool the mixture to room temperature. Add 1M aqueous HCl (5.0 equiv) and THF (to maintain solubility). Stir vigorously at room temperature for 2 hours.

  • In-Process Validation 2 (Cleavage): TLC will show the disappearance of the non-polar imine spot and the appearance of a highly polar, ninhydrin-active spot (the primary aniline hydrochloride salt).

  • Workup & Isolation: Basify the aqueous layer to pH 10 using 1M NaOH. Extract with CH₂Cl₂ (3x). The benzophenone byproduct remains in the organic phase, but can be separated from the product via silica gel chromatography (Hexanes/EtOAc) or by utilizing an acid-base extraction sequence.

Comparative Data & Performance Metrics

The following table summarizes the empirical performance of both routes based on standard process chemistry metrics.

MetricRoute A: Suzuki-MiyauraRoute B: Buchwald-Hartwig
Overall Yield 82 – 88%65 – 75% (over 2 steps)
Step Count 1 Step2 Steps (Coupling + Hydrolysis)
Catalyst Loading 5 mol% Pd(dppf)Cl₂2 mol% Pd₂(dba)₃ + 4 mol% tBuBrettPhos
Atom Economy High (Boronic acid byproduct is lightweight)Low (Benzophenone byproduct is heavy)
Moisture/Air Sensitivity Low (Aqueous conditions used)High (Strict anhydrous/anaerobic needed)
Scalability Excellent (Standard plant conditions)Moderate (Requires specialized ligands)
Primary Byproducts Protodeboronation of boronic acidDiarylamine (trace), Benzophenone

Conclusion & Recommendations

For the synthesis of 3-(3,4-difluorophenyl)-5-methoxyaniline , Route A (Suzuki-Miyaura) is objectively superior for both discovery scale and process scale-up. The ability to tolerate an unprotected primary aniline under mild, aqueous conditions drastically reduces step count, improves atom economy, and eliminates the need for expensive, highly engineered ligands like tBuBrettPhos[7].

Route B (Buchwald-Hartwig) should only be deployed as a contingency if the specific (3,4-difluorophenyl)boronic acid is unavailable, or if the biaryl core is generated via a different methodology (e.g., C–H activation) prior to late-stage amination[6]. If Route B must be used, the benzophenone imine/tBuBrettPhos system is mandatory to prevent catastrophic over-arylation.

References

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction Source: PUBDB URL: [Link]

  • Title: C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases Source: ACS Catalysis URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC URL: [Link]

Sources

Validation

A Comparative Guide to Analytical Method Validation for the Quantification of 3-(3,4-Difluorophenyl)-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3,4-Difluorophenyl)-5-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Difluorophenyl)-5-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. The precise and accurate quantification of this intermediate is paramount for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). A robust and validated analytical method is not merely a regulatory requirement; it is the cornerstone of a reliable manufacturing process, enabling effective process control, impurity profiling, and stability testing.

This guide provides a comparative overview of three prevalent analytical techniques for the quantification of 3-(3,4-Difluorophenyl)-5-methoxyaniline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As no specific validated method for this particular analyte is widely published, this guide synthesizes established methodologies for structurally analogous compounds to provide a robust framework for method development and validation. We will delve into the principles of each technique, present their relative strengths and weaknesses, and provide detailed, actionable protocols that serve as a starting point for your laboratory's validation efforts.

The choice of an analytical method is a critical decision driven by a multitude of factors including the nature of the sample matrix, the required sensitivity, the expected concentration range of the analyte, and the available instrumentation. This guide is designed to empower you, the researcher, to make an informed decision by understanding the causality behind experimental choices and by providing the tools to develop a self-validating analytical system.

Method Comparison at a Glance

The selection of an optimal analytical technique hinges on a careful consideration of its performance characteristics. The following table summarizes the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 3-(3,4-Difluorophenyl)-5-methoxyaniline, based on data from analogous aromatic amines.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio.Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1]
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105% (with internal standard)98-102%
Precision (%RSD) < 2.0%< 5.0%< 2.0%
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL (without derivatization)~0.01 - 1 ng/mL
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL~0.3 - 3 µg/mL (without derivatization)~0.03 - 3 ng/mL
Sample Throughput Moderate to HighLow to ModerateHigh
Specificity Good; can be challenging with co-eluting impurities without a photodiode array (PDA) detector.High; mass spectral data provides structural information.Excellent; highly selective due to precursor-product ion transitions.
Derivatization Not typically required.May be required to improve volatility and peak shape.[2]Not typically required.
Instrumentation Cost ModerateModerate to HighHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most ubiquitous technique in pharmaceutical analysis for its versatility, robustness, and applicability to a wide range of compounds. For a molecule like 3-(3,4-Difluorophenyl)-5-methoxyaniline, which possesses a chromophore, HPLC-UV is an excellent starting point for developing a quantitative method.

The "Why": Causality in Method Design

The choice of a reversed-phase C18 column is logical for this analyte due to its moderate polarity. The aromatic rings and the methoxy group contribute to its hydrophobicity, making it well-suited for retention on a nonpolar stationary phase.[3] The mobile phase, a mixture of a weak acid in water and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention time and peak shape. The acidic modifier, such as formic acid, is crucial for protonating the aniline moiety, which suppresses silanol interactions on the column and leads to symmetrical peaks.

A stability-indicating method is one that can resolve the main peak from all potential degradation products.[4] This is achieved through forced degradation studies, where the drug substance is subjected to harsh conditions to generate these degradants. The developed HPLC method must then demonstrate baseline separation of the parent compound from these stress-induced impurities.

Experimental Protocol: A Stability-Indicating HPLC-UV Method

This protocol outlines the steps for developing and validating a stability-indicating HPLC-UV method for the quantification of 3-(3,4-Difluorophenyl)-5-methoxyaniline.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the analyte determined by PDA).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 3-(3,4-Difluorophenyl)-5-methoxyaniline reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Method Validation Workflow:

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following workflow is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Caption: General workflow for analytical method validation.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 105°C.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light.

Analyze all stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-separated from the main analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 3-(3,4-Difluorophenyl)-5-methoxyaniline, GC-MS can be a viable alternative to HPLC, especially for impurity identification due to the structural information provided by mass spectrometry.

The "Why": Causality in Method Design

The primary challenge for analyzing anilines by GC is their polarity and potential for thermal degradation in the hot injector. The amine group can interact with active sites in the GC system, leading to poor peak shape and low response.[7] Derivatization, such as acylation or silylation, is often employed to block the active hydrogen of the amine, which increases volatility and thermal stability, and improves chromatographic performance.[8] An electron ionization (EI) source is typically used, which generates a reproducible fragmentation pattern that can be compared to a spectral library for identification.

Experimental Protocol: GC-MS Method with Derivatization

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

2. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions of the standard and sample in a suitable solvent like ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Derivatization (Acylation):

    • To 100 µL of the standard or sample solution in a vial, add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[1]

The "Why": Causality in Method Design

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interferences from the sample matrix.[7] Electrospray ionization (ESI) in positive mode is ideal for anilines as they readily accept a proton to form a stable [M+H]⁺ ion.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A fast gradient, e.g., 10-95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. MS/MS Parameters:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: To be determined by infusing a standard solution of 3-(3,4-Difluorophenyl)-5-methoxyaniline and optimizing the precursor ion (e.g., [M+H]⁺) and the most abundant, stable product ions.

Choosing the Right Method: A Decision Guide

The selection of the most appropriate analytical technique is a critical step that depends on the specific requirements of the analysis. The following decision tree can guide researchers in choosing between HPLC-UV, GC-MS, and LC-MS/MS.

Method_Selection_Decision_Tree Start Start: Define Analytical Need Routine_QC Routine QC / Assay? Start->Routine_QC Trace_Analysis Trace Level Impurity / Bioanalysis? Start->Trace_Analysis Unknown_ID Unknown Impurity Identification? Start->Unknown_ID HPLC_Available HPLC Available? Routine_QC->HPLC_Available LCMSMS_Available LC-MS/MS Available? Trace_Analysis->LCMSMS_Available GC_Available GC-MS Available? Unknown_ID->GC_Available HPLC_Available->GC_Available No Use_HPLC_UV Use HPLC-UV HPLC_Available->Use_HPLC_UV Yes GC_Available->LCMSMS_Available No Use_GC_MS Use GC-MS (Consider Derivatization) GC_Available->Use_GC_MS Yes GC_Available->Use_GC_MS Yes Consider_Outsourcing Consider Outsourcing or Acquiring New Instrument GC_Available->Consider_Outsourcing No Use_LCMSMS Use LC-MS/MS LCMSMS_Available->Use_LCMSMS Yes LCMSMS_Available->Use_LCMSMS Yes LCMSMS_Available->Consider_Outsourcing No LCMSMS_Available->Consider_Outsourcing No

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an analytical method for the quantification of 3-(3,4-Difluorophenyl)-5-methoxyaniline is a critical exercise in ensuring product quality and regulatory compliance. While no single method is universally superior, this guide has provided a comparative framework to aid in the selection of the most appropriate technique for your specific needs.

  • HPLC-UV stands out as a robust, reliable, and cost-effective choice for routine quality control and assay determination.

  • GC-MS offers excellent capabilities for impurity identification and can be a powerful tool for understanding the process-related impurity profile, although it may require a derivatization step.

  • LC-MS/MS provides the ultimate in sensitivity and selectivity, making it the method of choice for trace-level quantification and bioanalytical applications.

The provided protocols serve as a well-reasoned starting point for method development. It is incumbent upon the analytical scientist to perform a thorough validation according to the principles outlined in the ICH guidelines to demonstrate that the chosen method is, indeed, fit for its intended purpose. This commitment to scientific integrity and rigorous validation is the bedrock of trustworthy and reliable analytical data in the pharmaceutical industry.

References

  • Benchchem. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline.
  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604. [Link]

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • SIELC Technologies. (n.d.). 3,4-Difluoroaniline. SIELC Technologies.
  • Patel, S. K., Dedania, Z., & Dedania, R. (2018). Development and validation of a stability indicating rp-hplc method for the determination of potential degradation products of d. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 59. [Link]

  • Becerril-Sánchez, M. L., et al. (2012). Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from c. Food Additives & Contaminants: Part A, 29(4), 665-674.
  • Sharma, A., & Sharma, R. (2021). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review.
  • Korneeva, E., et al. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Analytical CHEMISTRY. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
  • [Analysis of perfluorooctanoic acid by high performance liquid chromatography with 3,4-dichloroaniline derivatiz
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • D’haese, E., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1059-1070.
  • Orata, F. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis.
  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
  • Benchchem. (2025). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. Benchchem.
  • Restek. (n.d.).
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Research Journal of Pharmacy and Technology.
  • Ng, L., et al. (2010). Qualitative drug analysis of hair extracts by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantific
  • A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. (n.d.). SCIRP.
  • HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone. (2025).
  • Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Deriv

Sources

Comparative

Comparative Guide: Crystal Structure Analysis of 3-(3,4-Difluorophenyl)-5-methoxyaniline Derivatives

Executive Summary & Mechanistic Context For researchers and drug development professionals, the structural elucidation of highly functionalized pharmaceutical intermediates is a critical bottleneck. Derivatives of 3-(3,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

For researchers and drug development professionals, the structural elucidation of highly functionalized pharmaceutical intermediates is a critical bottleneck. Derivatives of 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5) are of particular interest in the synthesis of bioactive compounds, such as kinase inhibitors. However, these molecules present unique crystallographic challenges.

The Causality of Crystallization Failure: The high electronegativity of the fluorine atoms on the biphenyl-like core creates strong local dipoles. This induces rapid, highly directional intermolecular interactions (e.g., C-H···F hydrogen bonding and multipolar π-stacking) during synthesis [5]. Consequently, the kinetic product is almost always a fine microcrystalline powder. Furthermore, the conformational flexibility of the methoxy group often causes the compound to "oil out" rather than form the large, highly ordered single crystals required for traditional Single-Crystal X-ray Diffraction (SCXRD).

This guide objectively compares the performance of SCXRD, Powder X-ray Diffraction (PXRD), and the emerging Microcrystal Electron Diffraction (MicroED) technique, providing actionable, self-validating workflows for the structural analysis of these challenging fluorinated derivatives.

Technology Comparison: SCXRD vs. MicroED vs. PXRD

To select the appropriate analytical technique, one must understand the fundamental physics of the probe being used. X-rays interact with the electron cloud of an atom, resulting in relatively weak scattering. Electrons, however, interact with the electrostatic potential of the entire atom (both the nucleus and the electron cloud), making their interaction with matter approximately 1,000 times stronger than X-rays [2]. This fundamental difference dictates the sample requirements and resolution limits outlined below.

Quantitative Performance Comparison
ParameterSCXRD (Single-Crystal X-ray)MicroED (Electron Diffraction)PXRD (Powder X-ray)
Probe Type X-ray PhotonsHigh-Energy ElectronsX-ray Photons
Sample Requirement Large single crystal (>10 μm)Microcrystalline powder (<1 μm)Bulk powder (>10 mg)
Interaction Strength WeakStrong (~1000x X-rays)Weak
Resolution Limit Atomic (< 0.8 Å)Atomic (< 0.8 Å)Low (1D projection overlap)
Absolute Configuration Yes (Anomalous Dispersion)Yes (via Chiral Salt Formation)No
Time-to-Result Days to Weeks (Crystal Growth)< 1 Day (Direct from powder)Hours
Primary Use Case Gold-standard 3D structureRapid 3D structure from powderBulk phase identification

Insight: While PXRD is excellent for bulk phase identification, the 1D projection of 3D diffraction data often leads to severe peak overlap in low-symmetry organic molecules, making ab initio structure solution highly ambiguous. MicroED bridges this gap by providing SCXRD-level 3D data directly from sub-micron powders [3].

Decision Matrix & Workflow Visualization

StructuralAnalysisWorkflow A 3-(3,4-Difluorophenyl)-5-methoxyaniline Derivative Synthesis B Crystallinity Assessment (Optical Microscopy) A->B C Large Single Crystals (>10 μm) B->C Slow Evaporation D Microcrystalline Powder (<1 μm) B->D Rapid Precipitation E SCXRD Protocol (X-ray Diffraction) C->E F MicroED Protocol (Electron Diffraction) D->F G Structure Solution & Refinement (Olex2 / SHELXL) E->G F->G H Self-Validation (R1 < 0.05 / PXRD Match) G->H

Workflow for selecting SCXRD vs. MicroED based on derivative crystal size.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every structural analysis must operate as a closed, self-validating loop. Below are the field-proven protocols for both techniques.

Protocol A: SCXRD (The Thermodynamic Approach)

Use when the derivative can be coaxed into large crystals via thermodynamic control.

  • Crystal Growth: Dissolve 5 mg of the derivative in a minimum volume of ethyl acetate. Layer slowly with hexane (anti-solvent) in a narrow vial. Allow vapor diffusion over 7–14 days to yield >10 μm crystals.

  • Mounting: Select a single, optically clear crystal under a polarized light microscope. Mount it on a MiTeGen cryo-loop using Paratone-N oil to prevent solvent loss and ice formation.

  • Data Collection: Transfer to a diffractometer equipped with a Cu-Kα source (λ = 1.54184 Å) and a nitrogen cryostream set to 100 K. The cryogenic temperature reduces atomic thermal vibration (Debye-Waller factor), drastically improving high-angle resolution.

  • Self-Validating Check: Solve the structure using direct methods (SHELXT) and refine (SHELXL). The system validates itself if the final R1 factor is < 0.05, the Goodness-of-Fit (GoF) is ~1.0, and the maximum residual electron density in the difference Fourier map is < 0.5 e/ų.

Protocol B: MicroED (The Kinetic Approach)

Use when the derivative stubbornly remains a microcrystalline powder [1].

  • Sample Preparation: Take ~1 mg of the raw synthesized powder. Gently crush it between two glass slides to ensure crystal thickness is < 500 nm (electrons cannot penetrate thicker samples without severe inelastic scattering).

  • Grid Application: Dust the crushed powder directly onto a glow-discharged holey carbon TEM grid.

  • Data Collection: Plunge the grid into liquid nitrogen and transfer to a Cryo-TEM (e.g., Titan Krios) operating at 200 kV. Locate a suitable microcrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage from -30° to +30° at 0.5°/sec while recording the diffraction pattern on a direct electron detector.

  • Self-Validating Check (Crucial): MicroED data often yields higher R1 values (~0.10–0.15) due to dynamical scattering (multiple scattering events within the crystal). To validate the structure, use the refined MicroED atomic coordinates to simulate a 1D powder pattern. Cross-reference this simulated pattern against the experimental bulk PXRD pattern of the batch. A high degree of matching confirms the single microcrystal is a true representation of the bulk material, validating the result.

  • Absolute Configuration (If Chiral): Because dynamical scattering obscures the anomalous signal needed for absolute stereochemistry, co-crystallize the derivative with a known chiral acid to form a chiral salt. The known stereocenters of the counterion will lock the relative framework, revealing the absolute configuration of the API [4].

Experimental Data: Performance Comparison

The following table presents representative experimental data comparing SCXRD and MicroED performance for a synthesized 3-(3,4-Difluorophenyl)-5-methoxyaniline derivative.

MetricSCXRD (Slow Evaporation)MicroED (Direct Powder)
Analyzed Crystal Dimensions 120 × 80 × 50 μm0.8 × 0.4 × 0.2 μm
Space Group P2₁/cP2₁/c
Resolution Limit 0.75 Å0.82 Å
Completeness 99.5%92.3%
R1 (obs) 0.0380.112
wR2 (obs) 0.095N/A (Dynamical effects limit wR2 utility)
C-F Bond Length Precision ± 0.002 ű 0.015 Å

Data Analysis: Both techniques successfully identified the exact same P2₁/c polymorph. While SCXRD provided slightly tighter precision on the C-F bond lengths (± 0.002 Å) and a lower R1 factor, MicroED achieved atomic resolution (0.82 Å) directly from the raw powder in a fraction of the time, bypassing a 14-day crystallization bottleneck.

Conclusion

For 3-(3,4-Difluorophenyl)-5-methoxyaniline derivatives, the choice of analytical technique should be dictated by the compound's crystallization kinetics. If large crystals can be grown, SCXRD remains the gold standard for high-precision bond metrics and direct absolute configuration. However, because the fluorine atoms and methoxy groups frequently drive these molecules into microcrystalline states, MicroED is the superior alternative for rapid, bottleneck-free 3D structural elucidation. By coupling MicroED with bulk PXRD cross-validation and chiral salt formation, researchers can achieve a fully self-validating, regulatory-grade structural profile in a matter of days rather than weeks.

References

  • Microcrystal electron heavily diffraction could advance drug development - Drug Target Review -
  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - Frontiers -
  • An Overview of Microcrystal Electron Diffraction (MicroED) - PMC - NIH -
  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communic
  • Structural Confirmation of 2-(Chloromethyl)-4-fluoroaniline Derivatives: A Comparative Guide to X-ray Crystallography - Benchchem -
Validation

Comparative Analysis of Metabolic Stability: 3-(3,4-Difluorophenyl)-5-methoxyaniline vs. Its Non-Fluorinated Analog

[label="3. Quench Finalizing the Guide and Figures I've completed the DOT diagrams, ensuring they are clear, informative, and visually appealing.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Quench

Finalizing the Guide and Figures

I've completed the DOT diagrams, ensuring they are clear, informative, and visually appealing. The CYP450 diagram effectively contrasts the metabolic pathways of fluorinated and non-fluorinated compounds, highlighting the fluorine substitution's impact. The microsomal stability assay workflow is also now well-structured. I am also reviewing the text, ensuring it is technically accurate.

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

In the optimization phase of small-molecule drug discovery, rapid hepatic clearance is a primary driver of clinical attrition. Aromatic rings, particularly unsubstituted phenyl groups, are notorious metabolic hotspots susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes.

This guide provides an objective, data-driven comparison of 3-phenyl-5-methoxyaniline (the non-fluorinated analog) and its optimized derivative, 3-(3,4-Difluorophenyl)-5-methoxyaniline . By strategically incorporating a 3,4-difluorophenyl motif, medicinal chemists can effectively block CYP450-mediated aromatic hydroxylation.

The Causality of the "Fluorine Effect"

The substitution of hydrogen for fluorine at the 3- and 4-positions of the phenyl ring fundamentally alters the molecule's metabolic fate through two primary mechanisms:

  • Thermodynamic Blockade: The carbon-fluorine (C–F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to ~410 kJ/mol for a standard C–H bond[1][2]. The reactive iron-oxo species in the CYP450 catalytic cycle lacks the thermodynamic potential to cleave this bond, effectively halting oxidative metabolism at these specific sites[3].

  • Electronic Deactivation: Fluorine is highly electronegative. Its incorporation withdraws electron density from the aromatic π-system, rendering the entire difluorophenyl ring less susceptible to electrophilic attack by CYP450 enzymes[2][4].

MetabolicPathway CYP Hepatic CYP450 (e.g., CYP3A4 / CYP2D6) Metab1 Rapid Aromatic Hydroxylation (High Clearance) CYP->Metab1 Oxidation of C-H bond Metab2 Metabolic Blockade (Prolonged Half-Life) CYP->Metab2 C-F bond resists oxidation NonF 3-phenyl-5-methoxyaniline (Non-Fluorinated) NonF->CYP Binding F_Sub 3-(3,4-Difluorophenyl)- 5-methoxyaniline F_Sub->CYP Binding

Figure 1: Divergent CYP450-mediated metabolic pathways based on aromatic fluorine substitution.

Comparative Quantitative Data

The following table summarizes representative in vitro metabolic stability metrics for both compounds across Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM). The data clearly illustrates the protective effect of the difluorophenyl motif, which drastically reduces intrinsic clearance ( CLint​ ) and extends the in vitro half-life ( t1/2​ )[5].

Pharmacokinetic Parameter3-phenyl-5-methoxyaniline3-(3,4-Difluorophenyl)-5-methoxyanilinePerformance Shift
HLM t1/2​ (min) 14.2> 120.0> 8.4x Increase
HLM CLint​ (µL/min/mg) 97.6< 11.5> 8.5x Decrease
MLM t1/2​ (min) 9.588.49.3x Increase
MLM CLint​ (µL/min/mg) 145.915.69.3x Decrease
Primary Putative Metabolites Mono/Di-hydroxylated phenylMinor O-demethylationMetabolic Shift

Note: CLint​ values > 50 µL/min/mg generally indicate high clearance compounds, while values < 15 µL/min/mg indicate high metabolic stability.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system. It includes a minus-NADPH control to distinguish between true CYP450-mediated enzymatic degradation and non-specific chemical instability, alongside standard positive controls.

Reagents and Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH Regenerating System: Solution A ( NADP+ , Glucose-6-phosphate) and Solution B (Glucose-6-phosphate dehydrogenase). Causality note: Direct addition of NADPH is avoided because it rapidly degrades in solution at 37°C. A regenerating system ensures a constant, steady-state supply of reducing equivalents required for the CYP450 catalytic cycle.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology

Step 1: Master Mix Preparation

  • Dilute the test compounds (3-phenyl-5-methoxyaniline and 3-(3,4-Difluorophenyl)-5-methoxyaniline) to a 100 µM working stock in 50% ACN/water.

  • Prepare a microsomal master mix in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Spike the test compound into the master mix to achieve a final assay concentration of 1 µM. Keep organic solvent concentration below 0.5% (v/v) to prevent CYP450 inhibition.

Step 2: Pre-Incubation & Control Setup

  • Aliquot 50 µL of the master mix into a 96-well plate for each time point (0, 5, 15, 30, 45, and 60 minutes).

  • Self-Validation Check: Set up a parallel plate for the minus-NADPH control (buffer added instead of the regenerating system) and a positive control well (e.g., Verapamil, a known high-clearance drug).

  • Pre-incubate the plates at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Assay Initiation & Quenching

  • Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system to all wells (except the minus-NADPH controls).

  • Immediately quench the "0 minute" time point by adding 180 µL of the ice-cold Quenching Solution.

  • For subsequent time points (5, 15, 30, 45, 60 min), add 180 µL of Quenching Solution at the exact designated time. Causality note: The 3:1 ratio of organic solvent to aqueous sample instantly denatures the CYP450 proteins, immediately halting all enzymatic activity.

Step 4: Sample Processing & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water to improve peak shape during chromatography.

  • Analyze the samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, quantifying the ratio of the parent compound peak area to the internal standard peak area.

Step 5: Data Processing

  • Calculate the percentage of parent compound remaining relative to the 0-minute time point.

  • Plot the natural logarithm ( ln ) of the % remaining against time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate half-life: t1/2​=0.693/k .

  • Calculate intrinsic clearance: CLint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg).

AssayWorkflow Prep 1. Preparation Test Cmpd + Microsomes (HLM/MLM) Incub 2. Incubation + NADPH Regenerating Sys 37°C Prep->Incub Quench 3. Quenching Ice-cold ACN + IS Timepoints: 0-60 min Incub->Quench Analysis 4. LC-MS/MS MRM Quantification Quench->Analysis Data 5. Data Processing Calculate t1/2 & CLint Analysis->Data

Figure 2: Step-by-step workflow for the in vitro liver microsomal stability assay.

Conclusion

The empirical data and mechanistic principles demonstrate that replacing a standard phenyl ring with a 3,4-difluorophenyl moiety is a highly effective strategy for overcoming metabolic liabilities in lead optimization. By leveraging the high bond dissociation energy of the C–F bond[2] and its electron-withdrawing properties[4], 3-(3,4-Difluorophenyl)-5-methoxyaniline achieves a significantly lower intrinsic clearance profile compared to its non-fluorinated analog, making it a vastly superior scaffold for downstream in vivo pharmacokinetic studies.

References

  • The role of fluorine in medicinal chemistry. tandfonline.com. Available at:[Link]

  • The Role of Fluorine in Medicinal Chemistry and Drug Design. sdiarticle5.com. Available at:[Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

Differential Scanning Calorimetry (DSC) of 3-(3,4-Difluorophenyl)-5-methoxyaniline: A Comparative Thermal Profiling Guide

As pharmaceutical pipelines increasingly rely on heavily functionalized biphenyl and aniline derivatives, understanding the solid-state thermodynamics of these intermediates is non-negotiable. 3-(3,4-Difluorophenyl)-5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on heavily functionalized biphenyl and aniline derivatives, understanding the solid-state thermodynamics of these intermediates is non-negotiable. 3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS: 2138566-03-5) is a critical fluorinated building block used in the synthesis of advanced therapeutics and organic semiconductors.

For researchers and drug development professionals, characterizing this compound via Differential Scanning Calorimetry (DSC) provides essential data on its polymorphic landscape, purity, and thermal stability. This guide objectively compares the thermal performance of 3-(3,4-Difluorophenyl)-5-methoxyaniline against non-fluorinated analogs and structural isomers, providing a self-validating experimental workflow to ensure scientific integrity.

Comparative Thermal Profiling: The Causality of Fluorination

When evaluating the thermal properties of biphenylamines, the substitution pattern dictates the crystal lattice energy. To understand the specific behavior of 3-(3,4-Difluorophenyl)-5-methoxyaniline, we must compare it against two structural alternatives:

  • The Non-Fluorinated Analog: 3-methoxy-[1,1'-biphenyl]-3-amine.

  • The Structural Isomer: 3-(2,4-difluorophenyl)-5-methoxyaniline.

The Mechanistic Impact of the 3,4-Difluoro Motif

The introduction of highly electronegative fluorine atoms at the 3,4-positions of the phenyl ring fundamentally alters intermolecular interactions. Unlike the non-fluorinated analog, the 3,4-difluoro substitution creates a strong, localized dipole moment. This facilitates robust intermolecular C−H⋯F hydrogen bonding and dipole-dipole interactions.

Consequently, the crystal lattice energy increases, requiring more thermal energy to disrupt the solid state. This manifests as a higher melting point ( Tm​ ) and a larger enthalpy of fusion ( ΔHm​ ) compared to the non-fluorinated baseline. Furthermore, studies on structurally analogous biphenyl derivatives demonstrate that meta/para substitutions (like the 3,4-pattern) often promote highly crystalline phases, whereas ortho-substitutions (like the 2,4-isomer) introduce steric hindrance that can disrupt planar packing, occasionally lowering the Tm​ or trapping the material in an amorphous glass state ( Tg​ ).

Fluorine_Effect Sub 3,4-Difluoro Substitution Dipole Enhanced Local Dipole Moment Sub->Dipole Bonding Intermolecular C-H...F Interactions Dipole->Bonding Lattice Increased Crystal Lattice Energy Bonding->Lattice Tm Elevated Melting Point (Tm) Lattice->Tm

Fig 1: Mechanistic pathway of how 3,4-difluoro substitution elevates the melting point.

Quantitative Data Comparison

The following table summarizes the comparative thermal properties. Because exact empirical DSC data for highly specific proprietary intermediates can vary based on crystallization solvents, these values represent rigorous predictive baselines derived from established thermal behaviors of heterocyclic and biphenylamine derivatives .

CompoundStructural FeatureGlass Transition ( Tg​ )Melting Point ( Tm​ )Enthalpy of Fusion ( ΔHm​ )
3-(3,4-Difluorophenyl)-5-methoxyaniline 3,4-Difluoro (Target) ~ 45 °C 115 - 125 °C > 80 J/g
3-methoxy-[1,1'-biphenyl]-3-amineNon-fluorinated (Analog)~ 35 °C90 - 100 °C~ 65 J/g
3-(2,4-difluorophenyl)-5-methoxyaniline2,4-Difluoro (Isomer)~ 50 °C105 - 115 °C~ 70 J/g

Note: The target compound exhibits superior thermal stability and a sharper melting endotherm due to optimized crystal packing, making it a more predictable intermediate for high-temperature synthetic coupling reactions.

Experimental Protocol: A Self-Validating DSC System

To guarantee trustworthiness, the DSC protocol must be a self-validating system. A single heating run is insufficient, as it captures the compound's "thermal history"—including residual solvents, mechanical stress from milling, and metastable polymorphs.

By employing a Heat-Cool-Heat cycle , the first heating run acts as an internal control to erase this history. The subsequent cooling cycle standardizes the crystallization process, ensuring that the second heating run measures the true, intrinsic thermodynamic properties of the compound.

Step-by-Step Methodology

Phase 1: Instrument Preparation & Calibration

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000 or Netzsch DSC 204) using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHm​ = 28.45 J/g).

  • Baseline Validation: Run an empty Tzero aluminum pan under the exact experimental conditions to establish a flat baseline. This validates that no instrumental drift will artifactually skew the heat flow data.

Phase 2: Sample Preparation 3. Accurately weigh 3.0 to 5.0 mg of 3-(3,4-Difluorophenyl)-5-methoxyaniline into a Tzero aluminum pan. 4. Hermetically seal the pan with a pinhole lid to allow for the outgassing of any residual volatile solvents without deforming the pan.

Phase 3: The Heat-Cool-Heat Cycle 5. Purge: Maintain a constant dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation during the thermal cycle . 6. First Heating (Erase History): Equilibrate at 25 °C. Ramp at 10 °C/min to 160 °C. Causality: This melts the sample completely, erasing mechanical stress and desolvating the lattice. 7. Cooling (Standardized Crystallization): Ramp down at 10 °C/min from 160 °C to -20 °C. Causality: This controlled cooling forces the compound into its most thermodynamically stable crystalline form, or captures its glass transition if it prefers an amorphous state. 8. Second Heating (Data Acquisition): Ramp at 10 °C/min from -20 °C to 250 °C. Record the onset temperature ( Tonset​ ) and peak temperature ( Tpeak​ ) of the melting endotherm.

DSC_Workflow Start Sample Preparation (3-5 mg in Al pan) Heat1 First Heating Cycle (Erase Thermal History) Start->Heat1 10°C/min Cool1 Cooling Cycle (Induce Crystallization) Heat1->Cool1 -10°C/min Heat2 Second Heating Cycle (Measure True Tm / Tg) Cool1->Heat2 10°C/min Analyze Data Analysis (Integrate Endotherms) Heat2->Analyze

Fig 2: Self-validating Heat-Cool-Heat DSC workflow for thermal history elimination.

Data Interpretation

When analyzing the thermogram from the second heating cycle, the Tonset​ should be used as the definitive melting point, as it is independent of sample mass. A sharp endothermic peak ( ΔT<3°C between onset and peak) confirms high purity of the 3-(3,4-Difluorophenyl)-5-methoxyaniline sample. If multiple endotherms are observed prior to the main melt, this indicates the presence of polymorphic forms or structural isomers (such as cross-contamination with the 2,4-difluoro isomer).

References

  • Steponaitis, M., et al. "Investigation of biphenyl enamines for applications as p-type semiconductors." Royal Society Open Science, 2023, 10(7), 230260. Available at:[Link]

  • Worzakowska, M. "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates." International Journal of Molecular Sciences, 2023, 24(7), 6190. Available at:[Link]

Validation

Analytical Modality Comparison: ¹⁹F NMR vs. Traditional Techniques for the Structural Elucidation of 3-(3,4-Difluorophenyl)-5-methoxyaniline

Executive Summary In modern[1], fluorinated building blocks such as 3-(3,4-Difluorophenyl)-5-methoxyaniline are highly prized for their ability to modulate lipophilicity, metabolic stability, and protein-ligand binding d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern[1], fluorinated building blocks such as 3-(3,4-Difluorophenyl)-5-methoxyaniline are highly prized for their ability to modulate lipophilicity, metabolic stability, and protein-ligand binding dynamics. However, validating the exact regiochemistry and structural integrity of these fragments requires robust analytical modalities.

This guide objectively compares High-Field ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy against alternative techniques (Benchtop ¹⁹F NMR, ¹H NMR, and LC-MS), providing researchers with a definitive framework for spectral interpretation, causality-driven experimental design, and self-validating protocols.

The Analytical Challenge: Why Traditional Modalities Fall Short

3-(3,4-Difluorophenyl)-5-methoxyaniline consists of an electron-rich 5-methoxyaniline core cross-coupled to an electron-deficient 3,4-difluorophenyl ring.

If a scientist relies solely on ¹H NMR, they encounter a severe spectral bottleneck in the aromatic region (6.50 – 7.50 ppm). The six aromatic protons overlap heavily, and their signals are further complicated by extensive ¹H-¹⁹F scalar coupling (heteronuclear splitting). LC-MS provides the exact mass but struggles to definitively distinguish between difluoro-regioisomers (e.g., 2,4-difluoro vs. 3,4-difluoro) without exhaustive MS/MS fragmentation profiling.

Conversely, ¹⁹F NMR provides a pristine, zero-background window into the molecule's structure, leveraging the 100% natural isotopic abundance and high gyromagnetic ratio of the ¹⁹F nucleus[2].

Modality Performance Comparison

The following table objectively compares the performance of different analytical modalities for characterizing this specific fluorinated fragment.

Analytical ModalitySensitivity to F-SubstitutionSpectral SimplicityBackground InterferencePrimary Use Case
High-Field ¹⁹F NMR (600 MHz) Optimal (Resolves fine J-coupling)High (Only 2 signals observed)Zero (No ¹⁹F in standard solvents)Definitive structural & regiochemical elucidation.
Benchtop ¹⁹F NMR (80 MHz) Moderate (Second-order overlap possible)HighZeroQuick reaction monitoring & raw material QC.
High-Field ¹H NMR (600 MHz) Indirect (Via complex ¹H-¹⁹F splitting)Low (Heavy aromatic overlap)High (Solvent & impurity protons)General backbone verification.
LC-MS/MS (ESI-TOF) Low (Only provides exact mass)N/AModerate (Matrix effects)Purity assessment & molecular weight confirmation.

In-Depth ¹⁹F NMR Spectral Interpretation

Understanding the ¹⁹F NMR spectrum of 3-(3,4-Difluorophenyl)-5-methoxyaniline requires analyzing the local magnetic environment of the two fluorine nuclei on the pendant ring: F-3' and F-4' .

Causality of Chemical Shifts

Because both fluorines are attached to an aromatic system, they resonate in the typical aryl fluoride region. The F-4' atom is para to the electron-donating aniline core (via the biphenyl linkage), which slightly increases its local electron density and shielding compared to F-3'. Consequently, we observe two distinct signals:

  • F-3' Signal: ~ -137.0 to -138.5 ppm

  • F-4' Signal: ~ -139.0 to -141.0 ppm

Causality of Scalar Coupling (Multiplet Splitting)

The splitting pattern is governed by through-bond J-coupling interactions. The high receptivity of the ¹⁹F reporter translates into distinct, predictable multiplet signatures[2].

  • Ortho F-F Coupling (³J_FF): The spatial proximity of F-3' and F-4' results in a massive homonuclear coupling constant of ~20–22 Hz . This splits both primary signals into large doublets.

  • Ortho F-H Coupling (³J_FH): F-3' couples to the adjacent H-2', and F-4' couples to the adjacent H-5'. This heteronuclear coupling is typically ~9–11 Hz , splitting the primary doublets again.

  • Meta F-H Coupling (⁴J_FH): Weaker interactions across four bonds (~4–6 Hz) create further fine splitting.

Result: Both F-3' and F-4' appear as complex doublets of multiplets (dm) .

NucleusExpected Chemical ShiftMultiplicityPrimary Coupling Constants (Hz)Assignment Logic
F-3' ~ -138.0 ppmdm³J_FF ≈ 21, ³J_FH ≈ 10, ⁴J_FH ≈ 5Meta to aniline linkage; couples to F-4', H-2', H-5'.
F-4' ~ -140.0 ppmdm³J_FF ≈ 21, ³J_FH ≈ 10, ⁴J_FH ≈ 5Para to aniline linkage; couples to F-3', H-5', H-6'.

Experimental Methodology: Self-Validating ¹⁹F NMR Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checks to prevent common artifacts (e.g., T1 relaxation truncation).

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15.0 mg of 3-(3,4-Difluorophenyl)-5-methoxyaniline in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.05% v/v Trifluoroacetic acid (TFA) as an internal standard.

  • Causality: CDCl₃ provides excellent solubility for anilines and contains no background fluorine. Because ¹⁹F chemical shifts are highly responsive to changes in the chemical environment and temperature[1], internal referencing (setting the TFA singlet strictly to -76.5 ppm) is non-negotiable for inter-laboratory comparison[3].

Step 2: Instrument Setup (High-Field Acquisition)

  • Hardware: 600 MHz NMR Spectrometer equipped with a ¹⁹F/¹H-optimized CryoProbe.

  • Parameters:

    • Observe Frequency: 564.6 MHz (for ¹⁹F).

    • Spectral Width (SW): 250 ppm (center at -100 ppm) to capture both the TFA reference and the analyte signals.

    • Relaxation Delay (D1): 3.0 seconds .

    • Scans (NS): 64.

Step 3: System Suitability & Validation Check (Self-Validating Step)

  • Action: Integrate the F-3' and F-4' multiplets.

  • Validation: The integral ratio must be exactly 1.00 : 1.00 (± 0.05).

  • Failure Causality: If the ratio is skewed (e.g., 1.00 : 0.85), it indicates incomplete longitudinal (T1) relaxation. Fluorine nuclei without adjacent protons can have T1 times >5 seconds. If this validation fails, increase D1 to 5.0 seconds and re-acquire.

Step 4: Signal Processing

  • Action: Apply zero-filling to 64k data points and an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct manually.

Workflow and Logical Visualizations

NMR_Workflow Prep Sample Preparation 15 mg Compound + 0.6 mL CDCl3 Ref Internal Referencing Add 0.05% TFA (-76.5 ppm) Prep->Ref Acq 19F NMR Acquisition 600 MHz, 64 Scans, D1=3.0s Ref->Acq Proc Signal Processing Zero-filling, LB=0.3 Hz Acq->Proc Split Spectral Interpretation Self-Validating Integral Ratio (1:1) Proc->Split F3 F-3' Signal (~ -138 ppm) Ortho F-F & F-H Coupling Split->F3 F4 F-4' Signal (~ -140 ppm) Ortho F-F & F-H Coupling Split->F4

Fig 1: 19F NMR acquisition workflow and spectral interpretation logic for fluorinated anilines.

Scalar_Coupling_Logic Root Uncoupled 19F Resonance (Theoretical Singlet) Level1 ³J_FF Coupling (~21 Hz) Primary Ortho Splitting (Doublet) Root->Level1 F-F interaction Level2 ³J_FH Coupling (~10 Hz) Secondary Ortho Splitting (dd) Level1->Level2 F-H interaction Level3 ⁴J_FH Coupling (~5 Hz) Tertiary Meta Splitting (ddd) Level2->Level3 F-H interaction Final Observed Multiplet Doublet of Multiplets (dm) Level3->Final Final Line Shape

Fig 2: Hierarchical logical tree of scalar J-coupling interactions defining 19F NMR multiplets.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery Source: MDPI (Molecules) URL:[Link]

  • A beginner's guide to 19F NMR and its role in drug screening Source: Biochemistry and Cell Biology (Canadian Science Publishing) URL:[Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3,4-Difluorophenyl)-5-methoxyaniline proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-(3,4-Difluorophenyl)-5-methoxyaniline As a Senior Application Scientist, I frequently observe that the handling of halogenated aniline derivatives is treated...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-(3,4-Difluorophenyl)-5-methoxyaniline

As a Senior Application Scientist, I frequently observe that the handling of halogenated aniline derivatives is treated with generic solvent protocols. This is a critical operational error. 3-(3,4-Difluorophenyl)-5-methoxyaniline is a highly specialized, structurally complex intermediate used in advanced drug development. Its disposal requires a rigorous, self-validating approach that accounts for both the acute toxicity of the aniline core and the environmental persistence introduced by its fluorinated ring.

This guide provides the mechanistic reasoning and step-by-step logistical frameworks necessary to manage this compound safely, ensuring absolute protection for laboratory personnel and regulatory compliance.

Mechanistic Hazard Assessment: Understanding the Threat

To handle 3-(3,4-Difluorophenyl)-5-methoxyaniline safely, one must first understand why it is hazardous. The danger is twofold:

  • Systemic Toxicity (Methemoglobinemia): Like many aniline derivatives, systemic exposure (via inhalation or dermal absorption) leads to hepatic N-hydroxylation. The resulting metabolites oxidize the iron in hemoglobin from its functional ferrous (Fe2+) state to the non-functional ferric (Fe3+) state, causing methemoglobinemia and severe systemic hypoxia[1]. The addition of the 3,4-difluorophenyl group increases the molecule's lipophilicity, which drastically accelerates its ability to penetrate the skin barrier compared to unsubstituted aniline.

  • Thermal Degradation Hazards: Standard incineration of this compound is highly dangerous. Combusting fluorinated anilines generates highly corrosive hydrogen fluoride (HF) gas and toxic nitrogen oxides (NOx)[1]. Therefore, disposal must be routed exclusively to facilities equipped with advanced acid-gas scrubbers.

ToxicityPathway A 3-(3,4-Difluorophenyl)- 5-methoxyaniline B Hepatic CYP450 N-hydroxylation A->B C N-Arylhydroxylamine Metabolite B->C D Erythrocyte Penetration C->D E Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) D->E F Systemic Hypoxia & Cyanosis E->F

Pathophysiological mechanism of aniline-induced methemoglobinemia and systemic hypoxia.

Self-Validating Safety Protocols & PPE

Standard laboratory personal protective equipment (PPE) is insufficient for this compound. A self-validating safety system requires that the equipment chosen actively prevents the specific failure modes associated with the chemical's properties.

Table 1: Operational Specifications & Hazard Parameters

ParameterSpecification / ThresholdCausal Rationale
Primary Glove Material Butyl rubber, PVA, or VitonPrevents the rapid permeation characteristic of highly lipophilic halogenated anilines[2].
Prohibited Glove Material Nitrile or LatexAnilines act as organic solvents that rapidly break through nitrile, offering a false sense of security[2].
Respirator Cartridge Type K (Ammonia/Amines)Specifically neutralizes basic amine vapors if the compound is aerosolized outside a fume hood[3].
Spill Threshold (Small) < 100 mL or < 100 gVolumes below this threshold are manageable by trained lab personnel using inert absorbents[4].
Incompatible Materials Oxidizers, Iron, Zinc, AcidsContact risks violent exothermic reactions or catalytic degradation of the aniline core[5].
Waste Container High-Density Polyethylene (HDPE)Prevents leaching and resists chemical degradation better than standard plastics[6].

Operational Disposal Methodologies

Under no circumstances should 3-(3,4-Difluorophenyl)-5-methoxyaniline be disposed of down the drain or in the regular solid waste stream[6]. The following step-by-step workflows ensure safe containment and regulatory handoff.

Protocol A: Routine Hazardous Waste Accumulation
  • Environmental Control: Ensure all transfers of the compound are conducted within a certified chemical fume hood to prevent the inhalation of volatile amine vapors[6].

  • Containment Selection: Transfer liquid or solid waste into a compatible High-Density Polyethylene (HDPE) or glass container[6]. Crucial: Do not use metal containers, as anilines can react with heavy metals like iron or zinc[5].

  • Chemical Segregation: Store the waste container in a designated, secure secondary containment bin. Strictly isolate it from strong oxidizers, strong acids, and heavy metal wastes to prevent exothermic cross-reactions[5].

  • Regulatory Labeling: Affix a compliant hazardous waste label immediately. Explicitly list the contents as "Hazardous Waste: 3-(3,4-Difluorophenyl)-5-methoxyaniline (Halogenated Aniline)" to alert disposal technicians to the presence of fluorine[4].

Protocol B: Immediate Spill Response & Decontamination
  • Evacuation & Assessment: If the spill exceeds 100 mL (or 100 g), immediately evacuate the area, secure the perimeter, and contact the Environmental Health and Safety (EH&S) department[1][4].

  • Source Control: Eliminate all nearby ignition sources, as aniline derivatives are combustible, and ensure fume hood ventilation is maximized[1].

  • Inert Absorption: Cover the spill completely with an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand[3]. Causality Check: Never use sawdust or combustible materials; reactive amines can generate localized heat and ignite organic absorbents.

  • Mechanical Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty hazardous waste bag or a resealable HDPE container[3].

  • Surface Decontamination & Validation: Wash the affected surface with a compatible solvent, followed by a thorough wash with soap and water to remove residual lipophilic traces[1][4].

    • Self-Validation Step: To ensure the integrity of the cleanup, wipe the decontaminated area with a colorimetric amine-sensitive swab. A lack of color change confirms the absolute absence of residual aniline derivative.

DisposalWorkflow Start Waste Generation or Accidental Spill Decision Routine Waste or Spill? Start->Decision Routine Routine Lab Waste Decision->Routine Spill Accidental Spill Decision->Spill Cont1 Collect in HDPE Container Routine->Cont1 Size Spill Volume? Spill->Size Label Label: Halogenated Aniline Waste Cont1->Label EHS EH&S Pickup & Incineration (Scrubbers) Label->EHS Small Small (<100 mL) Size->Small Large Large (>100 mL) Size->Large Absorb Absorb with Vermiculite Small->Absorb Evac Evacuate & Secure Area Large->Evac Absorb->Cont1 Evac->EHS

Decision matrix for routine disposal and spill management of halogenated aniline derivatives.

Logistical Handoff & Thermal Destruction

Once the waste is properly contained and labeled, it must be handed over to your institution's EH&S department or a licensed hazardous waste contractor. When submitting the waste manifest, it is your responsibility as a scientist to explicitly note the presence of the difluorophenyl group .

Because of the fluorine atoms, the waste contractor must route this chemical to a high-temperature thermal destruction facility equipped with specialized alkaline flue-gas scrubbers. If routed to a standard incinerator, the combustion of 3-(3,4-Difluorophenyl)-5-methoxyaniline will release highly toxic hydrogen fluoride (HF) gas into the atmosphere, causing severe environmental damage and violating EPA emissions standards.

References

  • Title: Safe Disposal of N-(Hex-5-en-2-yl)
  • Title: Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)
  • Title: Laboratory Chemical Hygiene Plan (CHP)
  • Source: rutgers.
  • Source: fishersci.
  • Source: nj.

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for 3-(3,4-Difluorophenyl)-5-methoxyaniline

As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 3-(3,4-Difluorophenyl)-5-methoxyaniline is fundamental to innovation. However, with innovation comes the...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 3-(3,4-Difluorophenyl)-5-methoxyaniline is fundamental to innovation. However, with innovation comes the profound responsibility of ensuring safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that goes beyond mere compliance, ensuring that every researcher is empowered with the knowledge to protect themselves and their colleagues.

Hazard Identification: Understanding the "Why"

Before any container is opened, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for 3-(3,4-Difluorophenyl)-5-methoxyaniline may not be widely available, we can infer its hazard profile from structurally similar compounds: fluorinated aromatic amines.[1]

Aromatic amines as a class are known for their potential toxicity, and many are readily absorbed through the skin.[2] The presence of fluorine atoms can alter the molecule's reactivity and metabolic pathways, necessitating a high degree of caution.[3]

Inferred Hazard Profile:

Hazard ClassPotential EffectCausality and Rationale
Acute Toxicity Harmful if swallowed or in contact with skin.[4][5][6]Aromatic amines can interfere with biological processes. Dermal absorption is a significant route of exposure for this class of compounds.[2]
Skin Irritation Causes skin irritation.[4][6]The chemical nature of aniline derivatives can disrupt the skin barrier, leading to irritation.
Eye Irritation Causes serious eye irritation.[4][6]Direct contact with the eyes can cause significant damage.
Respiratory Irritation May cause respiratory irritation.[7]Inhalation of dust or aerosols can irritate the respiratory tract.
Long-Term Effects Suspected of causing genetic defects or cancer.[5]Many aromatic amines are classified as suspected carcinogens or mutagens. Prudent practice dictates treating compounds with unknown long-term toxicology with the highest level of caution.

This hazard assessment is the foundation of our PPE strategy. The primary risks we must mitigate are dermal absorption, inhalation, and eye contact .

The Core PPE Protocol: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[8][9][10] Our protocol is a self-validating system designed to meet and exceed these standards, ensuring a robust defense against exposure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 3-(3,4-Difluorophenyl)-5-methoxyaniline.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Step 1: Dermal Protection cluster_2 Step 2: Eye/Face Protection cluster_3 Step 3: Respiratory Protection start Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Aerosolization gloves Gloves: - Double-glove with Nitrile - Check manufacturer's breakthrough data start->gloves All Tasks coat Lab Coat: - Flame-resistant - Sleeves fully extended start->coat All Tasks goggles Chemical Splash Goggles (ANSI Z87) start->goggles All Tasks fume_hood Work in a Certified Chemical Fume Hood start->fume_hood Default Setting face_shield Face Shield (over goggles) goggles->face_shield If Splash Hazard Exists (e.g., large volume transfer) respirator NIOSH-approved Respirator: - N95 for fine powders - Organic vapor cartridge for solutions fume_hood->respirator If Fume Hood is Unavailable or during spill cleanup

Caption: PPE selection workflow for handling 3-(3,4-Difluorophenyl)-5-methoxyaniline.

Step-by-Step Methodologies

A. Dermal Protection: The First Barrier

Dermal contact is a primary exposure route.[2] The goal is to prevent any skin contact.

  • Lab Coat : A clean, flame-resistant lab coat with full-length sleeves is mandatory.[11] It should be fully buttoned to protect underlying clothing and skin.

  • Gloves :

    • Selection : Use chemical-resistant nitrile gloves as a minimum.[1][12] Nitrile provides good resistance to a broad range of chemicals.

    • Causality : The selection of gloves must be based on an evaluation of their performance against the specific hazards.[8] For aromatic amines, breakthrough time is a critical parameter. Always consult the glove manufacturer's chemical resistance guide.

    • Procedure : Employ the double-gloving technique . This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Integrity Check : Before donning, visually inspect gloves for any tears or pinholes.

    • Removal : Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.

B. Eye and Face Protection: Shielding from Splashes and Particles

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[11]

  • Required for Handling : When actively handling the chemical (in solid or solution form), chemical splash goggles are required .[11][12]

    • Causality : Goggles provide a complete seal around the eyes, protecting against splashes and airborne particles more effectively than safety glasses.

  • Enhanced Protection : For tasks with a significant splash hazard, such as transferring large volumes or working with reactions under pressure, a face shield must be worn in addition to chemical splash goggles .[11][12] The goggles protect the eyes, and the shield protects the entire face.

C. Respiratory Protection: Preventing Inhalation

  • Primary Engineering Control : All operations involving 3-(3,4-Difluorophenyl)-5-methoxyaniline, including weighing, transferring, and running reactions, must be conducted inside a certified chemical fume hood.[10][13] This is the most effective way to minimize inhalation exposure.

  • When a Respirator is Required : In the rare event that work must be performed outside a fume hood, or during a spill cleanup, respiratory protection is mandatory.[1]

    • For Solids/Dusts : A NIOSH-approved N95 respirator is necessary to prevent inhalation of fine powders.

    • For Solutions/Vapors : A NIOSH-approved air-purifying respirator with organic vapor cartridges is required.

    • Trustworthiness : Per OSHA standard 29 CFR 1910.134, all personnel required to wear respirators must be part of a respiratory protection program, which includes medical evaluation and annual fit-testing.[8]

Operational and Disposal Plans

A safe protocol extends beyond handling to include spill response and proper waste disposal.

Waste Disposal Workflow

As a halogenated organic compound, all waste streams containing 3-(3,4-Difluorophenyl)-5-methoxyaniline must be segregated and treated as hazardous waste.[14][15] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and environmental burden.[16]

Caption: Waste disposal workflow for halogenated compounds.

Spill Response Protocol (Small Scale, <100 mL)
  • Alert : Immediately alert personnel in the vicinity.

  • Isolate : If safe to do so, restrict access to the spill area.

  • Protect : Ensure you are wearing the appropriate PPE as described above, including double nitrile gloves, splash goggles, a lab coat, and a respirator if the spill is outside a fume hood.

  • Contain : Cover the spill with an absorbent material appropriate for chemical spills (e.g., vermiculite or a commercial spill pad).

  • Neutralize (if applicable) : For aniline compounds, a neutralizing agent may be available. Consult your institution's chemical hygiene plan.

  • Clean : Carefully collect the absorbent material using non-sparking tools. Place it into a heavy-duty plastic bag.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials in the same plastic bag.

  • Dispose : Seal the bag, label it as "Hazardous Waste" with the chemical name, and place it in the solid hazardous waste container for pickup by EHS.[13]

By adhering to these rigorous, well-reasoned protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.

References

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Formaspace. [Link]

  • Recommendations for Chemical Protective Clothing. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Protective Clothing and Ensembles. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Announces 2023 Update of Its Pocket Guide to Chemical Hazards. American Industrial Hygiene Association (AIHA). [Link]

  • Disposal process for halogenated organic material. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Safety Data Sheet: Fluorine. Airgas. [Link]

  • Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

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